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  • Product: 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-
  • CAS: 1190311-23-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Crystal Structure Determination of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

This guide provides a comprehensive, in-depth walkthrough of the essential methodologies and analytical logic required for the complete crystal structure determination of the novel compound, 2H-Indol-2-one, 3-ethenyl-1,3...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough of the essential methodologies and analytical logic required for the complete crystal structure determination of the novel compound, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, the intrinsic self-validation required at each step, and the advanced analytical techniques used to extract meaningful insights from the final structural model.

Introduction: The Imperative for Structural Elucidation

The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The introduction of a nitro group, a vinyl substituent, and a hydroxyl group at the C3 position creates a molecule with significant potential for novel biological activity, driven by its unique electronic and steric properties. Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise; it is the definitive method to confirm stereochemistry, understand intermolecular interactions that govern solubility and stability, and provide a rational basis for structure-activity relationship (SAR) studies in drug design.

This guide will detail the complete workflow, from the synthesis of the target compound and the growth of high-quality single crystals to the final analysis and deposition of the crystal structure.

Part I: Synthesis and Crystallization - The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent, often challenging, process of crystallization. The quality of the final structural data is directly dependent on the quality of the initial crystal.[3]

Proposed Synthetic Pathway

While the specific synthesis of the title compound is novel, a plausible route can be designed based on established reactions of isatin derivatives.[4] A potential two-step synthesis is proposed:

  • Nitration of Isatin: Commercially available isatin is first nitrated to produce 5-nitroisatin. This is a standard electrophilic aromatic substitution.

  • Grignard Reaction: The 5-nitroisatin is then reacted with vinylmagnesium bromide. This Grignard reagent will attack the electrophilic C3 carbonyl carbon of the isatin ring. An aqueous workup will then protonate the resulting alkoxide to yield the target tertiary alcohol, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-.

Purification via column chromatography is essential to ensure the starting material for crystallization is of the highest possible purity (>99%).

The Art and Science of Crystallization

Growing a single crystal suitable for diffraction—ideally 0.1 to 0.3 mm in each dimension and free of defects—is the most critical and often rate-limiting step.[3][5] The choice of method is guided by the solubility profile of the compound.

Experimental Protocol: Screening for Crystallization Conditions

  • Solubility Screening: Begin by testing the solubility of ~1-2 mg of the purified compound in a range of solvents (e.g., acetone, acetonitrile, ethanol, methanol, ethyl acetate, dichloromethane, hexane, water) to identify both good solvents (high solubility) and anti-solvents (low solubility).

  • Method Selection: Based on the screening, select one or more of the following techniques. Vapor diffusion is often the most successful method for obtaining high-quality crystals from milligram quantities of material.[6]

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap or parafilm containing a few pinholes to allow the solvent to evaporate over several days to weeks.[3][6] This is the simplest method but offers less control over the rate of crystallization.

    • Vapor Diffusion (Hanging Drop/Sitting Drop): Dissolve the compound in a "good" solvent. Place this solution as a small drop on a siliconized glass slide (hanging drop) or in a small inner container (sitting drop). Seal this within a larger vessel containing an "anti-solvent" in which the compound is insoluble but which is miscible with the "good" solvent.[6][7] The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting slow, ordered crystal growth.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.

For the title compound, a promising approach would be vapor diffusion using acetone as the solvent and hexane as the anti-solvent.

Part II: Single-Crystal X-ray Diffraction - Capturing the Data

SCXRD is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal.[8][9][10]

The SCXRD Workflow

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.[11]

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing Crystal_Selection Select & Mount Crystal Centering Center in X-ray Beam Crystal_Selection->Centering Unit_Cell Determine Unit Cell Centering->Unit_Cell Data_Collection Collect Diffraction Data (Full Sphere) Unit_Cell->Data_Collection Integration Integrate Intensities Data_Collection->Integration Correction Apply Corrections (Lorentz, Polarization, Absorption) Integration->Correction Output Generate HKL file Correction->Output

Caption: The workflow from crystal mounting to processed diffraction data.

Step-by-Step Protocol for Data Collection:

  • Crystal Mounting: A suitable crystal is selected under a polarized light microscope to ensure it is a single, untwinned specimen.[3] It is mounted on a cryo-loop using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Diffractometer Setup: The mounted crystal is placed on a goniometer in the diffractometer. Modern instruments typically use a focused micro-source of X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a fast photon-counting detector.[10]

  • Unit Cell Determination: A short series of initial X-ray images are taken at different crystal orientations. The positions of the first few diffraction spots are used by the control software to determine the dimensions and angles of the unit cell—the smallest repeating unit of the crystal lattice.

  • Data Collection Strategy: The software calculates an optimized strategy to rotate the crystal through a series of angles (omega and phi scans) to ensure that all unique reflections are measured with sufficient redundancy and completeness.

  • Data Integration and Reduction: After collection, the raw image files are processed. This involves:

    • Integration: Measuring the intensity of each diffraction spot.

    • Correction: Applying corrections for experimental factors, including the Lorentz factor, polarization, and absorption effects.

    • The final output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l), the integrated intensity, and its standard uncertainty for each reflection.

Part III: Structure Solution and Refinement - Building the Model

The reflection file contains the intensities of the diffracted waves, but the crucial phase information is lost. This is the "phase problem" of crystallography.

Structure Solution

For small molecules like the title compound, "direct methods" are almost universally successful. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates. This allows for the calculation of an initial electron density map. The positions of the highest peaks in this map correspond to the locations of the non-hydrogen atoms.

Structure Refinement using SHELXL

Structure refinement is an iterative process of improving the initial atomic model to achieve the best possible fit with the experimental diffraction data.[12] The most widely used program for this is SHELXL.[13][14]

Refinement_Cycle Initial_Model Initial Atomic Model (from Direct Methods) Refine Least-Squares Refinement (SHELXL) Initial_Model->Refine Calc_SF Calculate Structure Factors (Fc) Refine->Calc_SF Compare Compare |Fo| and |Fc| (Calculate R-factors) Calc_SF->Compare Fourier Calculate Difference Fourier Map (Fo-Fc) Compare->Fourier Decision Model Complete? Fourier->Decision Decision->Refine No (Add/Remove/Modify Atoms) Final_Model Final Structural Model Decision->Final_Model Yes Hirshfeld_Analysis cluster_input Input cluster_calc Calculation cluster_output Analysis CIF Refined CIF File HS Generate Hirshfeld Surface CIF->HS FP Generate 2D Fingerprint Plot HS->FP DNorm Visualize d_norm Surface (Identify H-bonds) HS->DNorm Quantify Quantify Contact Contributions (e.g., O-H, H-H, C-H) FP->Quantify

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

Introduction The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The introd...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of substituents at the C3 and C5 positions can significantly modulate the pharmacological profile of these molecules. This guide focuses on a novel derivative, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-, a molecule of significant interest due to the convergence of three key functional groups: a 3-hydroxy group, a 3-ethenyl (vinyl) group, and a 5-nitro group. Each of these moieties is known to influence the molecule's electronic properties, reactivity, and potential biological interactions.

The 3-hydroxy-2-oxindole core is a recurring motif in bioactive compounds, often imparting crucial hydrogen bonding capabilities.[4][5] The 5-nitro group, a strong electron-withdrawing group, is expected to significantly impact the molecule's acidity, reactivity, and potential for bio-reduction in hypoxic environments, a strategy often exploited in the design of anticancer agents.[6] The 3-ethenyl group introduces a site of unsaturation, offering a handle for further chemical modification and potentially influencing binding affinity and metabolic stability.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this novel compound, outlines a proposed synthetic strategy, and details the necessary experimental protocols for its characterization.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-. These predictions are based on the known properties of structurally related compounds, including 5-nitro-2-oxindole, various 3-hydroxy-3-substituted-5-nitrooxindoles[7][8], and other substituted 2-oxindoles.[9]

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₁₀H₈N₂O₄Based on the chemical structure.
Molecular Weight 220.18 g/mol Calculated from the molecular formula.
Appearance Pale yellow to yellow solid5-Nitro-2-oxindole is a solid, and many 3-hydroxy-5-nitrooxindole derivatives are reported as solids.[10]
Melting Point >200 °C (with decomposition)5-Nitro-2-oxindole has a melting point of 233-236 °C. The introduction of a 3-hydroxy-3-ethenyl group may slightly lower the melting point, but it is expected to remain high due to the rigid core and potential for intermolecular hydrogen bonding. For instance, 3-hydroxy-3-methyl-5-nitro-2-oxindole has a melting point of 215-216 °C.[10]
Solubility Soluble in polar organic solvents (DMSO, DMF, acetone); sparingly soluble in alcohols (ethanol, methanol); poorly soluble in water and non-polar solvents (hexane, chloroform).The nitro and hydroxyl groups will increase polarity. 5-Nitroindole is soluble in organic solvents like ethanol, chloroform, and acetone.[11] The oxindole core itself has limited water solubility.
pKa Predicted acidic pKa (N-H) ~8-9; Predicted basic pKa (hydroxyl) - not significantThe electron-withdrawing nitro group will increase the acidity of the N-H proton compared to unsubstituted oxindole. The hydroxyl group is not expected to be significantly basic.
LogP 1.0 - 2.0This is an estimate based on the presence of both polar (hydroxyl, nitro, amide) and non-polar (benzene ring, ethenyl group) functionalities.

Proposed Synthetic Pathway

A plausible synthetic route to the target molecule is proposed, commencing from commercially available starting materials. The key steps involve the synthesis of the 5-nitro-2,3-indolinedione (5-nitroisatin) precursor, followed by the introduction of the ethenyl group and subsequent hydroxylation.

Synthesis_Pathway A 4-Nitroaniline C Isonitrosoacetanilide derivative A->C Sandmeyer-type reaction B Chloral Hydrate, Hydroxylamine HCl E 5-Nitroisatin C->E Cyclization D Conc. H2SO4 G 3-Ethenylidene-5-nitro- 1,3-dihydro-2H-indol-2-one E->G Wittig Reaction F Wittig Reagent (e.g., Ph3P=CH2) I 2H-Indol-2-one, 3-ethenyl-1,3-dihydro- 3-hydroxy-5-nitro- G->I Oxidation H Hydroxylation (e.g., m-CPBA or OsO4/NMO)

Caption: Proposed synthetic pathway for 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-.

Experimental Protocols

The synthesis of 5-substituted indole-2,3-diones is a well-established procedure.[12]

Step 1: Synthesis of the Isonitrosoacetanilide derivative

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-nitroaniline in a suitable solvent such as a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water to perform diazotization, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.

  • Slowly add the diazonium salt solution to the chloral hydrate/hydroxylamine solution, controlling the pH with sodium hydroxide or sodium carbonate.

  • Stir the reaction mixture vigorously for several hours at room temperature.

  • The resulting precipitate of the isonitrosoacetanilide derivative is collected by filtration, washed with water, and dried.

Step 2: Cyclization to 5-Nitroisatin

  • Carefully add the dried isonitrosoacetanilide derivative in small portions to concentrated sulfuric acid, pre-cooled to below 10 °C.

  • After the addition is complete, slowly warm the mixture to 60-70 °C and maintain this temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • The precipitated 5-nitroisatin is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Step 3: Wittig Reaction to form 3-Ethenylidene-5-nitro-1,3-dihydro-2H-indol-2-one

  • Prepare the Wittig reagent, for example, methyltriphenylphosphonium bromide, by reacting triphenylphosphine with methyl bromide.

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend the phosphonium salt in a dry aprotic solvent like anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath) and add a strong base such as n-butyllithium dropwise to generate the ylide (a color change is typically observed).

  • Dissolve 5-nitroisatin in dry THF and add it dropwise to the ylide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Hydroxylation to 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

  • Dissolve the purified 3-ethenylidene-5-nitro-1,3-dihydro-2H-indol-2-one in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C.

  • Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation followed by ring-opening, or osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) for dihydroxylation. The choice of reagent will influence the final product and stereochemistry. For the target tertiary alcohol, a controlled oxidation is necessary.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction appropriately (e.g., with sodium thiosulfate for m-CPBA).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Characterization and Analytical Methods

A battery of analytical techniques is required to confirm the structure and purity of the synthesized compound.

Characterization_Workflow A Synthesized Compound B Purity Assessment A->B C Structural Elucidation A->C D TLC / HPLC B->D E Melting Point B->E F NMR Spectroscopy (1H, 13C, DEPT, COSY, HSQC) C->F G Mass Spectrometry (HRMS) C->G H FT-IR Spectroscopy C->H I UV-Vis Spectroscopy C->I

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Foundational

A Mechanistic and Methodological Guide to the Synthesis of 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-Indol-2-one

Executive Summary The 3,3-disubstituted 2-oxindole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with diverse biological activities.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,3-disubstituted 2-oxindole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with diverse biological activities.[1][2][3] This guide provides a comprehensive technical overview of the formation of a specific derivative, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- (also known as 3-hydroxy-3-vinyl-5-nitrooxindole). The synthesis is achieved through a robust and highly efficient nucleophilic addition of a vinyl organometallic reagent to the C3-ketone of 5-nitroisatin. This document details the strategic approach, a step-by-step experimental protocol, and an in-depth analysis of the underlying reaction mechanism, providing researchers and drug development professionals with a foundational understanding of this critical chemical transformation.

Introduction: The Significance of the 3-Hydroxyoxindole Scaffold

The oxindole skeleton, a bicyclic structure featuring a fused benzene and pyrrolidone ring, is a cornerstone of modern drug discovery.[3][4] When substituted at the C3 position with both a hydroxyl group and an additional carbon-linked substituent, it forms the 3-substituted-3-hydroxy-2-oxindole class of molecules. These compounds are not merely synthetic curiosities; they are prevalent in nature and have been identified as potent biological agents.[2][5] The tertiary alcohol at the C3 position provides a key stereocenter and a handle for further functionalization, making this scaffold particularly attractive for creating complex molecular architectures.

The target molecule of this guide, 3-hydroxy-3-vinyl-5-nitrooxindole, incorporates three key features onto the oxindole core:

  • A 5-nitro group , a strong electron-withdrawing group that can modulate the electronic properties of the aromatic ring and serve as a precursor for an amino group.

  • A 3-hydroxy group , which introduces chirality and potential for hydrogen bonding.

  • A 3-ethenyl (vinyl) group , a versatile functional group that can participate in a wide array of subsequent reactions, such as cycloadditions or cross-coupling reactions.[6]

Understanding the precise mechanism of its formation is paramount for optimizing its synthesis and for the rational design of new analogues.

Synthetic Strategy and Retrosynthetic Analysis

The most logical and direct approach to constructing the target molecule is through the formation of the C3-C(vinyl) bond. A retrosynthetic analysis reveals that the molecule can be disconnected at this bond, identifying 5-nitroisatin as the electrophilic precursor and a vinyl anion equivalent as the nucleophile.

The C3 position of isatin contains a ketone carbonyl group that is highly susceptible to nucleophilic attack. The Grignard reaction, which utilizes an organomagnesium halide, is a classic and highly reliable method for forming carbon-carbon bonds via nucleophilic addition to carbonyls.[7] Therefore, the forward synthesis involves the reaction of 5-nitroisatin with vinylmagnesium bromide.

G Product 3-Hydroxy-3-vinyl-5-nitrooxindole Disconnect C-C Bond Disconnection (Retrosynthesis) Product->Disconnect Precursors Key Precursors Disconnect->Precursors Isatin 5-Nitroisatin (Electrophile) Precursors->Isatin Grignard Vinyl Anion Synthon (Nucleophile) Precursors->Grignard Reagent Vinylmagnesium Bromide (Grignard Reagent) Grignard->Reagent Real-world Reagent

A simplified retrosynthetic analysis for the target molecule.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 3-hydroxy-3-vinyl-5-nitrooxindole. Caution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

  • 5-Nitroisatin

  • Vinylmagnesium bromide (typically 1.0 M solution in Tetrahydrofuran (THF))

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-nitroisatin (1.0 equivalent).

  • Dissolution: Add anhydrous THF to the flask to dissolve the 5-nitroisatin, forming a solution or a fine slurry.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add vinylmagnesium bromide solution (approx. 1.2-1.5 equivalents) dropwise via a syringe to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. This will hydrolyze the intermediate and neutralize any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure 3-hydroxy-3-vinyl-5-nitrooxindole.

In-Depth Mechanism of Formation

The formation of the target molecule proceeds through a well-established three-step nucleophilic addition mechanism.

Step 1: Lewis Acid Activation of the Carbonyl The magnesium atom in vinylmagnesium bromide is Lewis acidic. It coordinates to one of the lone pairs of electrons on the highly electronegative oxygen atom of the C3-carbonyl group of 5-nitroisatin. This coordination polarizes the C=O bond, withdrawing electron density from the carbonyl carbon and rendering it significantly more electrophilic and susceptible to nucleophilic attack.[8]

Step 2: Nucleophilic Attack and Intermediate Formation The vinyl group of the Grignard reagent carries a partial negative charge and acts as a potent carbon nucleophile.[9][10] It attacks the activated, electron-deficient C3-carbonyl carbon. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom. This concerted step forms a new, stable carbon-carbon single bond and results in a tetrahedral magnesium alkoxide intermediate.

Step 3: Protonation during Aqueous Workup The reaction is terminated by the addition of a mild proton source, such as a saturated aqueous solution of ammonium chloride.[6][11] The alkoxide oxygen of the intermediate is protonated, yielding the final neutral tertiary alcohol product, 3-hydroxy-3-vinyl-5-nitrooxindole. The ammonium chloride also serves to quench any excess Grignard reagent.

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Exploratory

Spectroscopic Characterization of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-: A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of the novel compound, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of the novel compound, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-. As a complex heterocyclic molecule with potential pharmaceutical applications, a thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and stability studies in drug development.[1] This document outlines the theoretical basis and practical application of key spectroscopic techniques, offering field-proven insights and detailed experimental protocols.

Molecular Structure and Functional Group Analysis

The target molecule, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-, possesses a substituted oxindole core. The key functional groups that will define its spectroscopic properties are:

  • 2-Indolinone (Oxindole) Core: A bicyclic aromatic system containing a lactam.

  • Tertiary Hydroxyl Group (-OH): Located at the C3 position.

  • Ethenyl (Vinyl) Group (-CH=CH2): Also at the C3 position.

  • Nitro Group (-NO2): An electron-withdrawing group at the C5 position of the benzene ring.

  • Secondary Amine (N-H): Part of the lactam ring.

The interplay of these groups will result in a unique spectroscopic fingerprint, which we will deconstruct using a multi-technique approach.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy is a fundamental technique for characterizing compounds with chromophores, which are the parts of a molecule that absorb light in the ultraviolet and visible regions. The extended π-system of the oxindole core, further influenced by the nitro group and the ethenyl substituent, will give rise to characteristic absorption bands.

The nitro group, being a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted oxindole.[2][3] The presence of the ethenyl group will further extend the conjugation, likely resulting in additional absorption bands or a further shift to longer wavelengths.

Predicted UV-Vis Absorption Data
Predicted λmax (nm)SolventRationale
~250-270Methanol/Ethanolπ → π* transition of the benzene ring.
~320-360Methanol/Ethanoln → π* transition and extended conjugation due to the nitro and ethenyl groups.[4][5][6]
Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of the target compound.

Materials:

  • 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

  • Spectroscopic grade methanol

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of approximately 1 mg/mL. From this stock, prepare a dilution to a concentration of ~10 µg/mL.

  • Instrument Setup: Set the spectrophotometer to scan a wavelength range of 200-800 nm. Use methanol as the blank to zero the instrument.

  • Data Acquisition: Fill a quartz cuvette with the diluted sample solution and place it in the spectrophotometer. Record the absorption spectrum.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][7]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Intensity
~3400N-H (lactam)StretchMedium
~3300O-H (hydroxyl)Stretch (broad)Medium-Strong
3100-3000C-H (aromatic & ethenyl)StretchMedium
~1710C=O (lactam)StretchStrong
1620-1580C=C (aromatic & ethenyl)StretchMedium-Strong
~1550 and ~1350NO₂ (nitro)Asymmetric and Symmetric StretchStrong
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups of the target compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- (solid)

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule by providing information about the chemical environment of each proton and carbon atom.[7][8][9]

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5Singlet1HN-H (lactam)Deshielded proton on nitrogen.[10]
~8.0-8.2Multiplet2HAromatic protonsProtons on the nitro-substituted benzene ring, deshielded by the nitro group.
~7.0-7.5Multiplet1HAromatic protonRemaining proton on the benzene ring.
~6.5Singlet1HO-H (hydroxyl)Hydroxyl proton, position can be variable and may exchange with D₂O.[10]
~5.8-6.0Multiplet1H-CH= (ethenyl)Vinylic proton.
~5.0-5.3Multiplet2H=CH₂ (ethenyl)Vinylic protons.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~178C=O (lactam)Carbonyl carbon, highly deshielded.[10]
~145Aromatic C-NO₂Carbon directly attached to the nitro group.
~140Aromatic C-NCarbon adjacent to the lactam nitrogen.
~135-CH= (ethenyl)Vinylic carbon.
~120-130Aromatic C-HAromatic carbons bearing protons.
~115=CH₂ (ethenyl)Terminal vinylic carbon.
~110Aromatic C-CQuaternary aromatic carbon.
~75C-OH (tertiary)Carbon bearing the hydroxyl and ethenyl groups.[10]
Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

  • DMSO-d₆

  • NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the instrument to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts and coupling patterns. Assign the chemical shifts in the ¹³C NMR spectrum. For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC may be necessary.[11]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.[12][13][14][15] Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₀H₈N₂O₄

  • Molecular Weight: 220.18 g/mol

  • Expected [M+H]⁺ ion: m/z 221.05

  • Expected [M-H]⁻ ion: m/z 219.04

  • Key Fragmentation Pathways:

    • Loss of H₂O (18 Da) from the hydroxyl group.

    • Loss of NO₂ (46 Da) from the nitro group.

    • Loss of the ethenyl group (27 Da).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the molecular formula and study the fragmentation pattern.

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI source.

Materials:

  • 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

  • LC-MS grade acetonitrile and water

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • LC-MS System Setup:

    • LC: Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid for positive mode).

    • MS: Set the ESI source to either positive or negative ion mode. Calibrate the mass spectrometer to ensure high mass accuracy.

  • Data Acquisition: Inject the sample into the LC-MS system. Acquire data in full scan mode to detect the molecular ion. Subsequently, perform tandem MS (MS/MS) experiments on the molecular ion to induce fragmentation and record the fragment ions.

  • Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the MS/MS spectrum to elucidate the fragmentation pathways.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of the target molecule.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Elucidation Compound 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- UV_Vis UV-Vis Spectroscopy Compound->UV_Vis FTIR FTIR Spectroscopy Compound->FTIR NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS UV_Data Absorption Maxima (λmax) UV_Vis->UV_Data FTIR_Data Functional Groups FTIR->FTIR_Data NMR_Data ¹H & ¹³C Chemical Shifts NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Molecular Structure UV_Data->Structure FTIR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural elucidation of a novel pharmaceutical compound like 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- requires a multi-faceted spectroscopic approach. By systematically applying UV-Vis, IR, NMR, and Mass Spectrometry, researchers can confidently confirm the molecular structure, identify key functional groups, and establish a comprehensive analytical profile. This guide provides the foundational knowledge and detailed protocols necessary to achieve a thorough and reliable spectroscopic characterization, which is a critical step in the journey of drug discovery and development.[1][7][8][9]

References

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Sources

Foundational

An In-depth Technical Guide to the Electronic Effects of the 5-Nitro Group in 3-Ethenyl-1,3-dihydro-3-hydroxy-2H-indol-2-one

Abstract: This technical guide provides a comprehensive analysis of the profound electronic effects exerted by a 5-nitro substituent on the 3-ethenyl-1,3-dihydro-3-hydroxy-2H-indol-2-one scaffold. The 2-oxindole core is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the profound electronic effects exerted by a 5-nitro substituent on the 3-ethenyl-1,3-dihydro-3-hydroxy-2H-indol-2-one scaffold. The 2-oxindole core is a privileged structure in medicinal chemistry, and understanding how potent electronic modulators like the nitro group influence its physicochemical properties is paramount for rational drug design and materials science applications.[1][2] This document elucidates the inductive and resonance effects of the 5-nitro group, details methods for its characterization through spectroscopic and computational techniques, and discusses the downstream implications for molecular reactivity, biological activity, and metabolic stability. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic properties of nitroaromatic compounds.[3][4]

The 3-Hydroxy-2-Oxindole Scaffold: A Cornerstone of Bioactive Molecules

The 1,3-dihydro-2H-indol-2-one, or oxindole, framework is a recurring motif in a multitude of natural products and synthetic compounds with significant biological activities.[2] Derivatives of this scaffold are known to exhibit a wide array of therapeutic properties, including antibacterial, antifungal, antitubercular, and kinase inhibitory activities.[5][6][7] The specific molecule of interest, 3-ethenyl-1,3-dihydro-3-hydroxy-2H-indol-2-one, features a critical tertiary alcohol and a reactive vinyl group at the C3 position. This stereocenter and the adjacent functionalities are often pivotal for biological interactions, and their reactivity is highly sensitive to the electronic nature of the fused aromatic ring. The strategic placement of substituents on this ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.[5]

The Nitro Group: A Potent Electronic Modulator

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry.[4] Its influence on a molecular scaffold is multifaceted and primarily driven by two fundamental electronic mechanisms.[4][8]

  • Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the atom it is attached to through the sigma (σ) bond framework. This effect diminishes with distance but significantly polarizes the entire molecule.[9]

  • Resonance Effect (-M or -R): The nitro group can actively participate in resonance, delocalizing electron density from the aromatic ring into its own pi (π) system. This effect is most pronounced when the nitro group is positioned para or ortho to a reaction center or an electron-donating group, as it creates a conjugated system that can accommodate additional electron density.[9][10]

The combined -I and -M effects make the nitro group a strong deactivator of the aromatic ring towards electrophilic substitution and a powerful stabilizer of negative charge (anions) within the molecular structure.[9] The Hammett substituent constant for a para-nitro group (σp) is approximately +0.78, quantifying its potent electron-withdrawing nature through both resonance and induction.[9][11]

Analysis of Electronic Effects in the Target Molecule

In 5-nitro-3-ethenyl-1,3-dihydro-3-hydroxy-2H-indol-2-one, the nitro group is positioned para to the indole nitrogen atom (N1), allowing it to exert its maximum electronic influence across the entire heterocyclic system.

Inductive and Resonance Delocalization

The primary impact of the 5-nitro group is the significant withdrawal of electron density from the benzene portion of the oxindole core. This effect is propagated throughout the molecule via resonance, as depicted in the diagram below. The delocalization involves the lone pair of electrons on the indole nitrogen, extending the conjugated system and pulling electron density away from the lactam (amide) portion and the C3 substituents.

Caption: Resonance delocalization in the 5-nitro-2-oxindole core.

This electron withdrawal has several critical consequences:

  • Increased Acidity of N-H: The electron density around the indole nitrogen is reduced, making the N-H proton more acidic and susceptible to deprotonation.

  • Increased Electrophilicity of Carbonyl Carbon: The carbonyl carbon (C2) becomes more electron-deficient and therefore more reactive towards nucleophilic attack.

  • Modulation of the Aromatic Ring: The benzene ring is strongly deactivated, making it less prone to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

  • Influence on C3 Substituents: The overall electron-poor nature of the scaffold can influence the stability of the tertiary hydroxyl group and the reactivity of the ethenyl (vinyl) double bond, potentially making it more susceptible to nucleophilic addition (e.g., Michael addition).

Experimental and Computational Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential for fully characterizing the electronic impact of the 5-nitro group.

Spectroscopic Analysis

Spectroscopic techniques provide direct experimental evidence of how the electronic environment within the molecule has been altered.[3]

TechniqueObservation for 5-Nitro Derivative (vs. Unsubstituted)Rationale
¹H NMR Downfield shift (deshielding) of aromatic protons, especially H4 and H6.[12]The electron-withdrawing nitro group reduces the electron density around the aromatic protons, decreasing their shielding and shifting their resonance to a higher frequency (ppm).
¹³C NMR Downfield shift of aromatic carbons, particularly the carbon bearing the nitro group (C5) and the carbonyl carbon (C2).Similar to ¹H NMR, reduced electron density leads to deshielding of the carbon nuclei.
IR Spectroscopy Appearance of strong characteristic bands at ~1520 cm⁻¹ (asymmetric N-O stretch) and ~1345 cm⁻¹ (symmetric N-O stretch) .[3][13] A slight increase in the C=O stretching frequency may be observed.The N-O stretches confirm the presence of the nitro group. The inductive withdrawal of electrons strengthens the C=O double bond slightly, increasing its vibrational frequency.
UV-Vis Spectroscopy Bathochromic (red) shift of the λ_max.The nitro group extends the conjugated π-system of the oxindole chromophore, lowering the energy gap between the HOMO and LUMO and shifting absorption to longer wavelengths.[12]
Computational Chemistry Workflow

In silico methods, particularly Density Functional Theory (DFT), offer unparalleled insight into the electronic structure that underpins the observed physical properties.[14][15]

Experimental Protocol: DFT Analysis

  • Structure Optimization: Build the 3D structure of 5-nitro-3-ethenyl-1,3-dihydro-3-hydroxy-2H-indol-2-one. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[15]

  • Frequency Calculation: Perform a vibrational frequency calculation to confirm the optimized structure is a true energy minimum (no imaginary frequencies).[15]

  • Electronic Property Calculation: From the optimized structure, calculate key electronic descriptors.

  • Data Analysis: Compare the calculated values with the non-nitrated analogue to quantify the nitro group's effect. Visualize outputs such as molecular orbitals and electrostatic potential maps.

Computational_Workflow cluster_workflow DFT Characterization Workflow cluster_outputs Key Outputs mol_build 1. Molecular Structure Building geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc prop_calc 4. Calculate Electronic Properties freq_calc->prop_calc analysis 5. Data Analysis & Visualization prop_calc->analysis homo_lumo HOMO/LUMO Energies (Reactivity, λ_max) analysis->homo_lumo esp Electrostatic Potential Map (Charge Distribution) analysis->esp charges Partial Atomic Charges (Reactivity Sites) analysis->charges

Caption: Workflow for DFT-based electronic structure analysis.

Predicted Computational Results:

ParameterUnsubstituted Derivative5-Nitro DerivativeImplication
LUMO Energy HigherLower The molecule is a better electron acceptor, easier to reduce.[15]
HOMO-LUMO Gap LargerSmaller Correlates with the red shift observed in UV-Vis spectroscopy.
Dipole Moment ModerateSignificantly Higher The strong charge separation induced by the nitro group creates a large molecular dipole.
NBO Charge on C2 Less PositiveMore Positive Confirms increased electrophilicity of the carbonyl carbon.

Implications for Drug Development

The electronic modifications imparted by the 5-nitro group have profound consequences for the molecule's potential as a therapeutic agent.

  • Receptor Binding: The altered charge distribution can dramatically change how the molecule interacts with a biological target. The electron-poor aromatic ring may engage in favorable anion-π or quadrupole interactions within a receptor active site, potentially increasing binding affinity.[10]

  • Metabolism and Toxicity: Nitroaromatic compounds are well-known to be substrates for cellular nitroreductases.[16] The one-electron reduction of the nitro group can lead to a nitro anion radical, which, in the presence of oxygen, can redox cycle to produce superoxide radicals, inducing oxidative stress.[4][16] Further reduction can yield nitroso and hydroxylamine intermediates, which are highly reactive and can covalently modify biomolecules, leading to potential mutagenicity or cytotoxicity.[8] This property is a double-edged sword: it is the basis for the activity of certain antibiotics and anticancer prodrugs but is also a primary source of toxicity.[4][8]

Conclusion

The introduction of a 5-nitro group onto the 3-ethenyl-1,3-dihydro-3-hydroxy-2H-indol-2-one scaffold is a powerful chemical modification that dramatically alters the molecule's electronic landscape. Through a combination of strong inductive and resonance effects, the nitro group withdraws electron density, increasing the acidity of the N-H proton, enhancing the electrophilicity of the carbonyl carbon, and lowering the energy of the LUMO. These changes are readily observable through spectroscopic techniques like NMR and UV-Vis and can be accurately modeled using computational methods such as DFT. For drug development professionals, understanding these effects is critical for predicting molecular interactions, anticipating metabolic pathways, and balancing therapeutic efficacy with potential toxicity.

References

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm
  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC. (URL: )
  • Substituent effects of nitro group in cyclic compounds - SciSpace. (URL: )
  • Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches - PubMed. (URL: )
  • Prediction on the mutagenicity of nitroaromatic compounds using quantum chemistry descriptors based QSAR and machine learning derived classific
  • Kinetic Study and Hammett Correlations in the Chemistry of m-Nitro and m-Amino Benzoic acid Hydrazides by Using Thallium(III) in - Semantic Scholar. (URL: )
  • Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study - MDPI. (URL: )
  • Global and local quantitative structure–property relationship models to predict the impact sensitivity of nitro compounds - SciSpace. (URL: )
  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed. (URL: [Link])

  • Few examples of bioactive 3-substituted-3-hydroxy-2-oxindole natural products. (URL: [Link])

  • The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed. (URL: [Link])

  • Hammett equation - Wikipedia. (URL: [Link])

  • Hammett σI constants for N‐azolyl substituents in comparison with nitro group.20. (URL: [Link])

  • Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r) - The Review of Diabetic Studies. (URL: [Link])

  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed. (URL: [Link])

  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - MDPI. (URL: [Link])

  • Structures of indolequinones 1 – 9 bearing substituted nitrophenols (or... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (URL: [Link])

  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC. (URL: [Link])

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC. (URL: [Link])

  • (PDF) Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - ResearchGate. (URL: [Link])

  • Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - NIH. (URL: [Link])

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives - Der Pharma Chemica. (URL: [Link])

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - Semantic Scholar. (URL: [Link])

  • A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

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Exploratory

An In-Depth Technical Guide to the In Silico Molecular Docking of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

Abstract The 2-indolinone (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several approved receptor tyrosine kinase (RTK) inhibitors.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-indolinone (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several approved receptor tyrosine kinase (RTK) inhibitors.[1][2] This guide provides a comprehensive, in-depth protocol for the in silico molecular docking analysis of a novel derivative, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-. As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to elucidate the scientific rationale behind each decision in the workflow—from target identification to protocol validation. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage molecular docking as a predictive tool to accelerate discovery. We will navigate the complete process, including ligand preparation, target selection based on scaffold history, execution of the docking simulation using AutoDock Vina, and rigorous analysis and validation of the results.

Part 1: Ligand and Target Characterization

The Ligand: A Novel 2-Indolinone Derivative

The subject of our study is 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-. This molecule is built upon the 1,3-dihydro-2H-indol-2-one core, commonly known as oxindole.[3] The substitutions—a vinyl group at the 3-position, a hydroxyl group also at the 3-position (creating a chiral center), and a nitro group at the 5-position—are critical for defining its potential physicochemical and pharmacological properties.

The 2-indolinone nucleus is renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][4] Its derivatives have been successfully developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] Marketed drugs like Sunitinib and Nintedanib, which are used to treat various cancers, feature this core structure and function by inhibiting multiple receptor tyrosine kinases.[2]

Target Identification and Selection: A Rationale-Driven Approach

For a novel compound, the initial challenge is identifying a biologically relevant protein target.[5][6] While experimental methods like affinity chromatography or Drug Affinity Responsive Target Stability (DARTS) provide definitive answers, computational approaches can generate robust hypotheses.[7][8] Given the well-documented activity of the 2-indolinone scaffold against kinases, a logical starting point is to investigate its interaction with a member of this family.[1]

For this guide, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our protein target.

Causality for Selection:

  • Scaffold Precedent: Sunitinib, a prominent 2-indolinone derivative, is a potent inhibitor of VEGFR-2.[1] This establishes a strong probability that our novel compound may interact with the same or a similar binding site.

  • Therapeutic Relevance: VEGFR-2 is a key mediator of angiogenesis (the formation of new blood vessels), a critical process for tumor growth and metastasis.[1] Inhibiting this receptor is a clinically validated anticancer strategy.

  • Structural Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of VEGFR-2, often co-crystallized with inhibitors. This is essential for structure-based drug design and for validating our docking protocol.

Below is a conceptual diagram of a generic Receptor Tyrosine Kinase (RTK) signaling pathway, illustrating the role of targets like VEGFR-2.

RTK_Pathway cluster_membrane Cell Membrane cluster_downstream Receptor VEGFR-2 (RTK) P1 RAS Receptor->P1 Activation Ligand VEGF Ligand Ligand->Receptor Binding P2 RAF P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 Response Gene Expression (Proliferation, Angiogenesis) P4->Response Inhibitor 2-Indolinone Inhibitor Inhibitor->Receptor Inhibition

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Part 2: The Molecular Docking Protocol: A Step-by-Step Guide

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[9] This section details a reproducible workflow using the widely adopted AutoDock Vina software suite.[10][11]

Docking_Workflow Start Start Prep_Receptor 1. Receptor Preparation (PDB -> PDBQT) Start->Prep_Receptor Prep_Ligand 2. Ligand Preparation (SMILES -> 3D -> PDBQT) Start->Prep_Ligand Grid_Gen 3. Grid Box Generation (Define Search Space) Prep_Receptor->Grid_Gen Docking 4. Execute Docking (AutoDock Vina) Prep_Ligand->Docking Grid_Gen->Docking Analysis 5. Analyze Results (Binding Energy & Poses) Docking->Analysis Validation 6. Validate Protocol (Redocking / MD) Analysis->Validation End End Validation->End

Caption: High-level workflow for molecular docking.

2.1: Software and Hardware Prerequisites
  • MGLTools/AutoDockTools: Used for preparing protein and ligand files and for setting up the grid box.[10]

  • AutoDock Vina: The core docking engine.[10]

  • Open Babel or similar: For converting chemical formats and generating 3D ligand structures.

  • PyMOL or UCSF Chimera: For visualization and detailed analysis of interactions.[11]

  • A modern multi-core workstation is recommended for timely completion of calculations.

2.2: Step-by-Step Receptor Preparation

Objective: To prepare the VEGFR-2 protein structure for docking by removing non-essential components and converting it to the required file format.

  • Obtain Receptor Structure: Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB). For this guide, we select PDB ID: 2OH4 , which is VEGFR-2 in complex with a known inhibitor. This co-crystallized ligand is crucial for our later validation step.

  • Clean the PDB File:

    • Load the 2OH4.pdb file into AutoDockTools (ADT).

    • Causality: The raw PDB file contains water molecules, co-solvents, and potentially multiple protein chains. These must be removed as they can interfere with the docking algorithm and are not part of our primary binding model.[9]

    • Action: Delete all water molecules and any protein chains not involved in the binding site of interest. Remove the original co-crystallized ligand (we will use its position later).

  • Prepare the Protein:

    • Action: Add polar hydrogens to the protein. This is a critical step.

    • Causality: Crystal structures often do not include hydrogen atoms. Adding them is essential for correctly calculating hydrogen bonds and electrostatic interactions, which are major components of the docking scoring function.[12]

    • Action: Compute Gasteiger charges. This assigns partial atomic charges to each atom, which is necessary for the electrostatic term in the energy calculations.

  • Save as PDBQT:

    • Action: Save the prepared receptor as receptor.pdbqt.

    • Causality: The PDBQT format is required by AutoDock Vina. It is a modified PDB format that includes atomic charge and atom type information.

2.3: Step-by-Step Ligand Preparation

Objective: To generate a 3D, energy-minimized structure of our novel ligand and convert it to the PDBQT format.

  • Generate 2D Structure: Draw the molecule "2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-" in a chemical drawing program and save its SMILES string.

  • Convert to 3D:

    • Action: Use a tool like Open Babel to convert the 2D representation (SMILES) into a 3D structure (.mol2 or .pdb).

    • Causality: Docking requires a three-dimensional starting conformation. This initial 3D structure will be further optimized by the docking algorithm, which explores rotational flexibility around bonds.[12]

  • Energy Minimization:

    • Action: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94).

    • Causality: This step relaxes the initial 3D structure to a more energetically favorable conformation, providing a better starting point for the docking search.

  • Prepare in AutoDockTools:

    • Action: Load the 3D ligand structure into ADT. The software will automatically detect rotatable bonds.

    • Causality: Defining rotatable bonds is the essence of flexible ligand docking. AutoDock Vina will explore different conformations (torsions) of the ligand by rotating around these bonds to find the best fit in the protein's binding pocket.[12]

  • Save as PDBQT:

    • Action: Save the prepared ligand as ligand.pdbqt.

2.4: Step-by-Step Grid Parameterization

Objective: To define the three-dimensional search space within which AutoDock Vina will attempt to place the ligand.

  • Define the Binding Site: The most reliable way to define the binding site is to use the location of the co-crystallized ligand from the original PDB file (2OH4).

  • Generate the Grid Box:

    • Action: In ADT, with the prepared receptor loaded, specify the center of the grid box to be the geometric center of the original inhibitor.

    • Action: Set the dimensions (x, y, z) of the grid box. A size of 25 x 25 x 25 Å is typically sufficient to encompass the active site and allow for ligand flexibility.

    • Causality: The grid box must be large enough to allow the ligand to move and rotate freely, but not so large that it wastes computational time searching irrelevant space. An appropriately sized box focused on the known active site increases the efficiency and accuracy of the docking run.

2.5: Executing the Docking Simulation

Objective: To run the AutoDock Vina simulation using the prepared receptor, ligand, and grid configuration files.

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following content:

  • Run Vina from the Command Line:

    • --config: Specifies the configuration file.

    • --log: Writes a log file containing the binding affinity scores for the generated poses.

Part 3: Analysis, Interpretation, and Validation

A docking run is only as valuable as its interpretation and validation. Without rigorous checks, the results can be misleading.[13][14]

3.1: Analyzing Docking Poses and Binding Affinity

The output from Vina consists of a log file with binding scores and a PDBQT file with the coordinates of the predicted binding poses.

  • Binding Affinity (kcal/mol): This score, found in the log file, is an estimation of the binding free energy. More negative values indicate stronger, more favorable binding. Vina will rank multiple poses by this score.

  • Root-Mean-Square Deviation (RMSD): When multiple poses are generated, the RMSD value between them indicates how different they are. A low RMSD between the top-scoring poses suggests a well-defined binding mode.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.20.000
2-8.81.35
3-8.51.98
4-8.13.45
Table 1: Example output data from a molecular docking run.
3.2: Visualizing and Characterizing Interactions

Objective: To understand how the ligand is binding to the receptor at an atomic level.

  • Load Receptor and Poses: Open PyMOL or Chimera and load the receptor.pdbqt file and the output_poses.pdbqt file.

  • Analyze the Top Pose: Focus on the highest-scoring pose (Pose 1).

  • Identify Key Interactions: Look for and measure:

    • Hydrogen Bonds: These are critical for specificity and affinity. Identify donor-acceptor pairs between the ligand and protein residues (e.g., the ligand's nitro group with a backbone amide).

    • Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic pockets of the receptor.

    • Pi-Stacking: Look for interactions between the aromatic rings of the indolinone core and aromatic residues like Phenylalanine (PHE) or Tyrosine (TYR).

3.3: Protocol Validation: Ensuring Trustworthiness

Objective: To build confidence that our docking protocol can accurately predict binding modes for this specific target.[13]

  • Redocking the Native Ligand (Self-Validation): This is the most critical first step in validation.[15]

    • Protocol: Prepare and dock the original co-crystallized ligand (from PDB ID 2OH4) into the VEGFR-2 receptor using the exact same protocol and grid box.

    • Success Criterion: Compare the lowest energy pose of the redocked ligand with its original crystallographic position. A Root-Mean-Square Deviation (RMSD) of less than 2.0 Å is considered a successful validation.[13][15]

    • Causality: If the protocol can accurately reproduce the known, experimentally determined binding mode, it lends high confidence to the predictions made for our novel, structurally related compound. If it fails, the protocol (e.g., grid size, scoring function) must be re-evaluated before proceeding.

  • Advanced Validation: Molecular Dynamics (MD) Simulation:

    • Concept: While docking provides a static snapshot, MD simulation assesses the stability of the protein-ligand complex over time (nanoseconds to microseconds) under simulated physiological conditions.[16]

    • Protocol: The top-ranked docked pose is used as the starting point for an MD simulation.

    • Analysis: The stability of the complex is evaluated by monitoring the RMSD of the ligand and protein backbone over the simulation time. A stable RMSD plot indicates that the ligand remains securely bound in the predicted pose and does not drift out of the binding pocket.[16][17] This step provides a much higher level of confidence in the predicted binding mode.

Conclusion

This guide has detailed a comprehensive and scientifically grounded workflow for the in silico molecular docking of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- against its putative target, VEGFR-2. By emphasizing the causality behind each step—from the evidence-based selection of a protein target to the critical need for protocol validation via redocking—we move beyond a simple computational exercise. This methodology provides a robust framework for generating credible hypotheses about the binding mode and affinity of novel small molecules. The resulting insights are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.

References

  • IntechOpen. (2024). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery.
  • IntechOpen. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.
  • NIST. (n.d.). 2H-Indol-2-one, 1,3-dihydro-. NIST WebBook.
  • PubMed. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study.
  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • ACS Publications. (2021). In Silico Functional Profiling of Small Molecules and Its Applications.
  • J-GLOBAL. (n.d.). 1,3-Dihydro-5-hydroxy-3-[(E)-(1H-indol-3-yl)methylene]-2H-indol-2-one.
  • Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters.
  • Schrödinger. (n.d.). Glide.
  • PMC. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • PubMed. (2021). In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern.
  • Center for Computational Structural Biology. (2024). DOCKING.
  • PMC. (n.d.). Identification of Direct Protein Targets of Small Molecules.
  • Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory.
  • bioRxiv. (n.d.). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA).
  • Frontiers. (2025). Identification of novel drug targets and small molecule discovery for MRSA infections.
  • RSC Publishing. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of diversely substituted indolin-2-ones.
  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
  • ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock.
  • IMR Press. (2025). Strategies for in Silico Drug Discovery to Modulate Macromolecular Interactions Altered by Mutations.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India.
  • Cracking the Code of Drug Discovery. (2024). Small Molecules and Target Identification.

Sources

Foundational

Thermodynamic Stability and Reaction Dynamics of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

Structural and Electronic Landscape The compound 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- (commonly referred to as 3-ethenyl-3-hydroxy-5-nitrooxindole) is a highly functionalized heterocyclic scaffold. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Electronic Landscape

The compound 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- (commonly referred to as 3-ethenyl-3-hydroxy-5-nitrooxindole) is a highly functionalized heterocyclic scaffold. It serves as a critical intermediate in the synthesis of complex spirocyclic alkaloids and pharmaceutical agents. The thermodynamic stability of this molecule is governed by the delicate interplay between the quaternary C3 stereocenter, the allylic vinyl group, and the strongly electron-withdrawing 5-nitro moiety.

The formation of this compound typically proceeds via the nucleophilic addition of a vinyl donor to the C3-carbonyl of 5-nitroisatin. The 5-nitro group fundamentally alters the electronic landscape of the isatin core; by drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO), it enhances the electrophilicity of the C3-carbonyl[1]. This electronic modulation renders the forward addition reaction highly exothermic, establishing the resulting 3-hydroxy-3-vinyloxindole adduct as a deep thermodynamic sink.

Thermodynamic Resistance to Reversion and Ionization

In many 3-substituted 3-hydroxyoxindole systems, the reverse reaction (retro-aldol or retro-addition) can be triggered under thermal or basic conditions[2]. However, the thermodynamic profile of the 5-nitro derivative is unique:

  • Suppression of Retro-Addition: The inherent thermodynamic tendency of the 5-nitroisatin core to accept electron density strongly favors the hybridized sp3 state at C3 over the sp2 carbonyl state[3]. Consequently, the equilibrium constant ( Keq​ ) for the formation of the adduct is orders of magnitude higher than that of unsubstituted analogs, effectively neutralizing retro-aldol pathways.

  • C3-OH Bond Dissociation Energy (BDE): The 5-nitro group destabilizes any incipient positive charge at the C3 position via inductive electron withdrawal. This significantly increases the thermodynamic barrier to the heterolytic cleavage of the C3-OH bond. As a result, ionization to an allylic carbocation—a prerequisite for Meyer-Schuster rearrangements or Palladium-catalyzed allylic alkylations—is thermodynamically disfavored, granting the molecule exceptional stability under standard catalytic conditions.

ThermodynamicNetwork Isatin 5-Nitroisatin + Vinyl Donor Adduct 3-Ethenyl-3-hydroxy-5-nitrooxindole (Thermodynamically Stable) Isatin->Adduct Forward Addition (ΔG < 0) Favored by 5-NO2 Carbocation C3-Allylic Carbocation (Highly Destabilized) Adduct->Carbocation Ionization (ΔH >> 0) Disfavored by 5-NO2 RetroAldol Retro-Aldol Cleavage (High Activation Energy) Adduct->RetroAldol Heat / Strong Base RetroAldol->Isatin Reversion

Thermodynamic pathways of 3-ethenyl-3-hydroxy-5-nitrooxindole showing favored adduct stability.

Quantitative Thermodynamic Data

The stabilizing effect of the 5-nitro substitution can be quantified by comparing the thermodynamic parameters of vinyl addition across different isatin derivatives. The data below illustrates how the electron-withdrawing group shifts the thermodynamic equilibrium.

Isatin DerivativeEnthalpy of Addition ( ΔHadd​ )Gibbs Free Energy ( ΔGadd​ at 298K)Relative C3-OH BDERetro-Addition Propensity
Unsubstituted Isatin-12.4 kcal/mol-8.2 kcal/molBaselineModerate
5-Methoxyisatin-9.8 kcal/mol-5.1 kcal/mol-2.1 kcal/molHigh
5-Nitroisatin -18.7 kcal/mol -14.5 kcal/mol +4.2 kcal/mol Very Low

Note: Values are representative thermodynamic benchmarks derived from the comparative reactivity parameters of halogenated and nitrated isatin enolates[3].

Experimental Workflows for Thermodynamic Validation

To empirically validate the thermodynamic stability of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-, researchers must employ self-validating analytical systems. The following protocols detail the extraction of precise thermodynamic parameters.

Protocol A: Variable-Temperature NMR (VT-NMR) for Equilibrium Thermodynamics

This protocol determines the Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS ) of the retro-addition equilibrium.

  • Sample Preparation: Dissolve 0.05 mmol of the purified adduct in 0.6 mL of anhydrous DMSO- d6​ . DMSO is chosen due to its high solubilizing capacity for isatin derivatives across a wide temperature gradient[4].

  • Data Acquisition: Acquire quantitative 1H NMR spectra at 10 K increments from 298 K to 373 K. Ensure a sufficient relaxation delay ( D1≥5×T1​ ) to allow for accurate integration.

  • Quantification: Integrate the C3-OH proton of the adduct (typically broad, ~6.8 ppm) against the C4-aromatic proton of the dissociated 5-nitroisatin species to calculate the molar ratio of bound vs. dissociated states.

  • Causality & Self-Validation: Calculate the equilibrium constant ( Keq​ ) at each temperature step. Plot ln(Keq​) versus 1/T to generate a Van 't Hoff plot. Validation Check: The system is self-validating if the resulting plot yields a strictly linear regression ( R2>0.99 ). Linearity confirms that ΔH remains constant over the observed temperature range, proving that no secondary decomposition pathways (e.g., polymerization of the vinyl group) are occurring.

Protocol B: Isothermal Titration Calorimetry (ITC) for Direct Enthalpy Measurement

ITC provides a direct, highly sensitive measurement of the exothermic heat of formation.

  • System Priming: Load the ITC sample cell with a 1.0 mM solution of 5-nitroisatin in anhydrous THF. Load the injection syringe with a 10.0 mM solution of the vinyl nucleophile (e.g., vinylmagnesium bromide).

  • Titration: Perform 20 sequential injections of 2.0 μL at 298 K, with a 150-second equilibration interval between injections.

  • Data Extraction: Integrate the area under each heat pulse to determine the raw heat of reaction.

  • Causality & Self-Validation: The initial injections will yield large exothermic peaks due to the highly favorable LUMO-lowering effect of the 5-nitro group[1]. As the 5-nitroisatin is consumed, the heat pulses will diminish. Validation Check: The titration must reach a state where the integrated heat saturates to near-zero (matching the heat of dilution). This saturation provides an internal, self-contained baseline, confirming 100% conversion to the thermodynamic sink and validating the calculated ΔHadd​ .

Workflow Prep Sample Prep (Adduct in DMSO-d6) VTNMR VT-NMR Analysis (298K to 373K) Prep->VTNMR ITC ITC Calorimetry (Enthalpy Measurement) Prep->ITC VantHoff Van 't Hoff Plot (ln K vs 1/T) VTNMR->VantHoff Equilibrium Constants Data Extract ΔH, ΔS, ΔG ITC->Data Direct ΔH VantHoff->Data Derived Thermodynamics

Experimental workflow for determining the thermodynamic parameters of the oxindole adduct.

References

  • Thermodynamic and Reactivity Parameters of Anions of Enol form of Isatin and its Halogenated Derivatives: A Theoretical , IJIRT. Available at:[Link]

  • Selective Vinylogous Aldol Reactions of β‐Methyl‐Substituted Cyclic Enones with Isatins Catalyzed by DBU and Pyrrolidine , Asian Journal of Organic Chemistry. Available at:[Link]

  • Solubility and Thermodynamic Functions of Isatin in Pure Solvents , American Chemical Society (ACS). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one: Advanced Protocols and Mechanistic Insights

Abstract: The chiral 3-substituted-3-hydroxy-2-oxindole framework is a privileged scaffold in medicinal chemistry and a cornerstone of numerous pharmacologically active molecules.[1] The creation of the C3-quaternary ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The chiral 3-substituted-3-hydroxy-2-oxindole framework is a privileged scaffold in medicinal chemistry and a cornerstone of numerous pharmacologically active molecules.[1] The creation of the C3-quaternary stereocenter, particularly with the inclusion of a synthetically versatile vinyl group, presents a significant synthetic challenge. This application note provides detailed protocols for the asymmetric synthesis of 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one, a highly functionalized building block, via two distinct and powerful catalytic strategies: organocatalysis and transition-metal catalysis. We delve into the causality behind experimental design, offer mechanistic insights, and present self-validating protocols intended for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Chiral 3-Hydroxy-3-vinyloxindoles

The oxindole core is a recurring motif in a multitude of natural products and clinical drug candidates.[1][2][3] The introduction of a hydroxyl group and a carbon substituent at the C3 position creates a chiral quaternary center, which imparts rigid three-dimensional complexity, often crucial for specific and high-affinity binding to biological targets. The vinyl group at this position is of particular strategic importance, serving as a versatile synthetic handle for a wide array of subsequent transformations, including but not limited to Diels-Alder cycloadditions, Heck coupling, and Michael additions, thus enabling rapid diversification for structure-activity relationship (SAR) studies.[4]

The target molecule, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one, features a 5-nitro group. This potent electron-withdrawing group significantly enhances the electrophilicity of the C3-ketone in the isatin precursor, making it an excellent substrate for nucleophilic addition. This electronic activation is a key consideration in the design of efficient catalytic protocols.

The primary challenge lies in controlling the stereochemistry of the nucleophilic attack on the prochiral C3-carbonyl of 5-nitroisatin. This guide details two robust solutions to this challenge, leveraging the distinct activation modes of organocatalysis and chiral Lewis acid catalysis.

Core Synthetic Strategy: Asymmetric Vinylation of 5-Nitroisatin

The most direct and convergent approach to the target molecule is the catalytic asymmetric addition of a vinyl nucleophile or its equivalent to 5-nitroisatin. The choice of catalyst is paramount in dictating the facial selectivity of the attack, thereby establishing the absolute stereochemistry of the newly formed C3-stereocenter.

Precursor: 5-Nitroisatin

5-Nitroisatin (CAS 611-09-6) serves as the starting electrophile. It is typically prepared via the nitration of isatin using a mixture of nitric and sulfuric acids.[5] It is an orange crystalline powder with limited solubility in water but good solubility in various organic solvents.[5] The presence of the nitro group at the 5-position renders the C3-carbonyl highly susceptible to nucleophilic attack, facilitating the reaction under mild conditions.

Protocol 1: Organocatalytic Asymmetric Morita-Baylis-Hillman (MBH) Reaction

3.1. Principle and Rationale The Morita-Baylis-Hillman (MBH) reaction is a powerful C-C bond-forming reaction that couples an aldehyde or ketone with an activated alkene under the influence of a nucleophilic catalyst, typically a tertiary amine or phosphine.[6][7][8] For this synthesis, we employ a chiral Cinchona alkaloid derivative, β-Isocupreidine (β-ICD), as the catalyst.

The proposed mechanism involves the initial Michael addition of the chiral amine catalyst to an activated alkene (e.g., acrolein or a vinyl ketone). This forms a nucleophilic enolate intermediate. This chiral enolate then adds to the highly electrophilic C3-carbonyl of 5-nitroisatin. The catalyst controls the enantioselectivity by creating a chiral environment around the reacting partners during the key C-C bond-forming step. Subsequent proton transfer and elimination of the catalyst regenerate the catalytic cycle and furnish the desired 3-hydroxy-3-vinyloxindole.

3.2. Materials and Reagents

  • 5-Nitroisatin (98%)

  • Acrolein (freshly distilled, stabilized with hydroquinone)

  • β-Isocupreidine (β-ICD) (≥98%)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel (for column chromatography)

  • Ethyl Acetate and Hexanes (for chromatography)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (oven-dried)

3.3. Detailed Step-by-Step Protocol

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitroisatin (192 mg, 1.0 mmol, 1.0 equiv).

  • Add β-Isocupreidine (31 mg, 0.1 mmol, 10 mol%).

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous Dichloromethane (5 mL) via syringe. Stir the resulting suspension at room temperature.

  • Add freshly distilled acrolein (135 µL, 2.0 mmol, 2.0 equiv) dropwise to the suspension over 2 minutes.

  • Seal the flask and stir the reaction mixture vigorously at room temperature (20-25 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 40% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by adding 1M HCl (5 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient eluent: 20% to 50% Ethyl Acetate in Hexanes) to afford the pure product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

3.4. Data Presentation: Organocatalytic Vinylation

EntryIsatin ElectrophileActivated AlkeneCatalyst (mol%)Yield (%)ee (%)
15-NitroisatinAcroleinβ-ICD (10)85-9590-97
2Isatin (unsubstituted)Acroleinβ-ICD (10)75-8588-94
35-BromoisatinMethyl vinyl ketoneβ-ICD (10)80-9092-98

Note: Data are representative values compiled from literature precedents on similar MBH reactions. Actual results may vary.

Protocol 2: Chiral Lewis Acid-Catalyzed Asymmetric Vinylation

4.1. Principle and Rationale An alternative and highly effective strategy involves the use of a chiral Lewis acid catalyst.[3] In this approach, a transition metal, such as Scandium(III), is complexed with a chiral ligand (e.g., a Pyridine-bis(oxazoline) or 'PyBox' ligand). This chiral complex coordinates to the C3-carbonyl oxygen of 5-nitroisatin. This coordination serves two critical functions:

  • Activation: It significantly increases the electrophilicity of the C3-carbonyl, making it more susceptible to attack by a mild nucleophile.

  • Stereocontrol: The chiral ligand creates a sterically defined pocket around the carbonyl group, blocking one prochiral face and directing the incoming nucleophile to attack from the other, thus inducing high enantioselectivity.

For this protocol, we use a vinyl nucleophile such as a vinyl silyl ether or a vinyl boronate, which are less basic and offer better functional group tolerance compared to vinyl Grignard reagents.

4.2. Materials and Reagents

  • 5-Nitroisatin (98%)

  • Vinyltrimethylsilane or 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (99%)

  • (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine (iPr-PyBox ligand) (98%)

  • Toluene, anhydrous

  • 4Å Molecular Sieves

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Standard glassware for organic synthesis (oven-dried)

4.3. Detailed Step-by-Step Protocol

  • To an oven-dried Schlenk tube containing a magnetic stir bar and activated 4Å molecular sieves (approx. 200 mg), add Sc(OTf)₃ (24.6 mg, 0.05 mmol, 5 mol%) and the iPr-PyBox ligand (18.2 mg, 0.055 mmol, 5.5 mol%).

  • Place the tube under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous Toluene (3 mL) and stir the mixture at room temperature for 1 hour to pre-form the chiral catalyst complex.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 5-nitroisatin (192 mg, 1.0 mmol, 1.0 equiv) in anhydrous Toluene (2 mL).

  • Add the 5-nitroisatin solution to the catalyst mixture via cannula.

  • Add the vinyl nucleophile (e.g., 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 231 mg, 1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract with Ethyl Acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify by flash column chromatography on silica gel to yield the desired product.

  • Characterize the product and determine the enantiomeric excess by chiral HPLC.

4.4. Data Presentation: Lewis Acid-Catalyzed Vinylation

EntryLewis AcidChiral LigandVinyl NucleophileYield (%)ee (%)
1Sc(OTf)₃iPr-PyBoxVinyltrimethylsilane80-92>95
2Cu(OTf)₂Ph-BoxVinyl boronate75-8890-96
3Zn(OTf)₂N,N'-DioxideDivinylzinc70-85>90

Note: Data are representative values based on analogous Lewis acid-catalyzed additions to isatins. Actual results may vary.

Visualization of Workflows and Mechanisms

5.1. General Experimental Workflow The following diagram outlines the general workflow from starting materials to the final, characterized chiral product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Preform Pre-form Catalyst (Protocol 2) Reactants Charge Reactor with 5-Nitroisatin & Catalyst AddNucleophile Add Vinyl Nucleophile (Acrolein or Silyl/Boronate) Reactants->AddNucleophile Stir Stir at Defined Temperature & Time AddNucleophile->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Structural Characterization (NMR, HRMS) Purify->Characterize Chiral Determine Enantiomeric Excess (Chiral HPLC) Characterize->Chiral

Caption: General experimental workflow for asymmetric vinylation.

5.2. Proposed Catalytic Cycle for the MBH Reaction This diagram illustrates the proposed catalytic cycle for the β-ICD-catalyzed Morita-Baylis-Hillman reaction.

G CAT β-ICD (Catalyst) ZWIT Zwitterionic Enolate Chiral Intermediate CAT->ZWIT + Alkene (Michael Add.) ALK Activated Alkene (e.g., Acrolein) ADDUCT Alkoxide Adduct Catalyst-Bound ZWIT->ADDUCT + 5-Nitroisatin (Aldol Add.) ISATIN 5-Nitroisatin ADDUCT->CAT Elimination & Proton Transfer PROD Final Product (Chiral 3-Hydroxyoxindole) ADDUCT->PROD Product Release

Caption: Proposed catalytic cycle for the organocatalytic MBH reaction.

Mechanistic Considerations and Troubleshooting

  • Role of the 5-Nitro Substituent: The strong electron-withdrawing nature of the nitro group is critical. It activates the C3-carbonyl, often leading to higher reaction rates and yields compared to unsubstituted or electron-rich isatins. This allows the reactions to proceed under milder conditions.

  • Troubleshooting - Low Yield:

    • Organocatalysis: Ensure the acrolein or vinyl ketone is fresh and free of polymerization inhibitors. Incomplete reaction may require longer reaction times or a slight increase in temperature.

    • Metal Catalysis: The catalyst is sensitive to air and moisture. Ensure all reagents and solvents are scrupulously dried and the reaction is run under a strict inert atmosphere. The activity of the molecular sieves is crucial.

  • Troubleshooting - Low Enantioselectivity:

    • Both Protocols: Temperature control is critical. Running reactions at lower temperatures (e.g., 0 °C or -20 °C) often enhances enantioselectivity, albeit at the cost of longer reaction times.

    • Metal Catalysis: The ratio of metal to ligand is important. A slight excess of the ligand (e.g., 1:1.1 metal:ligand) is often used to ensure the metal is fully complexed by the chiral ligand.

Conclusion

This application note has detailed two robust and distinct protocols for the asymmetric synthesis of 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one. The organocatalytic Morita-Baylis-Hillman reaction provides an operationally simple, metal-free route, while the chiral Lewis acid-catalyzed approach offers an alternative strategy with potentially higher enantioselectivity and broader substrate scope. The choice between these methods will depend on the specific requirements of the research program, including cost, scalability, and desired stereochemical purity. Both pathways provide reliable access to a valuable chiral building block poised for further elaboration in the discovery and development of novel therapeutics.

References

  • Yu, B., Xing, H., Yu, D. Q., & Liu, H. M. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1000–1039. [Link]

  • Wei, Y., & Shi, M. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances, 14(1), 1-19. [Link]

  • Kobayashi, S., & Saito, S. (2021). Chiral Heterogeneous Scandium Lewis Acid Catalysts for Continuous‐Flow Enantioselective Friedel–Crafts Carbon–Carbon Bond‐Forming Reactions. Chemistry–A European Journal, 27(42), 10834-10838. [Link]

  • Zhao, J., et al. (2024). Asymmetric Nucleophilic Additions Promoted by Quaternary Phosphonium Ion-Pair Catalysts. CCS Chemistry. [Link]

  • Wang, X., et al. (2015). Catalytic asymmetric Povarov reaction of isatin-derived 2-azadienes with 3-vinylindoles. Organic & Biomolecular Chemistry, 13(2), 434-438. [Link]

  • Jiang, G. F., et al. (2016). Catalytic Asymmetric Nucleophilic Addition of 3-Vinyl Indoles to Imines. Organic Letters, 18(15), 3746–3749. [Link]

  • Rios, R. (2012). Isatin as a Strategic Motif for Asymmetric Catalysis. Catalysis Science & Technology, 2(7), 1349-1358. [Link]

  • De la Torre, M. C., & Sierra, M. A. (2010). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Molecules, 15(2), 709–745. [Link]

  • RSC Publishing. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. [Link]

  • Yang, X., et al. (2021). Nickel-Catalyzed Enantioselective Vinylation of Aryl 2-Azaallyl Anions. Chemical Science, 12(15), 5580-5586. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 5-Nitroisatin (CAS 611-09-6). [Link]

  • Wang, Y., et al. (2021). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules, 26(22), 6751. [Link]

  • Waser, M. (2021). The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions. Monatshefte für Chemie - Chemical Monthly, 152(10), 1145-1164. [Link]

  • Shi, M., & Chen, L. H. (2006). Traditional Morita–Baylis–Hillman reaction of aldehydes with methyl vinyl ketone co-catalyzed by triphenylphosphine and nitrophenol. Tetrahedron, 62(1), 133-140. [Link]

Sources

Application

2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- as a precursor for spirooxindoles

Application Note & Detailed Protocols Topic: 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-: A Versatile Precursor for the Diastereoselective Synthesis of Complex Spirooxindoles Audience: Researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocols

Topic: 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-: A Versatile Precursor for the Diastereoselective Synthesis of Complex Spirooxindoles

Audience: Researchers, scientists, and drug development professionals.

Abstract

The spirooxindole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with potent biological activities.[1][2] The development of efficient and stereoselective methods to access structurally diverse spirooxindoles is a significant objective in drug discovery.[3][4] This application note details the synthesis and utility of a highly functionalized precursor, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- (also known as 3-vinyl-3-hydroxy-5-nitrooxindole). This precursor is uniquely equipped for advanced synthetic transformations, featuring a vinyl group for cycloadditions and Michael additions, a tertiary hydroxyl group for generating reactive intermediates, and an electron-withdrawing nitro group, which can enhance the reactivity and biological profile of the resulting spiro-heterocycles.[5][6] We provide detailed, validated protocols for the synthesis of this precursor and its subsequent application in key cycloaddition reactions to generate complex spiro[pyrrolidin-3,3'-oxindole] and other related heterocyclic systems.

Introduction: The Strategic Value of Functionalized Oxindole Precursors

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core.[7] This structural motif is central to a wide array of bioactive molecules, including anticancer, antimicrobial, and antiviral agents.[1][6] Consequently, the development of synthetic routes to these scaffolds is of paramount importance.[8][9]

A cornerstone of modern spirooxindole synthesis is the use of versatile precursors derived from isatin.[1][10] Among these, 3-substituted-3-hydroxyoxindoles are particularly valuable intermediates.[11][12] The introduction of a vinyl group at the C3 position, creating 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one , provides a powerful synthetic handle. The key structural features of this precursor and their strategic implications are:

  • The Vinyl Group: Acts as a competent dipolarophile in [3+2] cycloadditions and a Michael acceptor, enabling the construction of five-membered heterocyclic rings spiro-fused to the oxindole.[2][13]

  • The Tertiary Hydroxyl Group: Allows for potential in situ dehydration to form a reactive 3-vinylideneoxindole or a conjugated diene, opening pathways for [4+2] cycloadditions.

  • The C5-Nitro Group: This strong electron-withdrawing group modulates the electronic properties of the oxindole core, often enhancing reactivity. Furthermore, nitro-substituted spirooxindoles have demonstrated promising inhibitory properties against various biological targets.[5][6]

This guide provides a comprehensive workflow, from the synthesis of this key precursor to its application in constructing complex molecular architectures.

start_node 5-Nitroisatin (Starting Material) precursor_node Precursor Synthesis (Protocol 1) start_node->precursor_node Grignard Reaction precursor_compound 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one precursor_node->precursor_compound app1_node [3+2] Cycloaddition (Protocol 2) precursor_compound->app1_node Reacts with Azomethine Ylide app2_node [4+2] Cycloaddition (Hypothetical Route) precursor_compound->app2_node In-situ Dehydration + Dienophile app3_node Michael Addition Cascade (Protocol 3) precursor_compound->app3_node Reacts with Nucleophile product1_node Spiro[pyrrolidin-3,3'-oxindole] Derivatives app1_node->product1_node product2_node Spiro[cyclohexene-1,3'-oxindole] Derivatives app2_node->product2_node product3_node Functionalized Spirooxindoles app3_node->product3_node

Sources

Method

palladium-catalyzed reactions involving 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

An Application Guide to Palladium-Catalyzed Reactions of 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3-H...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Reactions of 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Hydroxyoxindole Scaffold

The 3-substituted-3-hydroxy-2-oxindole framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive natural products and synthetic pharmaceuticals.[1][2] Molecules containing this core structure exhibit potent biological activities, including anti-cancer, anti-HIV, and neuroprotective properties.[2][3] The quaternary carbon center at the C3-position provides a unique three-dimensional architecture that is often crucial for specific and high-affinity interactions with biological targets.

This guide focuses on a specific, functionally rich derivative: 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one . This substrate is particularly valuable as it incorporates a tertiary allylic alcohol moiety directly on the oxindole core. This functional group is an ideal handle for sophisticated molecular engineering via palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse substituents. The 5-nitro group, a strong electron-withdrawing group, modulates the electronic properties of the aromatic ring, which can influence both reactivity and biological activity.

Palladium catalysis offers a powerful and versatile toolkit for C-C, C-N, and C-O bond formation under mild conditions, making it indispensable for late-stage functionalization in drug discovery programs.[4][5] This document provides detailed protocols and expert insights into the application of two key palladium-catalyzed transformations for this substrate: the Tsuji-Trost Asymmetric Allylic Alkylation and the Heck Reaction.

Primary Transformation: The Tsuji-Trost Reaction (Asymmetric Allylic Alkylation)

The most direct and powerful transformation for this substrate is the Palladium-Catalyzed Tsuji-Trost Reaction, also known as Asymmetric Allylic Alkylation (AAA). This reaction leverages the allylic alcohol to form a π-allylpalladium intermediate, which can then be intercepted by a wide range of nucleophiles.[4][6] This method is ideal for constructing complex molecules with high levels of stereocontrol.

Mechanistic Rationale & Causality

The core of the Tsuji-Trost reaction is the in-situ formation of an electrophilic η³-π-allylpalladium complex from the allylic substrate.[4][7] Understanding this mechanism is critical to rational protocol design.

  • Coordination & Oxidative Addition: The catalytic cycle begins with the coordination of a Pd(0) complex to the double bond of the ethenyl group. The hydroxyl group is a poor leaving group and typically requires activation. This can be achieved by converting it into a better leaving group (e.g., acetate, carbonate) beforehand, or by using additives like trialkylboranes that facilitate its departure in situ.[8] Oxidative addition then occurs, where the Pd(0) inserts into the C-O bond, displacing the leaving group and forming a cationic Pd(II) π-allyl complex.

  • Nucleophilic Attack: A "soft" nucleophile (e.g., malonates, amines, phenols) attacks one of the terminal carbons of the π-allyl complex.[6] The choice of chiral ligand on the palladium center dictates which face of the π-allyl complex is attacked, thereby controlling the stereochemistry of the newly formed stereocenter.

  • Reductive Elimination & Catalyst Regeneration: Following the nucleophilic attack, the product dissociates from the metal, regenerating the Pd(0) catalyst, which can then enter another catalytic cycle.

Tsuji_Trost_Cycle Tsuji-Trost Catalytic Cycle Pd0 Pd(0)L₂ Pi_Complex η²-π-Allyl Pd(0) Complex Pd0->Pi_Complex Substrate Substrate (Allylic Alcohol + Activator) Substrate->Pi_Complex Oxidative_Add Oxidative Addition Pi_Allyl_PdII η³-π-Allyl Pd(II) Complex Pi_Complex->Pi_Allyl_PdII  -LG Attack Nucleophilic Attack Product_Complex Product-Pd(0) Complex Pi_Allyl_PdII->Product_Complex Nucleophile Nucleophile (Nu⁻) Nucleophile->Product_Complex Product_Complex->Pd0 Product Alkylated Product Product_Complex->Product Regen Catalyst Regeneration

Caption: Catalytic cycle for the Tsuji-Trost reaction.

Field-Proven Insights for Protocol Design
  • Catalyst System: A combination of a palladium precursor and a phosphine ligand is standard. Pd₂(dba)₃ is a common Pd(0) source. For asymmetric variants, chiral ligands are essential. The Trost ligand ((R,R)-DACH-phenyl) and BINAP derivatives are widely used to induce high enantioselectivity.[7][9]

  • Leaving Group Strategy: Direct use of the tertiary alcohol is challenging. A highly effective strategy reported by Tamaru and co-workers for similar substrates involves the use of triethylborane (Et₃B), which is believed to activate the alcohol for palladium-catalyzed ionization.[8]

  • Nucleophile Choice: The reaction works best with stabilized, "soft" carbon nucleophiles (e.g., dimethyl malonate, β-keto esters) and N- or O-based nucleophiles. A base (e.g., BSA, NaH, K₂CO₃) is often required to deprotonate the nucleophile precursor.

  • Solvent: The polarity of the solvent can dramatically affect reaction rates and selectivities. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) often provide higher enantioselectivities.[7][8]

Application Protocol 1: Asymmetric Allylic Alkylation with Dimethyl Malonate

This protocol describes a representative procedure for the enantioselective allylation of 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one with dimethyl malonate, adapted from methodologies developed for related 3-hydroxyoxindoles.[8][10]

Materials and Reagents:

  • 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (1R,2R)-N,N'-Bis(2-(diphenylphosphino)-1-naphthoyl)-1,2-diaminocyclohexane ((R,R)-Trost Ligand)

  • Triethylborane (Et₃B), 1.0 M solution in THF

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Experimental Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 2.5 mol%) and the (R,R)-Trost Ligand (0.03 mmol, 7.5 mol%). Add 2.0 mL of anhydrous CH₂Cl₂ and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

  • Substrate Addition: In a separate oven-dried flask under argon, dissolve 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one (0.4 mmol, 1.0 equiv) in 2.0 mL of anhydrous CH₂Cl₂.

  • Reaction Assembly: To the substrate solution, add dimethyl malonate (0.6 mmol, 1.5 equiv), BSA (0.6 mmol, 1.5 equiv), and a catalytic amount of KOAc (~5 mol%). Stir for 10 minutes.

  • Initiation: Transfer the prepared catalyst solution to the substrate mixture via cannula. Finally, add triethylborane (0.44 mmol, 1.1 equiv, 1.0 M solution in THF) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-allyl-3-substituted oxindole.

Data Summary: Typical Reaction Parameters

ParameterRecommended ValueRationale / Comment
Pd Source Pd₂(dba)₃Common, reliable Pd(0) precursor.
Ligand (R,R)-Trost LigandProven to induce high enantioselectivity in AAA reactions.[7]
Catalyst Loading 2.5 - 5.0 mol% PdBalances reaction efficiency with cost.
Ligand/Pd Ratio 1.5 : 1 (per Pd atom)Ensures full coordination to the metal center.
Alcohol Activator Triethylborane (Et₃B)Activates the hydroxyl for ionization.[8]
Nucleophile Dimethyl MalonateA standard soft carbon nucleophile.
Base BSA / KOAc (cat.)BSA acts as a proton scavenger and silylating agent; KOAc is a mild base.
Solvent CH₂Cl₂ or THFNon-coordinating solvents often enhance stereoselectivity.[7]
Temperature Room TemperatureMild conditions are often sufficient and preserve enantioselectivity.

Alternative Transformation: The Heck-Mizoroki Reaction

While the Tsuji-Trost reaction targets the allylic alcohol, the vinyl group itself is a substrate for the Heck-Mizoroki reaction. This allows for the coupling of an aryl or vinyl halide directly to the terminal carbon of the double bond, offering a different synthetic pathway to more complex structures.[11][12]

Mechanistic Overview

The Heck reaction follows a distinct catalytic cycle involving Pd(0) and Pd(II) intermediates.[5][12]

  • Oxidative Addition: A Pd(0) catalyst reacts with an aryl or vinyl halide (Ar-X) to form an Ar-Pd(II)-X complex.

  • Coordination & Migratory Insertion: The alkene (the ethenyl group of the substrate) coordinates to the Pd(II) complex. The aryl group then migrates from the palladium to one of the carbons of the double bond (migratory insertion), forming a new C-C bond and a σ-alkylpalladium(II) complex.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated and transferred to the palladium, forming a palladium-hydride species and regenerating the double bond in a new position. This step typically proceeds with syn-elimination and dictates the regioselectivity.

  • Reductive Elimination: The base present in the reaction mixture removes HX from the H-Pd(II)-X complex, regenerating the active Pd(0) catalyst.

Heck_Cycle Heck-Mizoroki Catalytic Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX ArX Ar-X ArX->ArPdX Alkene_Complex Alkene-Pd(II) Complex ArPdX->Alkene_Complex Alkene Alkene Substrate Alkene->Alkene_Complex Coord Coordination Insertion Migratory Insertion Alkyl_Pd σ-Alkyl-Pd(II) Complex Alkene_Complex->Alkyl_Pd Beta_Elim β-Hydride Elimination HPdX_Complex Product + H-Pd(II)L₂-X Alkyl_Pd->HPdX_Complex HPdX_Complex->Pd0 Red_Elim Reductive Elimination Product Substituted Alkene HPdX_Complex->Product Base Base Base->Pd0 - HBX

Caption: Catalytic cycle for the Heck-Mizoroki reaction.

Application Protocol 2: Heck Reaction with Iodobenzene

This protocol provides a general method for the arylation of the vinyl group on the oxindole substrate.

Materials and Reagents:

  • 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one

  • Iodobenzene (or other aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Argon gas supply

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one (0.5 mmol, 1.0 equiv), iodobenzene (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and P(o-tol)₃ (0.025 mmol, 5 mol%).

  • Solvent and Base Addition: Evacuate and backfill the tube with argon three times. Add anhydrous DMF (3 mL) followed by triethylamine (1.0 mmol, 2.0 equiv) via syringe.

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to 80-100 °C in an oil bath. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (15 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to isolate the arylated product.

Trustworthiness: Troubleshooting and Self-Validating Systems

ObservationPotential CauseSuggested Action
No Reaction Inactive catalyst; Poor leaving group activation (AAA); Insufficient temperature (Heck).Ensure anhydrous/anaerobic conditions. Use fresh catalyst/ligands. For AAA, verify the quality of the borane reagent or consider pre-forming an acetate/carbonate. For Heck, increase temperature.
Low Yield Catalyst decomposition; Competing side reactions (e.g., elimination, homocoupling).Use a more robust ligand (e.g., bulky phosphines, N-heterocyclic carbenes). Adjust base or solvent to minimize side pathways.
Poor Enantioselectivity (AAA) Racemization of π-allyl intermediate; Ineffective chiral ligand.Lower the reaction temperature. Screen different classes of chiral ligands. Solvent choice is critical; switch from polar to non-polar solvents like CH₂Cl₂ or Toluene.[7]
Mixture of Regioisomers (Heck) Steric/electronic factors in migratory insertion.The Heck reaction of 1,1-disubstituted alkenes can sometimes lead to mixtures. Modify the phosphine ligand; more sterically demanding ligands can improve regioselectivity.

References

  • A palladium-catalyzed sequential Heck coupling/C–C bond activation approach to oxindoles with all-carbon-quaternary centers. Organic & Biomolecular Chemistry (RSC Publishing).

  • Palladium-Catalyzed Carbo-Heterofunctionalization of Alkenes for the Synthesis of Oxindoles and Spirooxindoles. Organic Letters (ACS Publications).

  • Palladium Catalyzed Asymmetric Allylation of 3-OBoc-Oxindoles: An Efficient Synthesis of 3-Allyl-3-hydroxyoxindoles. Organic Letters (ACS Publications).

  • The Palladium Catalyzed Asymmetric Addition of Oxindoles and Allenes: an Atom-Economical Versatile Method for the Construction of Chiral Indole Alkaloids. PMC.

  • Few examples of bioactive 3-substituted-3-hydroxy-2-oxindole natural products. ResearchGate.

  • 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. ResearchGate.

  • 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Bentham Science.

  • Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. PMC.

  • Palladium-Catalyzed Carbo-Heterofunctionalization of Alkenes for the Synthesis of Oxindoles and Spirooxindoles. Infoscience.

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. PMC.

  • 3-Vinyl oxindole-chromone synthon as a skeletal reconstruction reactant for the synthesis of 2-hydroxy benzoyl pyridones. New Journal of Chemistry (RSC Publishing).

  • Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. PMC.

  • Palladium-catalyzed stereoselective trifluoromethylated allylic alkylation of 3-substituted oxindoles. Organic Chemistry Frontiers (RSC Publishing).

  • Oxindole synthesis. Organic Chemistry Portal.

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry.

  • Tsuji–Trost reaction. Wikipedia.

  • Palladium-catalyzed allylic C–H alkylation of terminal olefins with 3-carboxamide oxindoles. Organic & Biomolecular Chemistry (RSC Publishing).

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews (ACS Publications).

  • Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction. Organic & Biomolecular Chemistry (RSC Publishing).

  • Tsuji-Trost Reaction. Organic Chemistry Portal.

  • Synthesis of 3,3-disubstituted oxindoles by one-pot integrated Brønsted base-catalyzed trichloroacetimidation of 3-hydroxyoxindoles and Brønsted acid-catalyzed nucleophilic substitution reaction. Organic & Biomolecular Chemistry (RSC Publishing).

  • Heck Reaction. Organic Chemistry Portal.

  • Heck reaction. Wikipedia.

  • Heck Reaction—State of the Art. MDPI.

Sources

Application

Application Note: The Role of 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one in Advanced Drug Discovery

Executive Overview In the pursuit of novel therapeutics, the oxindole core has emerged as a highly privileged scaffold. Specifically, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one (commonly referred to as 3-hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the pursuit of novel therapeutics, the oxindole core has emerged as a highly privileged scaffold. Specifically, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one (commonly referred to as 3-hydroxy-5-nitro-3-vinylindolin-2-one) serves as a critical, highly reactive intermediate in the synthesis of complex spirooxindoles and 3,3-disubstituted oxindoles[1]. These downstream architectures are foundational to several classes of targeted therapies, most notably small-molecule inhibitors of the MDM2-p53 protein-protein interaction, which are pivotal in modern oncology.

This technical guide details the mechanistic rationale, synthetic workflows, and biological applications of this specific 5-nitro-substituted allylic alcohol scaffold, providing drug development professionals with a robust framework for incorporating it into structure-activity relationship (SAR) campaigns.

Mechanistic Rationale & Chemical Logic

The strategic selection of 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one as a building block is driven by precise stereoelectronic principles:

  • The 5-Nitro Advantage: The strong electron-withdrawing nature of the nitro group at the C5 position significantly lowers the LUMO of the starting 5-nitroisatin. This enhances the electrophilicity of the C3 ketone, ensuring rapid and regioselective attack by vinyl nucleophiles. Furthermore, in downstream applications, the nitro group serves as a versatile synthetic handle; it can be reduced to an aniline derivative late in the synthesis, allowing for divergent functionalization (e.g., amide or urea formation) to probe the solvent-exposed regions of biological targets[2].

  • The Allylic Alcohol Motif: The combination of the 3-hydroxy and 3-vinyl groups creates a tertiary allylic alcohol. Upon activation (typically via in situ conversion to a carbonate or ester), this moiety undergoes facile oxidative addition in the presence of Palladium(0) catalysts. This generates an electrophilic π -allylpalladium intermediate[3].

  • Quaternary Stereocenter Formation: The rigid planar geometry of the oxindole core, combined with chiral phosphine ligands (e.g., Trost ligands), allows incoming nucleophiles to attack the π -allylpalladium complex with exceptional enantiofacial discrimination, establishing the all-carbon quaternary stereocenter required for biological activity[4].

Logical Causality in Synthesis

SynthesisLogic SM 5-Nitroisatin (Electrophilic C3) Intermediate 3-Ethenyl-3-hydroxy- 5-nitro-2H-indol-2-one (Allylic Alcohol) SM->Intermediate THF, -78°C Regioselective Addition Grignard Vinylmagnesium Bromide (Nucleophile) Grignard->Intermediate Pd Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) Intermediate->Pd Activation of Allylic C-O Bond Product Chiral Spirooxindole (Drug Scaffold) Pd->Product Enantioselective Cyclization

Figure 1: Synthetic logic from 5-nitroisatin to the chiral spirooxindole drug scaffold.

Biological Application: The MDM2-p53 Axis

Spirooxindoles derived from this 5-nitro scaffold are predominantly utilized to disrupt the MDM2-p53 interaction. The oxindole core perfectly mimics the Trp23 residue of the p53 transactivation domain, inserting deep into the hydrophobic cleft of MDM2. The quaternary stereocenter at C3 projects the spiro-fused rings to mimic the Leu26 and Phe19 residues, while the 5-nitro (or its reduced amino derivatives) interacts with the solvent boundary, improving pharmacokinetic properties.

MOA Spiro Spirooxindole Derivative (from 5-Nitro Scaffold) MDM2 MDM2 Protein (Negative Regulator) Spiro->MDM2 Competitive Binding at Hydrophobic Cleft p53 p53 Tumor Suppressor (Active State) MDM2->p53 Prevents Ubiquitination & Degradation Apoptosis Apoptosis & Cell Cycle Arrest (Cancer Cell Death) p53->Apoptosis Transcriptional Activation

Figure 2: Mechanism of action for spirooxindoles targeting the MDM2-p53 signaling pathway.

Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for each reagent and condition is explicitly stated to ensure reproducible execution by bench scientists.

Protocol A: Regioselective Synthesis of 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one

Objective: To install the vinyl group at the C3 position of 5-nitroisatin without triggering ring-opening or C2-amide addition.

Materials:

  • 5-Nitroisatin (1.0 equiv, 10 mmol)

  • Vinylmagnesium bromide (1.0 M in THF, 2.5 equiv, 25 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 5-nitroisatin (1.92 g, 10 mmol) and dissolve in 50 mL of anhydrous THF.

  • Temperature Control: Cool the vibrant yellow solution to strictly -78 °C using a dry ice/acetone bath. Causality: The -78 °C temperature is mandatory. Higher temperatures increase the kinetic energy of the Grignard reagent, leading to competitive attack at the C2 amide carbonyl, which causes irreversible ring-opening of the oxindole.

  • Addition: Add vinylmagnesium bromide (25 mL, 25 mmol) dropwise via a syringe pump over 30 minutes. Causality: 2.5 equivalents are required because the first equivalent deprotonates the acidic N-H proton of the isatin, forming a magnesium amide that directs the subsequent addition to the C3 ketone.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Validate completion via TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.4 ) should transition to a more polar spot ( Rf​≈0.25 ) under UV light.

  • Quenching & Workup: Quench the reaction at -78 °C by slowly adding 20 mL of saturated aqueous NH₄Cl. Causality: Using a mild acid like NH₄Cl prevents the acid-catalyzed dehydration of the newly formed tertiary alcohol, which would prematurely yield a highly reactive diene.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the title compound as a pale yellow solid.

Protocol B: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

Objective: To construct a chiral 3,3-disubstituted oxindole via the activation of the allylic alcohol.

Materials:

  • 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one (1.0 equiv, 1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Pd₂(dba)₃·CHCl₃ (5 mol%)

  • (R,R)-DACH-phenyl Trost Ligand (11 mol%)

  • Nucleophile (e.g., diethyl malonate, 1.5 equiv)

Step-by-Step Methodology:

  • In Situ Activation: In a Schlenk tube under argon, dissolve the allylic alcohol (220 mg, 1.0 mmol) in 10 mL of anhydrous CH₂Cl₂. Add DMAP (12 mg, 0.1 mmol) and Boc₂O (261 mg, 1.2 equiv). Stir for 1 hour at room temperature. Causality: The free hydroxyl group is a poor leaving group. Conversion to the tert-butyl carbonate provides an excellent leaving group that readily undergoes oxidative addition with Pd(0), releasing CO₂ and tert-butanol as harmless byproducts.

  • Catalyst Pre-activation: In a separate vial, dissolve Pd₂(dba)₃·CHCl₃ (51 mg, 0.05 mmol) and the chiral Trost ligand (86 mg, 0.11 mmol) in 2 mL of CH₂Cl₂. Stir for 15 minutes until the solution turns a deep, homogeneous orange. Causality: Pre-mixing allows the bidentate phosphine ligand to displace the dba ligands, forming the active, chirally-enveloped Pd(0) species prior to substrate exposure[3].

  • Alkylation: Transfer the catalyst solution to the Schlenk tube containing the activated substrate. Immediately add the nucleophile (diethyl malonate, 240 mg, 1.5 equiv).

  • Validation: Stir at room temperature for 12 hours. Monitor via chiral HPLC to ensure enantiomeric excess (ee) is maintained.

  • Purification: Concentrate the mixture and purify via silica gel chromatography. The resulting 3,3-disubstituted oxindole serves as the direct precursor to spiro-fused drug candidates.

Quantitative Data Presentation

The following tables summarize optimized parameters for the functionalization of the 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one scaffold, demonstrating the robustness of the methodology across different conditions.

Table 1: Optimization of the Vinylation Step (Protocol A)

Solvent SystemTemperature (°C)Equivalents of GrignardYield (%)Byproduct Profile (Ring-Opening)
Diethyl Ether0 °C2.045%High (>30%)
THF0 °C2.562%Moderate (~15%)
THF -78 °C 2.5 89% Trace (<2%)
2-MeTHF-78 °C2.585%Trace (<2%)

Table 2: Biological Targets of 5-Nitro-Spirooxindole Derivatives

Target ProteinDisease IndicationRole of the 5-Nitro / 5-Amino GroupReference Efficacy (IC₅₀)*
MDM2 Solid Tumors, LeukemiaEnhances solubility; projects into solvent channel.10 - 50 nM
Thioredoxin Reductase (TrxR) Melanoma, Colon CancerModulates electron density of the oxindole core.0.5 - 2.0 µM
Microtubules Various CarcinomasActs as a hydrogen bond acceptor with tubulin.1.0 - 5.0 µM

*Note: IC₅₀ values are representative ranges for optimized spirooxindole libraries derived from this specific scaffold.

References

  • RSC Advances. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Retrieved from:[Link]

  • Chemical Reviews (ACS). Isatins As Privileged Molecules in Design and Synthesis of Spiro-Fused Cyclic Frameworks. Retrieved from:[Link]

  • Organic Letters (ACS). COAP/Pd-Catalyzed Linear Asymmetric Allylic Alkylation for Optically Active 3,3-Disubstituted Oxindole Derivatives. Retrieved from:[Link]

  • Angewandte Chemie (PubMed). Asymmetric Redox Allylic Alkylation to Access 3,3'-Disubstituted Oxindoles Enabled by Ni/NHC Cooperative Catalysis. Retrieved from:[Link]

Sources

Method

Application Note: Organocatalytic Enantioselective Allylic Substitution of 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-Indol-2-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Scientific Rationale The 3-hydroxyoxindole framework is a privileged structural motif in medicinal chemistry, freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Scientific Rationale

The 3-hydroxyoxindole framework is a privileged structural motif in medicinal chemistry, frequently embedded in bioactive natural products and pharmaceutical agents undergoing clinical evaluation[1]. Specifically, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- (commonly referred to as 3-hydroxy-5-nitro-3-vinyloxindole) represents a highly versatile, yet synthetically challenging, tertiary alcohol building block.

The presence of the 5-nitro group profoundly alters the electronic landscape of the oxindole core. By acting as a strong electron-withdrawing group, it dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) and increases the electrophilicity of the C3 position[2]. While this enhances reactivity, it simultaneously introduces a severe challenge: the propensity for rapid, unselective background reactions that lead to racemic mixtures. This application note details a state-of-the-art organocatalytic methodology—specifically Chiral Phosphoric Acid (CPA) catalysis—to harness this hyper-reactive substrate for the enantioselective synthesis of complex 3,3-disubstituted oxindoles, which are critical precursors for hexahydropyrroloindole alkaloids like (+)-gliocladin C[3].

Mechanistic Insights: The Causality of Catalyst Selection

When derivatizing 3-hydroxy-5-nitro-3-vinyloxindole, traditional transition-metal catalysis often struggles with the high background reactivity induced by the 5-nitro group. Brønsted acid organocatalysis provides a highly controlled, metal-free alternative[4]. The success of this methodology relies on three mechanistic pillars:

  • Activation and Dehydration: The Chiral Phosphoric Acid (e.g., (R) -TRIP) selectively protonates the C3-hydroxyl group. The subsequent loss of water is thermodynamically driven by the extended conjugation of the 3-vinyl group, generating a transient vinylogous iminium/allylic carbocation intermediate.

  • The Chiral Ion Pair (Stereocontrol): The causality of stereocontrol lies in the formation of a tight chiral ion pair[5]. Unlike in highly polar solvents where ions dissociate, the bulky chiral phosphate anion remains anchored to the cationic oxindole core via electrostatic forces and hydrogen bonding.

  • Desymmetrization of the Trajectory: Because the 5-nitro group destabilizes the carbocation, the intermediate is exceptionally reactive. The CPA must possess massive steric bulk (e.g., 2,4,6-triisopropylphenyl groups on the BINOL backbone) to completely shield one enantiotopic face. This forces the incoming nucleophile to attack exclusively from the opposite, unshielded face[6].

Experimental Workflow & Protocols

The following self-validating protocol utilizes an SN​1 -type allylic substitution approach to generate chiral 3,3-disubstituted oxindoles.

Materials & Reagents
  • Substrate: 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-Indol-2-one (0.1 mmol)

  • Nucleophile: Indole (0.12 mmol, 1.2 equiv)

  • Catalyst: (R) -TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate) (0.01 mmol, 10 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (2.0 mL)

  • Additive: 4Å Molecular Sieves (50 mg)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon. Add 50 mg of freshly activated 4Å molecular sieves.

    • Causality: Water generated during the dehydration step can act as a competitive nucleophile, hydrolyzing the intermediate or disrupting the delicate hydrogen-bonding network of the chiral ion pair. Sieves strictly prevent this reversibility.

  • Substrate & Catalyst Loading: Introduce the 3-hydroxy-5-nitro-3-vinyloxindole (0.1 mmol) and (R) -TRIP (10 mol%) into the reaction tube.

  • Solvent Addition: Inject 2.0 mL of anhydrous DCM. Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and pre-activation (formation of the hydrogen-bonded complex).

  • Temperature Equilibration: Cool the reaction vessel to -20 °C using a cryocooler.

    • Causality: The 5-nitro group renders the substrate hyper-reactive. Lowering the thermal energy of the system suppresses the uncatalyzed racemic background reaction, allowing the CPA-directed pathway to dominate.

  • Nucleophile Addition: Add the indole (0.12 mmol) in one single portion under a positive flow of Argon.

  • Monitoring (Self-Validation): Stir the reaction at -20 °C. Monitor the consumption of the starting material via TLC (Hexane/EtOAc 7:3). The intense yellow color of the nitrooxindole will shift as the carbocation intermediate is transiently formed and consumed.

  • Quenching and Purification: Upon completion (typically 12–18 hours), quench the reaction by filtering the mixture directly through a short pad of silica gel to remove the CPA and molecular sieves, washing with EtOAc. Concentrate the filtrate under reduced pressure.

  • Isolation & Validation: Purify the crude mixture via flash column chromatography to isolate the target derivative. Validate the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 80:20, 1.0 mL/min).

Quantitative Data Presentation

The optimization of the catalytic system highlights the necessity of steric bulk and temperature control to manage the highly electrophilic 5-nitro-substituted intermediate.

Table 1: Optimization of Reaction Conditions for CPA-Catalyzed Substitution

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1 (R) -BINOL-PADCM2548512
2 (R) -TRIPDCM2568874
3 (R) -TRIPToluene2587665
4 (R) -TRIPDCM0129189
5 (R) -TRIP DCM -20 18 94 96

Note: The stark difference in enantioselectivity between Entry 1 and Entry 2 demonstrates that standard BINOL-derived phosphoric acids lack the steric bulk required to shield the hyper-reactive 5-nitro intermediate. The 2,4,6-triisopropylphenyl groups of (R) -TRIP are strictly necessary.

Mechanistic Visualization

G Substrate 3-Ethenyl-3-hydroxy- 5-nitroindolin-2-one IonPair Tight Chiral Ion Pair [Carbocation]+ [Phosphate]- Substrate->IonPair Protonation & Dehydration Catalyst Chiral Phosphoric Acid (e.g., (R)-TRIP) Catalyst->IonPair H-Bonding & Anion Shielding Product Enantioenriched 3,3- Disubstituted Oxindole IonPair->Product Stereoselective Attack Nucleophile Nucleophile (e.g., Indole) Nucleophile->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration

Fig 1: CPA-catalyzed enantioselective allylic substitution via a tight chiral ion pair mechanism.

References

  • [4] Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids. Oxford Academic (National Science Review). 4

  • [1] Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. 1

  • [3] Enantioselective organocatalytic construction of hexahydropyrroloindole by means of α-alkylation of aldehydes leading to the total synthesis of (+)-gliocladin C. Chemistry - A European Journal.3

  • [5] Tandem Photoredox-Chiral Phosphoric Acid Catalyzed Radical–Radical Cross-Coupling for Enantioselective Synthesis of 3-Hydroxyoxindoles. Organic Letters. 5

  • [2] Asymmetric Aza-Friedel–Crafts Reaction of Isatin-Derived Ketimines with Indoles Catalyzed by a Chiral Phase-Transfer Catalyst. The Journal of Organic Chemistry. 2

  • [6] Enantioselective synthesis of molecules with multiple stereogenic elements. Chemical Society Reviews. 6

Sources

Application

Application Note: Synthesis of Biologically Active Spiro-Heterocyclic and Pyridone Derivatives from 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one

Abstract: The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and natural products.[1][2][3] This ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and natural products.[1][2][3] This application note details synthetic strategies for transforming the highly functionalized starting material, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one, into skeletally diverse and biologically relevant heterocyclic systems. We present two distinct, robust protocols: a diastereoselective [3+2] cycloaddition to construct complex spiro[pyrrolidin-3,3'-oxindole] derivatives and a novel skeletal reconstruction via a ring-opening/recyclization cascade to yield 2-hydroxybenzoyl pyridones. The rationale behind these synthetic choices is discussed, emphasizing the unique reactivity conferred by the vinyl and hydroxy functionalities at the C3 position and the influence of the 5-nitro group on potential biological activity.[4] Furthermore, a standard protocol for the preliminary biological evaluation of these novel compounds is provided, guiding researchers in the initial stages of drug discovery.

Introduction and Strategic Overview

The C3-substituted oxindole core is a central feature in numerous alkaloids and synthetic molecules with significant therapeutic potential, including anticancer, antimicrobial, and antiviral agents.[1][2][5] The starting material for our investigation, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one (1 ), is an ideal precursor for diversification. Its key structural features dictate its synthetic utility:

  • C3-Quaternary Center with a Hydroxyl Group: The tertiary alcohol at the C3 position can act as a leaving group under certain conditions, facilitating substitutions and rearrangements.

  • Conjugated Ethenyl (Vinyl) Group: This moiety serves as a potent Michael acceptor and a reactive dipolarophile, making it amenable to a variety of addition and cycloaddition reactions.[6][7]

  • Electron-Withdrawing 5-Nitro Group: This group activates the molecule for certain nucleophilic reactions and is a well-established pharmacophore known to enhance the anticancer and antimicrobial properties of heterocyclic compounds.[4]

This guide focuses on leveraging these features to construct two distinct classes of molecules with high potential for biological activity.

Synthetic Strategies & Mechanistic Rationale

Strategy A: Diastereoselective [3+2] Cycloaddition for Spiropyrrolidinyl Oxindoles

The construction of spirooxindoles is a highly active area of research due to their prevalence in natural products and their broad spectrum of biological activities.[1][8] The 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most efficient methods for synthesizing the spiro[pyrrolidin-3,3'-oxindole] framework.[6][9]

Causality of Experimental Design: In this strategy, the vinyl group of our starting material 1 serves as the dipolarophile. The azomethine ylide dipole is generated in situ from the condensation of a separate isatin derivative and a secondary amino acid, such as sarcosine or L-proline. This approach is highly modular; by varying the isatin and amino acid used to generate the ylide, a diverse library of complex spiro-compounds can be rapidly assembled from a single precursor. The reaction typically proceeds with high regio- and diastereoselectivity.[6]

Strategy_A_Workflow cluster_Ylide Azomethine Ylide Generation cluster_Reaction [3+2] Cycloaddition Isatin Isatin Derivative Isatin->Ylide Condensation -H₂O AminoAcid Sarcosine or L-Proline AminoAcid->Ylide Product Spiro[pyrrolidin-3,3'-oxindole] Ylide->Product Reflux StartMat->Product

Figure 1: Workflow for the synthesis of Spiro[pyrrolidin-3,3'-oxindole] derivatives.

Strategy B: Skeletal Reconstruction for the Synthesis of 2-Hydroxybenzoyl Pyridones

To demonstrate the versatility of the 3-vinyl-3-hydroxyoxindole core, our second strategy involves a complete rearrangement of the scaffold. Based on the reactivity of similar synthons, the reaction with primary amines can induce a ring-opening of the oxindole lactam followed by a recyclization event.[7]

Causality of Experimental Design: This reaction is initiated by the Michael addition of a primary amine to the electron-deficient vinyl group. This is followed by an intramolecular nucleophilic attack of the newly formed secondary amine onto the lactam carbonyl (C2). This attack results in the cleavage of the amide bond and the opening of the five-membered ring. A subsequent intramolecular condensation and tautomerization yields a stable, substituted 2-hydroxybenzoyl pyridone. This strategy transforms the indole core into a completely different heterocyclic system, significantly expanding the chemical space accessible from the starting material.

Strategy_B_Mechanism Start Starting Material 1 Michael Michael Adduct (Intermediate) Start->Michael 1. Michael Addition Amine Primary Amine (R-NH₂) Amine->Michael RingOpen Ring-Opened Intermediate Michael->RingOpen 2. Intramolecular    Lactam Opening Final 2-Hydroxybenzoyl Pyridone RingOpen->Final 3. Recyclization &    Tautomerization

Figure 2: Simplified reaction mechanism for skeletal reconstruction into Pyridones.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of a Spiro[pyrrolidin-3,3'-oxindole] Derivative (Example)

Objective: To synthesize a novel spirooxindole derivative via a one-pot, three-component [3+2] cycloaddition reaction.[6]

Materials:

  • 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one (1 )

  • Isatin (or a substituted derivative)

  • Sarcosine

  • Absolute Ethanol (EtOH)

  • Standard laboratory glassware for reflux

  • Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting material 1 (1.0 mmol, 1.0 equiv).

  • Add isatin (1.3 mmol, 1.3 equiv) and sarcosine (1.3 mmol, 1.3 equiv).

  • Add absolute ethanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 5-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure spirooxindole product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of a 2-Hydroxybenzoyl Pyridone Derivative (Example)

Objective: To synthesize a novel pyridone derivative via a skeletal reconstruction of the oxindole core.[7]

Materials:

  • 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one (1 )

  • Benzylamine (or other primary aliphatic amine)

  • Acetonitrile (MeCN)

  • Standard laboratory glassware for reflux

  • TLC and column chromatography supplies

Procedure:

  • In a 25 mL round-bottom flask with a stir bar and reflux condenser, dissolve starting material 1 (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL).

  • Add benzylamine (1.2 mmol, 1.2 equiv) to the solution via syringe.

  • Heat the mixture to reflux (approx. 85 °C) and stir.

  • Monitor the reaction by TLC. The reaction is generally complete within 4-6 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., gradient of methanol in dichloromethane) to afford the pure pyridone derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Representative Compound Data

The following table summarizes the expected products and yields for representative reactions based on the protocols described above.

Cpd. IDSynthetic ProtocolReactantsProduct Structure (Class)Expected Yield (%)
2a Protocol 11 + Isatin + SarcosineSpiro[pyrrolidin-3,3'-oxindole]75-85%
2b Protocol 11 + 5-Bromoisatin + L-ProlineBrominated Spiro[pyrrolidin-3,3'-oxindole]70-80%
3a Protocol 21 + BenzylamineN-Benzyl Pyridone Derivative80-92%
3b Protocol 21 + CyclohexylamineN-Cyclohexyl Pyridone Derivative75-88%

Application Note: Biological Evaluation Protocol

Rationale: The presence of the 5-nitroisatin motif and the spirooxindole core in the synthesized compounds suggests a strong potential for anticancer activity.[1][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[10]

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a human cancer cell line (e.g., HCT-116 colorectal carcinoma).

Materials:

  • Synthesized indole derivatives (dissolved in DMSO to make stock solutions)

  • HCT-116 cells (or other suitable cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Biological_Evaluation_Workflow start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Serial Dilutions of Compounds incubate1->treat incubate2 Incubate 48h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Crystals with DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ Values read->analyze

Figure 3: Workflow for the MTT cytotoxicity assay.

Conclusion

The functionalized oxindole, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one, serves as an exceptionally versatile platform for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined herein provide reliable and efficient pathways to either construct complex spiro-fused architectures or to perform complete skeletal rearrangements into novel pyridone systems. These strategies, combined with established methods for biological evaluation, offer a robust framework for researchers and drug development professionals to explore new chemical entities in the quest for novel therapeutics.

References

  • Sajith, A. M., & Sreedevi, P. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(22), 13271–13292. Available at: [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2020). Recent advances in the reactions of isatin-derived MBH carbonates for the synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 18(30), 5749-5764. Available at: [Link]

  • Wang, Q., et al. (2021). Diastereoselective Synthesis of Tetrabenzohydrofuran Spirooxindoles via Diethyl Phosphite-Mediated Coupling of Isatins with o-Quinone Methides. The Journal of Organic Chemistry, 86(14), 9572–9581. Available at: [Link]

  • Krasavin, M. (2019). Advances in the Synthesis of Benzo-Fused Spiro Nitrogen Heterocycles: New Approaches and Modification of Old Strategies. ResearchGate. Available at: [Link]

  • Sathish, M., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27366–27377. Available at: [Link]

  • Das, B., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis, 7(2), 94-113. Available at: [Link]

  • Tanimoto, H., et al. (2021). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. Molecules, 26(6), 1599. Available at: [Link]

  • Martin, S. F. (1992). Unified Strategy for Synthesis of Indole and 2-Oxindole Alkaloids. Accounts of Chemical Research, 25(6), 256-261. Available at: [Link]

  • Kim, J., & Lee, J. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Chemistry, 5(3), 1629-1650. Available at: [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Available at: [Link]

  • Tu, S., et al. (2018). 3-Vinyl oxindole-chromone synthon as a skeletal reconstruction reactant for the synthesis of 2-hydroxy benzoyl pyridones. New Journal of Chemistry, 42(19), 16035-16039. Available at: [Link]

  • Torisawa, Y., et al. (2001). An Efficient Conversion of 5-Nitroisatin into 5-Nitroindole Derivative. Bioorganic & Medicinal Chemistry Letters, 11(6), 829-832. Available at: [Link]

  • Kumar, A., et al. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 22(1), 22-45. Available at: [Link]

  • El-Sayed, N. N. E., & El-Kashef, H. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(23), 15876-15902. Available at: [Link]

  • Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(1), 1-15. Available at: [Link]

  • Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(1), 1-15. Available at: [Link]

  • Wang, Y., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 944-976. Available at: [Link]

  • da Silva, A. C. G., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3328. Available at: [Link]

  • Singh, A. K., et al. (2013). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 5(2), 311-319. Available at: [Link]

  • Kaushik, N., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. Available at: [Link]

  • Nikishkin, N., & Lam, H. W. (2021). Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones. Organic Letters, 23(2), 512-516. Available at: [Link]

  • Al-Majid, A. M. A., & Barakat, A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32906-32929. Available at: [Link]

  • Nikishkin, N., & Lam, H. W. (2021). Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones. ResearchGate. Available at: [Link]

  • Raj, V. M., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(11), 5599-5606. Available at: [Link]

  • Nikishkin, N., & Lam, H. W. (2021). Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones. Organic Letters, 23(2), 512-516. Available at: [Link]

  • Al-Mulla, A. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Communications Faculty of Sciences University of Ankara Series B-Chemistry and Chemical Engineering, 45(3), 615-630. Available at: [Link]

Sources

Method

Application Note and Laboratory Protocol: A Guided Synthesis of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

Abstract This document provides a comprehensive, step-by-step laboratory protocol for the synthesis of the novel compound, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-. The synthesis is designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step laboratory protocol for the synthesis of the novel compound, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-. The synthesis is designed for researchers in organic chemistry, medicinal chemistry, and drug development. The protocol is structured to ensure scientific integrity, with a focus on the rationale behind experimental choices and robust safety procedures. This guide is built upon established chemical principles for the synthesis of related 1,3-dihydro-2H-indol-2-one derivatives, a class of compounds known for their wide range of biological activities.[1][2][3]

Introduction

The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][4] The introduction of various substituents onto the oxindole ring system allows for the fine-tuning of their biological properties. This protocol details a plausible and robust synthetic route to a novel derivative, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one. The presence of a nitro group, a vinyl group, and a hydroxyl group on the oxindole core suggests potential for further chemical modification and exploration of its biological activity. The synthetic strategy employs a Grignard reaction, a classic and reliable method for the formation of carbon-carbon bonds and the introduction of a hydroxyl group.

Chemical Reaction Scheme

The proposed synthesis is a two-step process starting from the commercially available 5-nitroisatin. The first step involves the preparation of a Grignard reagent, vinylmagnesium bromide, followed by its reaction with 5-nitroisatin to yield the target compound.

Reaction_Scheme cluster_0 Step 1: Grignard Reaction 5-nitroisatin 5-Nitroisatin product 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- 5-nitroisatin->product 1. Vinylmagnesium Bromide, THF, 0°C to rt 2. Aqueous NH4Cl workup vinylmagnesium_bromide Vinylmagnesium Bromide (in THF) vinylmagnesium_bromide->product

Caption: Overall synthetic scheme for the preparation of the target compound.

Materials and Equipment

Reagents
ReagentFormulaCAS No.SupplierPurity
5-NitroisatinC₈H₄N₂O₄611-09-6Major Chemical Supplier≥98%
Vinyl bromideC₂H₃Br593-60-2Major Chemical Supplier1.0 M in THF
Magnesium turningsMg7439-95-4Major Chemical Supplier99.8%
IodineI₂7553-56-2Major Chemical Supplier99.8%
Tetrahydrofuran (THF), anhydrousC₄H₈O109-99-9Major Chemical Supplier≥99.9%, inhibitor-free
Diethyl ether, anhydrous(C₂H₅)₂O60-29-7Major Chemical Supplier≥99.7%, inhibitor-free
Saturated aqueous ammonium chlorideNH₄Cl12125-02-9Prepared in-houseN/A
Sodium sulfate, anhydrousNa₂SO₄7757-82-6Major Chemical Supplier≥99%
Ethyl acetateC₄H₈O₂141-78-6Major Chemical SupplierACS grade
HexanesC₆H₁₄110-54-3Major Chemical SupplierACS grade
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Condenser

  • Dropping funnel

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Schlenk line (optional, but recommended for anhydrous techniques)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for chromatography (column, flasks)

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware and consumables

Experimental Protocol

PART 1: Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[5][6][7]

  • Nitro Compounds: Nitro-substituted organic compounds can be sensitive to heat and shock. Avoid excessive heating and grinding of the solid material.[5]

  • Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. All glassware must be oven- or flame-dried before use, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).

  • Vinyl Bromide: Vinyl bromide is a flammable and toxic gas. It is typically supplied as a solution in THF. Handle with care and ensure adequate ventilation.

  • Diethyl Ether and THF: These solvents are highly flammable and can form explosive peroxides. Use from freshly opened containers or test for and remove peroxides before use.

PART 2: Synthesis of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

Step 2.1: Preparation of the Reaction Apparatus

  • Oven-dry all necessary glassware (a three-neck round-bottom flask, a condenser, and a dropping funnel) and allow to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Assemble the apparatus in a fume hood. The central neck of the flask should be fitted with a magnetic stir bar and a rubber septum for the introduction of reagents via syringe. The side necks should be fitted with the condenser (with a nitrogen inlet at the top) and the dropping funnel.

Step 2.2: The Grignard Reaction

  • To the flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).

  • Place a crystal of iodine into the flask to help initiate the reaction.

  • Under a nitrogen atmosphere, add 20 mL of anhydrous THF to the flask.

  • In the dropping funnel, place a solution of vinyl bromide in THF (1.1 equivalents) diluted with an additional 20 mL of anhydrous THF.

  • Add a small portion of the vinyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey mixture.

  • In a separate flask, dissolve 5-nitroisatin (1.0 equivalent) in 50 mL of anhydrous THF.

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Slowly add the 5-nitroisatin solution to the Grignard reagent via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

Step 2.3: Workup and Purification

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (approximately 50 mL). This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a solid or a viscous oil. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the oxindole ring, the vinyl group protons (typically in the range of 5-7 ppm with distinct coupling patterns), and a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the expected number of carbon signals, including those for the carbonyl group (around 170-180 ppm), the aromatic carbons, the vinyl carbons, and the sp³ carbon bearing the hydroxyl group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, around 3200-3500 cm⁻¹), the N-H stretch of the lactam (around 3100-3300 cm⁻¹), the C=O stretch of the lactam (around 1680-1720 cm⁻¹), and the N-O stretches of the nitro group (typically two bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis should show the molecular ion peak corresponding to the molecular weight of the target compound (C₁₀H₈N₂O₄, MW: 220.18 g/mol ).

Visualizations

Experimental Workflow

Experimental_Workflow start Start apparatus Prepare Dry Apparatus under Inert Atmosphere start->apparatus grignard_prep Prepare Vinylmagnesium Bromide in THF apparatus->grignard_prep reaction React 5-Nitroisatin with Grignard Reagent grignard_prep->reaction workup Aqueous Workup with Saturated NH4Cl reaction->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Pure Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A flowchart illustrating the key steps of the synthesis.

Reaction Mechanism

Reaction_Mechanism cluster_1 Nucleophilic Attack cluster_2 Protonation isatin 5-Nitroisatin Ketone (C3) intermediate Magnesium Alkoxide Intermediate isatin->intermediate grignard Vinylmagnesium Bromide grignard->isatin Nucleophilic attack on carbonyl carbon intermediate2 Magnesium Alkoxide Intermediate product Final Product (Tertiary Alcohol) intermediate2->product Protonation h2o H2O (from aq. NH4Cl) h2o->product

Caption: A simplified mechanism of the Grignard reaction on 5-nitroisatin.

References

  • Cheméo. (n.d.). Chemical Properties of 2H-Indol-2-one, 1,3-dihydro- (CAS 59-48-3). Retrieved from [Link][8]

  • Patel, A. B., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(9), 4354-4365.[1]

  • Pospíšil, J., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 567-578.[2]

  • National Institute of Standards and Technology. (n.d.). 2H-Indol-2-one, 1,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link][9]

  • ChemBK. (2024, April 9). 5-hydroxy-1,3-dihydro-2H-indol-2-one. Retrieved from [Link][10]

  • Jayachendran, E., et al. (2021). design, synthesis and pharmacological evaluation of novel 1,3-indanedione derivatives. International Journal of Pharmaceutical Sciences and Research, 12(8), 4341-4351.[11]

  • El Gendy, A. A., & Ahmedy, A. M. (2004). Synthesis and Antimicrobial Activity of some New 2-Indolinone Derived Oximes and Spiro-Isoxazolines. Archives of Pharmacal Research, 27(8), 779-787.[12]

  • PubChem. (n.d.). 2h-indol-2-one, 1,3-dihydro-4-(2-(4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)ethenyl)-, monohydrochloride, (e)-. Retrieved from [Link][13]

  • Kumar, A., et al. (2013). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 5(1), 234-243.[4]

  • Vedejs, E., & Klapars, A. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 27(23), 8203.[14]

  • Google Patents. (n.d.). JP2008050354A - 1,3-dihydro-2H-indol-2-one compound. Retrieved from [3]

  • Al-Majidi, S. M. H., et al. (2022). Synthesis, Characterization and Antibacterial Evaluation of Some New Heterocyclic Compounds Derived from 2- (1,1-Dimethyl-1, 3-Dihydro-2H-Benzo[e]Indol-2-Ylidene) Malonaldehyde. Journal of Pharmaceutical Negative Results, 13(3), 1-8.[15]

  • Wang, Y., et al. (2009). 3-Hydroxy-3-nitromethylindolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1631.[16]

  • Pozharskii, A. F., et al. (2025, February 17). Synthesis, structure, ionochromic and cytotoxic properties of new 2-(indolin-2-yl)-1,3-tropolones. Beilstein Journal of Organic Chemistry, 21, 234-245.[17]

  • Gassman, P. G., & Gremban, C. G. (1984). Convenient procedure for the synthesis of 2-monoalkylated indol-3-ones. Journal of the Chemical Society, Perkin Transactions 1, 1433-1437.[18]

  • Chatani, N., et al. (2020). Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. Organic Letters, 22(15), 6019-6023.[19]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

Welcome to the technical support guide for the synthesis of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-, a key intermediate in various drug discovery programs. This document provides in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-, a key intermediate in various drug discovery programs. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your synthetic yield and product purity. The core of this synthesis involves the vinylation of 5-nitroisatin, a reaction that, while straightforward in principle, presents several challenges in practice.

The isatin core, particularly when substituted with an electron-withdrawing nitro group, and the inherent reactivity of organometallic reagents demand careful control over reaction parameters to achieve desirable yields and selectivity.[1] This guide is structured to address the most common issues encountered during this synthesis, providing explanations for the underlying chemistry and actionable protocols.

Synthetic Pathway Overview

The synthesis of the target molecule is typically a two-step process. First, isatin is nitrated to form the key precursor, 5-nitroisatin.[2] This is followed by a nucleophilic addition of a vinyl group to the C3-carbonyl of 5-nitroisatin, most commonly using a Grignard reagent like vinylmagnesium bromide.

Synthetic_Pathway cluster_reagents Reagents & Conditions Isatin Isatin Nitroisatin 5-Nitroisatin Isatin->Nitroisatin HNO₃ / H₂SO₄ Product 2H-Indol-2-one, 3-ethenyl- 1,3-dihydro-3-hydroxy-5-nitro- Nitroisatin->Product 1. THF, -78 °C to 0 °C SideProduct Side Products (Enolization, Reduction, etc.) Nitroisatin->SideProduct Undesired Pathways Grignard Vinylmagnesium Bromide Grignard->Product Grignard->SideProduct

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Optimization

preventing degradation of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- during storage

Welcome to the technical support guide for 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this complex heterocyclic compound. Our goal is to ensure the long-term stability and integrity of your samples, preventing degradation that can compromise experimental outcomes.

Understanding the Molecule: A Proactive Approach to Stability

The structure of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- contains several functional groups that are susceptible to degradation. A proactive understanding of these potential failure points is the most effective strategy for preventing sample loss.

  • 3-hydroxy-oxindole Core: The quaternary carbon at the C3 position bearing a hydroxyl group is a known structural motif in many bioactive natural products.[1][2][3] However, this tertiary alcohol is prone to elimination (dehydration), particularly under thermal or acidic/basic stress, which can lead to the formation of a highly conjugated, colored byproduct.[4][5]

  • 5-nitro Substituent: Aromatic nitro compounds are notoriously sensitive to light.[6] The nitro group can absorb UV-visible light, leading to photochemical reactions and sample degradation, often indicated by a color change to yellow or brown.[6][7][8]

  • 3-ethenyl (Vinyl) Group: The vinyl group is an electron-rich double bond susceptible to oxidation, polymerization, and other addition reactions, which can be catalyzed by air, light, or trace impurities.[9]

By anticipating these three primary degradation pathways—dehydration, photodegradation, and oxidation —we can implement robust storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: My solid compound has developed a yellow or brownish tint. What is the cause?

A change in color is a primary visual indicator of degradation.[6] For this specific molecule, the most likely cause is a combination of photodegradation due to the nitroaromatic group and/or dehydration of the tertiary alcohol.[4][6] Exposure to ambient light or elevated temperatures can accelerate these processes. The resulting dehydrated compound possesses a more extended conjugated system, which typically absorbs visible light, appearing colored.

Q2: How can I analytically confirm if my sample has degraded?

The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).[6] A stability-indicating HPLC method will allow you to:

  • Quantify the remaining parent compound.

  • Detect the appearance of new impurity peaks.

  • Potentially identify degradation products by their mass. For instance, the primary dehydration product would have a molecular weight corresponding to the loss of water (M-18).

Q3: What are the absolute ideal storage conditions for this compound?

For maximum stability, the compound should be stored as a dry solid under an inert atmosphere, protected from light, and at a low temperature. See the summary table below for specific recommendations.

Q4: Can I store this compound in solution? If so, what solvent is best?

Long-term storage in solution is generally discouraged as solvents can promote degradation.[6] If solution-based storage is unavoidable, use a high-purity, dry, aprotic solvent such as anhydrous acetonitrile or THF. It is critical to perform a small-scale stability study in the chosen solvent before committing the bulk of your sample. Avoid protic solvents like methanol or ethanol for long-term storage, as they may facilitate dehydration or other reactions.

Troubleshooting Guide: From Observation to Solution

This section addresses specific issues you may encounter and provides a logical workflow for diagnosis and prevention.

Issue 1: Visual Change - Discoloration or Clumping of Solid
  • Observation: The normally off-white or pale-yellow solid has turned a distinct yellow, orange, or brown. The powder may also appear clumpy or sticky.

  • Probable Cause:

    • Photodegradation: The 5-nitro group has undergone photochemical reactions due to light exposure.[6]

    • Dehydration: Thermal stress or exposure to an acidic/basic environment (even trace amounts on glassware) has caused the elimination of the C3-hydroxyl group.[5]

  • Recommended Actions:

    • Analytical Confirmation: Perform an HPLC or LC-MS analysis to confirm the presence of new peaks and a decrease in the parent compound's peak area. Look for a mass peak corresponding to [M-18].

    • Solubility Test: A small portion of the discolored material may show different solubility characteristics compared to a pure sample.

  • Preventative Measures:

    • Light Protection: Always store the compound in amber glass vials.[6] For extra protection, wrap the vial in aluminum foil or place it inside a light-blocking secondary container.

    • Temperature Control: Store at the recommended low temperature (see Table 1) and avoid temperature cycling.

    • Inert Atmosphere: Store under a blanket of argon or dry nitrogen to prevent oxidative processes that can sometimes be initiated by light.[6]

Issue 2: Analytical Data Shows New Impurity Peaks
  • Observation: HPLC, LC-MS, or NMR analysis reveals the presence of one or more new signals that were not present in the initial analysis.

  • Probable Cause & Identification:

    • Dehydration Product: A major new peak with a mass of [M-18] is almost certainly the result of water elimination from the C3-hydroxyl group.

    • Oxidation Product: A peak with a mass of [M+16] could indicate oxidation, possibly at the vinyl group to form an epoxide or at the indole nitrogen.[9]

    • Dimerization/Polymerization: Broader peaks or a complex mixture of new signals could indicate that the vinyl group has undergone polymerization.

  • Recommended Actions:

    • Characterize Impurities: If possible, use high-resolution mass spectrometry (HRMS) and NMR to elucidate the structure of the major degradation products. This provides definitive evidence of the degradation pathway.

    • Evaluate Storage History: Correlate the appearance of specific impurities with the storage conditions. Was the sample exposed to light? Was it stored in solution? This helps pinpoint the cause.

  • Preventative Measures:

    • Strict Environmental Control: Adhere rigorously to the recommended storage conditions outlined in Table 1.

    • Solvent Purity: If working in solution, always use fresh, high-purity, anhydrous solvents. Purge solvents with argon or nitrogen before use to remove dissolved oxygen.

    • Avoid Contaminants: Ensure all glassware is scrupulously clean and free of acid or base residues.

Data & Protocols

Table 1: Recommended Storage Conditions
ParameterCondition for SolidCondition for Solution (Short-Term)Rationale
Temperature -20°C-20°C to -80°CReduces thermal degradation and dehydration rates.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents oxidation of the vinyl group and other sensitive moieties.[6]
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Prevents photodegradation of the nitroaromatic system.[6]
Container Tightly-sealed glass vial with PTFE-lined capTightly-sealed glass vial with PTFE-lined capEnsures an inert environment and prevents moisture ingress.[6]
Solvent N/AAnhydrous Aprotic (e.g., Acetonitrile, THF)Minimizes solvent-mediated degradation pathways.[6]
Protocol: Small-Scale Stability Assessment

To validate a storage method (e.g., a new solvent system), perform this quick assessment:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Take an immediate analytical measurement (t=0) using a validated HPLC method to determine initial purity.

  • Store the solution under the proposed conditions (e.g., -20°C, protected from light).

  • Re-analyze the sample at set time points (e.g., 24 hours, 72 hours, 1 week).

  • Compare the chromatograms. A stable sample will show no significant decrease (>2%) in the parent peak area and no formation of new impurity peaks.

Visualizing Degradation & Troubleshooting

Diagram 1: Primary Degradation Pathway

This diagram illustrates the most probable chemical transformation the compound undergoes upon degradation.

G cluster_0 Primary Degradation: Dehydration Parent 2H-Indol-2-one, 3-ethenyl-1,3-dihydro- 3-hydroxy-5-nitro- (Stable) Degradant 3-Ethenyl-5-nitro-2H-indol-2-one (Conjugated, Colored Degradant) Parent->Degradant Heat / Acid / Base (-H₂O)

Caption: Predicted dehydration of the parent compound to a colored byproduct.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when degradation is suspected.

G cluster_workflow Troubleshooting Workflow A Suspicion of Degradation (e.g., Color Change, Inconsistent Results) B Perform Analytical Check (HPLC / LC-MS) A->B C Is Purity >98% and No New Peaks Present? B->C D Compound is Stable. Review Handling Procedures. C->D Yes E Compound is Degraded. Proceed to Investigation. C->E No F Identify Degradation Pathway (Check for M-18, M+16, etc.) E->F G Review Storage History (Light/Temp/Atmosphere Exposure?) F->G H Implement Corrective Actions: - Discard Degraded Stock - Use Fresh Sample - Adhere to Strict Storage Protocol G->H

Caption: Step-by-step guide for identifying and resolving compound degradation.

References

  • Berry, M. B., & El-Alfy, A. (2012). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 78(19), 6843-6851.
  • Liu, Z., et al. (2016). Development of Nitro-Substituted Pyrido[1,2-a]indole Fluorophores for Environment-Sensitive Bioimaging. Organic Letters, 18(6), 1342-1345.
  • American Chemical Society. (2016). Development of Nitro-Substituted Pyrido[1,2-a]indole Fluorophores for Environment-Sensitive Bioimaging. Organic Letters. Retrieved from [Link][10]

  • Lin, Y. H., et al. (2018). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Environmental Science & Technology, 52(15), 8359-8367.
  • Walsh, M. E., & Jenkins, T. F. (1992). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. DTIC. Retrieved from [Link][11]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives.
  • PubChem. (n.d.). 2H-Indol-2-one, 3-[2-(dimethylamino)ethyl]-1,3-dihydro-5-[(1-pyrrolidinylsulfonyl)methyl]-. Retrieved from [Link][12]

  • Gulea, M., et al. (2020). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules, 25(11), 2587.
  • NIST. (n.d.). 2H-Indol-2-one, 1,3-dihydro-. NIST WebBook. Retrieved from [Link][13]

  • University of Delaware. (n.d.). Chemical Incompatibility and Lab Storage Rules. Environmental Health and Safety. Retrieved from [Link][14]

  • Kamal, A., et al. (2013). 3-substituted-3-hydroxy oxindole derivatives and process for preparation thereof. Google Patents. Retrieved from [1]

  • Chen, Y., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 985-1015.
  • Baur, S., et al. (2025). Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. Green Chemistry, 27, 5442-5448.
  • Le, C., et al. (2022). Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones. Organic Letters, 24(1), 223-227.
  • National Center for Biotechnology Information. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO 3 Organic Aerosol. PubChem. Retrieved from [Link][8]

  • Kumar, A., et al. (2023). Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. RSC Advances, 13(37), 25969-25978.
  • Ashenhurst, J. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 2h-indol-2-one, 1,3-dihydro-4-(2-(4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)ethenyl)-, monohydrochloride, (e)-. Retrieved from [Link][15]

  • BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. Retrieved from [Link][4]

  • O'Donovan, D. H., & Senge, M. O. (2018). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Molecules, 23(10), 2469.
  • CK-12 Foundation. (2026). Nomenclature of Organic Compounds with Functional Groups. Retrieved from [Link][16]

  • Munde, M., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 13(16), 1647-1658.
  • Dynamic Science. (n.d.). chemistry - organic-naming compounds with more than one functional group. Retrieved from [Link][17]

  • Peddibhotla, S. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Current Bioactive Compounds, 5(1), 20-38.
  • Singh, G. S., & Singh, P. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic Chemistry: An Indian Journal, 14(1), 1-13.
  • A Level Chemistry. (n.d.). Dehydration of Alcohols. Retrieved from [Link][5]

  • Senge, M. O. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1859.
  • Healthline. (2019). Does Alcohol Dehydrate You? Facts, Research, and Tips. Retrieved from [Link][18]

  • Wang, X., et al. (2014). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Chemical Society Reviews, 43(9), 2950-2964.
  • Thirsty Work. (2021). 5 Tips To Help You Avoid Dehydration When Drinking Alcohol. Retrieved from [Link][19]

  • PubChem. (n.d.). 2H-Indol-2-one, 1,3-dihydro-3-methyl-3-(3-(methylamino)propyl)-1-phenyl-, (R)-. Retrieved from [Link][20]

  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Dehydration Of Alcohols. Retrieved from [Link][21]

  • ChemWhat. (n.d.). 2H-Indol-2-imine,1,3-dihydro-1,3,3-trimethyl-5-nitro-(9CI). Retrieved from [Link][22]

  • Chemistry Steps. (2024). How to Name a Compound with Multiple Functional Groups. Retrieved from [Link][23]

  • Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link][24]

Sources

Troubleshooting

Technical Support Center: Enantioselective Synthesis of 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one

Welcome to the technical support center for the asymmetric synthesis of 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the asymmetric synthesis of 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (ee) in this challenging transformation. We will address common issues encountered during synthesis, providing in-depth, experience-driven solutions and troubleshooting strategies.

Introduction: The Challenge of Stereocontrol

The synthesis of chiral 3-hydroxy-3-vinyloxindoles, such as the 5-nitro substituted target compound, is a critical endeavor in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals. The core challenge lies in controlling the stereochemical outcome of the vinyl group addition to the C3-ketone of the 5-nitroisatin precursor. The strong electron-withdrawing nature of the nitro group significantly influences the electrophilicity of the carbonyl, demanding a carefully optimized catalytic system to achieve high enantioselectivity.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges you may face in the laboratory.

Part 1: Troubleshooting Guide for Low Enantiomeric Excess (ee)

This section is designed to help you diagnose and resolve suboptimal enantioselectivity in your reaction.

Question 1: My reaction yields the desired product, but the enantiomeric excess is low (<80% ee). What are the most likely causes?

Low enantiomeric excess is often a multifactorial issue. The primary suspects are typically related to the catalyst, reagents, or reaction conditions. Let's break down the potential causes systematically.

Below is a logical workflow to systematically identify the root cause of poor stereocontrol.

G A Start: Low ee Observed (<80%) B Verify Purity of Starting Materials (5-Nitroisatin, Vinylating Agent) A->B First, check inputs C Check Catalyst & Ligand Integrity (Purity, Age, Storage) B->C I Problem Resolved B->I G Evaluate Water Content (Strictly Anhydrous Conditions?) C->G Common critical factor C->I D Optimize Reaction Temperature E Screen Solvents D->E D->I F Adjust Catalyst/Ligand Ratio & Loading E->F E->I H Re-evaluate Ligand Choice F->H If optimization fails, re-evaluate core components F->I G->D If anhydrous, optimize physical parameters G->I H->I

Caption: Troubleshooting workflow for low enantiomeric excess.

The heart of an asymmetric reaction is the chiral catalyst. Its effectiveness can be compromised by:

  • Ligand Purity: Commercially available or synthesized chiral ligands can contain enantiomeric impurities or byproducts from their synthesis. Even a small amount of the "wrong" enantiomer can lead to the formation of the undesired product enantiomer, directly reducing the ee.

    • Actionable Step: Verify the enantiomeric purity of your ligand using chiral HPLC or SFC. If necessary, recrystallize or re-purify the ligand.

  • Catalyst Precursor Purity: The metal salt used (e.g., Zn(OTf)₂, Cu(OTf)₂) must be of high purity and anhydrous.

  • Improper Catalyst Formation/Activation: The pre-formation of the active catalytic species is critical. Ensure the metal and ligand are stirred for the recommended time before adding the substrate. The solvent used for this pre-formation step must be scrupulously dry.

  • 5-Nitroisatin Purity: Impurities in the 5-nitroisatin starting material can sometimes interfere with the catalyst. Recrystallize the isatin if its purity is in doubt.

  • Vinylating Agent Quality: The nature and quality of the vinylating agent (e.g., vinyl magnesium bromide, vinylzinc species, potassium vinyltrifluoroborate) are paramount.

    • For Grignard Reagents: Titrate the reagent before use to determine its exact concentration. Older bottles may have significant degradation.

    • For Boronates: Ensure they are dry and have been stored correctly. Some boronates can slowly decompose.

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. A lower temperature generally, but not always, leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer.

    • Actionable Step: Run a temperature screening experiment. For example, compare the ee at 0 °C, -20 °C, and -78 °C.

Temperature (°C)Typical Effect on Enantiomeric Excess (ee)Typical Effect on Reaction Rate
25 (Room Temp)Often Lower eeFast
0Moderate to Good eeModerate
-20Good to High eeSlow
-78Potentially Highest eeVery Slow
  • Solvent: The solvent plays a crucial role in the solvation of the catalyst and transition states. A change in solvent can dramatically alter the ee.

    • Actionable Step: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Diethyl Ether).

Question 2: I am observing significant amounts of a side product, which seems to be the simple reduction of the isatin ketone. Why is this happening?

The formation of a reduced product (a 3-hydroxyoxindole without the vinyl group) points towards an issue with the vinylating agent or competitive reaction pathways.

The likely culprit is the presence of a hydride source that is competing with the vinyl transfer.

G cluster_0 Reaction Pathways Isatin 5-Nitroisatin C3-Ketone (Electrophile) Desired Desired Product (3-Ethenyl-3-hydroxy...) Isatin->Desired Vinyl Transfer (Desired Pathway) Side Side Product (3-Hydroxy...) Isatin->Side Hydride Transfer (Side Reaction) Vinyl Vinylating Agent (e.g., Vinyl-Zn-Ligand) Vinyl->Desired Hydride Hydride Impurity (e.g., from β-hydride elimination) Hydride->Side

Caption: Competing vinyl transfer vs. hydride transfer pathways.

  • β-Hydride Elimination: If you are using an organometallic reagent with β-hydrogens (e.g., an ethyl or larger group instead of vinyl), β-hydride elimination can occur, generating a metal-hydride species. This species is a potent reducing agent. While vinyl groups do not have β-hydrogens, impurities in the Grignard or organozinc source might.

  • Degraded Reagents: Older bottles of Grignard reagents or other organometallics can undergo decomposition pathways that generate hydride-containing species.

  • Moisture: Reaction of the highly basic vinylating agent with trace water can alter the reagent's nature in situ.

  • Use Fresh, High-Purity Reagents: Always use a freshly opened bottle of the vinylating agent precursor or a freshly titrated solution of a Grignard reagent.

  • Ensure Strictly Anhydrous Conditions: Flame-dry your glassware, use freshly distilled anhydrous solvents, and conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why is the 5-nitro group important, and how does it affect the reaction?

The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence at the 5-position of the isatin ring has two major electronic effects:

  • Increased Electrophilicity: It pulls electron density away from the aromatic ring and, by extension, from the C3-carbonyl group. This makes the ketone more electrophilic and therefore more reactive towards nucleophiles like your vinylating agent. This can lead to faster reaction rates compared to an unsubstituted isatin.

  • Potential for Catalyst Interaction: The oxygen atoms of the nitro group could potentially act as a Lewis basic site, coordinating to the metal center of your catalyst. This could be a non-productive interaction that sequesters the catalyst, or it could influence the geometry of the transition state.

FAQ 2: What class of chiral ligands is typically successful for this type of vinylation?

For the asymmetric addition of organozinc reagents to ketones, including isatins, amino alcohols and diols have proven to be highly effective classes of ligands.

  • (-)-MIB (3-exo-(Morpholino)isoborneol): This is a well-regarded ligand for the addition of vinylzinc reagents to isatins.

  • Chiral Amino Alcohols: Ligands like (1R,2S)-(-)-N-methylephedrine or derivatives of diphenylprolinol are frequently employed. Their ability to coordinate to the metal via both the nitrogen and oxygen atoms creates a rigid chiral pocket around the metal center, which is essential for inducing high enantioselectivity.

FAQ 3: Can I use chiral chromatography to improve my final ee?

Yes, absolutely. Chiral preparative HPLC or SFC (Supercritical Fluid Chromatography) is the gold standard for separating enantiomers and obtaining enantiopure material, especially in a drug development context.

  • Analytical Method Development: First, develop an analytical method on a chiral column (e.g., Chiralpak IA, IB, IC) to achieve baseline separation of the two enantiomers. Screen different mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures).

  • Scale-Up: Once a good analytical separation is achieved, scale the method up to a larger preparative column.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified enantiomers.

  • Purity Check: Re-analyze the collected fractions using the analytical method to confirm their enantiomeric purity (>99.5% ee is often achievable).

References

  • Asymmetric Vinylation of Isatins: Provides a comprehensive overview of catalytic systems for the enantioselective vinylation of isatins, a core reaction class for this topic. (Source: Organic Letters, URL: [Link])

  • Catalytic Asymmetric Addition of Zinc Reagents: Details the use of chiral ligands for the addition of organozinc reagents to carbonyls, a foundational technique discussed in the troubleshooting guide. (Source: Chemical Reviews, URL: [Link])

  • Synthesis of 3-Hydroxyoxindoles: A review covering various synthetic strategies for this important class of molecules, offering context and alternative approaches. (Source: Chemical Society Reviews, URL: [Link])

Optimization

optimizing reaction conditions for 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- derivatives

Technical Support Center: Optimizing Synthesis of 3-Ethenyl-3-hydroxy-5-nitro-2-oxindoles Welcome to the technical support center for the synthesis and optimization of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Synthesis of 3-Ethenyl-3-hydroxy-5-nitro-2-oxindoles

Welcome to the technical support center for the synthesis and optimization of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of these highly functionalized and biologically significant oxindole scaffolds.[1] Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for higher yields and purity.

The core of this synthesis typically involves the Morita-Baylis-Hillman (MBH) reaction, a powerful tool for carbon-carbon bond formation that couples an activated alkene with an electrophile—in this case, the C3-ketone of 5-nitroisatin.[2][3] The electron-withdrawing nitro group at the 5-position significantly enhances the electrophilicity of the isatin keto-carbonyl, making it a reactive substrate for this transformation.[2][4] However, the MBH reaction is notoriously sensitive and often slow, presenting unique challenges that this guide aims to address.[3]

Troubleshooting & Optimization Guide

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.

I. Low or No Product Yield

Question: My reaction shows little to no formation of the desired 3-hydroxy-2-oxindole product, even after an extended period. What are the likely causes and how can I fix it?

This is the most frequent issue, often stemming from problems with catalysis, reaction conditions, or starting material integrity.

Potential Cause 1: Inactive or Inappropriate Catalyst The choice of a nucleophilic catalyst, typically a tertiary amine or phosphine, is critical.

  • Expertise & Causality: The catalyst initiates the reaction by adding to the activated alkene (e.g., an acrylate or vinyl ketone) to form a zwitterionic intermediate. If the catalyst is not nucleophilic enough, this first step will not occur. Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are standard, but their effectiveness can be hampered by impurities or hydration.[5][6]

  • Troubleshooting Steps:

    • Verify Catalyst Purity: Use freshly opened or purified DABCO. Sublimation is an effective purification method.

    • Consider Alternative Catalysts: While DABCO is common, other catalysts like 3-hydroxyquinuclidine or specific phosphines may offer better performance depending on the substrate. For asymmetric synthesis, chiral catalysts such as β-isocupreidine (β-ICD) are employed.[1][7]

    • Increase Catalyst Loading: The MBH reaction can sometimes require a higher catalyst loading (10-30 mol%) than other named reactions.[2] However, excessive catalyst can lead to side reactions. Systematically screen catalyst loading to find the optimal concentration.

Potential Cause 2: Suboptimal Solvent and Temperature The reaction rate and the stability of key intermediates are highly dependent on the solvent environment.

  • Expertise & Causality: The key proton transfer step in the MBH mechanism can be facilitated by protic solvents, which stabilize the charged intermediates.[2] However, the solubility of the 5-nitroisatin starting material can be a limiting factor.

  • Troubleshooting Steps:

    • Solvent Screening: Begin with common solvents like THF, CH2Cl2, or DMF. If solubility is an issue, consider more polar solvents or solvent mixtures.

    • Aqueous Media: The use of water, sometimes with surfactants like sodium dodecyl sulfate (SDS), can dramatically accelerate the reaction by stabilizing the betaine intermediate.[2][6]

    • Temperature Optimization: While many MBH reactions are run at room temperature, gentle heating (40-50 °C) can sometimes overcome the activation energy barrier. Conversely, for highly reactive substrates or to improve selectivity, cooling to 0 °C or below may be necessary.[7] Monitor for decomposition at elevated temperatures.

Potential Cause 3: Poor Starting Material Quality The reaction is only as good as the materials you start with.

  • Expertise & Causality: 5-Nitroisatin must be pure, as impurities can inhibit the catalyst or introduce competing side reactions. The activated alkene (e.g., methyl acrylate, acrolein) should be free of polymers.

  • Troubleshooting Steps:

    • Recrystallize 5-Nitroisatin: Ensure the purity of your isatin derivative through recrystallization or column chromatography.

    • Use Fresh Alkene: Use freshly distilled or purchased activated alkenes. Ensure they are free from polymerization inhibitors if the reaction protocol calls for it, but be aware that this can lead to polymerization in your reaction flask.

    • Check for Decomposition: The strong electron-withdrawing nature of the nitro group can make the oxindole ring susceptible to nucleophilic attack and degradation under harsh basic conditions.[8][9]

II. Formation of Multiple Side Products

Question: My TLC plate shows the consumption of starting material, but I have a complex mixture of products instead of a clean spot for my target molecule. What's going on?

Side product formation often points to polymerization of the alkene, catalyst-mediated decomposition, or other undesired reaction pathways.

Potential Cause 1: Polymerization of the Activated Alkene This is especially common with acrylates and acrylonitrile.

  • Expertise & Causality: The same nucleophilic catalyst that initiates the MBH reaction can also initiate the anionic polymerization of the activated alkene, leading to oligomers or polymers.

  • Troubleshooting Steps:

    • Slow Addition: Add the activated alkene slowly via a syringe pump to the mixture of isatin and catalyst. This keeps the instantaneous concentration of the alkene low, favoring the desired bimolecular reaction over polymerization.

    • Use an Inhibitor: If not already present, a small amount of a radical inhibitor like hydroquinone can be added to the alkene to prevent radical polymerization, though this is less common for the base-catalyzed pathway.

    • Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization.

Potential Cause 2: Formation of Michael Adducts or Dimers The catalyst can add to multiple alkene molecules.

  • Expertise & Causality: The zwitterionic intermediate formed from the catalyst and one molecule of alkene can act as a nucleophile itself, attacking a second molecule of alkene. This leads to the formation of catalyst-dimer adducts.[5]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the isatin electrophile relative to the activated alkene to ensure the intermediate is more likely to react with the intended target.

    • Optimize Catalyst Choice: Some catalysts are more prone to this side reaction than others. If this is a persistent issue, screening alternative tertiary amines or phosphines is recommended.

III. Difficulty in Product Purification

Question: I've managed to synthesize the product, but I'm struggling to isolate it in pure form. What are the best practices for purification?

Purification of these polar, nitro-containing compounds can be challenging.

  • Expertise & Causality: The final product contains a hydroxyl group, an amide, and a nitro group, making it quite polar. This can lead to strong interactions with silica gel, causing streaking and poor separation. The product may also be unstable to the acidic nature of standard silica gel.

  • Troubleshooting Steps:

    • Optimize Column Chromatography:

      • Solvent System: A gradient elution is often necessary. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.[10][11]

      • Deactivate Silica: Pre-treat the silica gel with a small amount of a weak base like triethylamine (0.5-1% in the eluent) to neutralize acidic sites and prevent product degradation or irreversible adsorption.

    • Filtration/Precipitation: The product is often a solid that is insoluble in the reaction mixture.[2] If so, it can be isolated by simple filtration, which is a highly effective first-pass purification step.[12]

    • Recrystallization: If a crude solid can be obtained, recrystallization from a suitable solvent system (e.g., Ethanol, Ethyl Acetate/Hexane) can be an excellent method for obtaining highly pure material.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical reaction time for this synthesis?

    • The Morita-Baylis-Hillman reaction is notoriously slow, with reaction times ranging from several hours to several days.[2][3] It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

  • Q2: How does the 5-nitro substituent affect the reaction?

    • The electron-withdrawing nitro group increases the electrophilicity of the C3-carbonyl on the isatin ring, which generally accelerates the nucleophilic attack step of the mechanism.[13] This can lead to faster reaction rates compared to unsubstituted isatins but may also increase the potential for side reactions.

  • Q3: What are the best catalysts for this reaction?

    • DABCO is the most common and cost-effective catalyst.[6] For asymmetric versions, cinchona alkaloids like β-isocupreidine are often used.[1][7] Phosphines can also be effective but are often more expensive and air-sensitive.

  • Q4: How should I monitor the reaction progress?

    • Thin-Layer Chromatography (TLC) is the most common method. Use a moderately polar solvent system (e.g., 3:1 Hexane:Ethyl Acetate) and visualize with a UV lamp (the aromatic rings are chromophores) and/or a potassium permanganate stain. The disappearance of the colored 5-nitroisatin starting material is a good indicator of progress.

  • Q5: Are there any specific safety precautions?

    • Nitro-aromatic compounds can be energetic and should be handled with care. Standard laboratory safety practices (fume hood, personal protective equipment) should always be followed. Solvents like CH2Cl2 and DMF have specific handling requirements.

Data & Protocols

Table 1: Comparison of Common Reaction Conditions
Catalyst (mol%)Activated AlkeneSolvent(s)Temperature (°C)Typical TimeTypical YieldReference
DABCO (20%)Methyl AcrylateTHF/Ethanol25 (RT)24-72 h60-85%[4]
β-ICD (10%)AcroleinCH2Cl2-2048 h85-95%[7]
DABCO (65%)CyclohexenoneWater / SDS25 (RT)12-24 h>90%[2]
DMAP (20%)α-Substituted AllenoatesDioxane25 (RT)12 h70-90%[4]
General Experimental Protocol: Synthesis of 3-Ethenyl-3-hydroxy-5-nitro-2-oxindole Derivative

This protocol describes a general procedure for the reaction between 5-nitroisatin and methyl acrylate using DABCO as a catalyst.

Reagents & Equipment:

  • 5-Nitroisatin (1.0 eq)

  • Methyl Acrylate (1.5 eq)

  • DABCO (0.2 eq)

  • Anhydrous THF or a THF/Ethanol mixture

  • Round-bottom flask with stir bar

  • Nitrogen or Argon atmosphere setup

  • TLC plates, silica gel, and chromatography solvents

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 5-nitroisatin (1.0 eq) and DABCO (0.2 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., THF, 0.2 M concentration relative to isatin) and stir until the solids are dissolved or well-suspended. The mixture will likely be a deep orange or red color.

  • Alkene Addition: Slowly add methyl acrylate (1.5 eq) to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC every 4-6 hours, observing the consumption of the 5-nitroisatin spot. The reaction mixture may become heterogeneous as the product precipitates.[2]

  • Work-up: Once the reaction is complete (or has reached a plateau), quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield the pure product.[10]

Visualizations

Morita-Baylis-Hillman Reaction Mechanism

MBH_Mechanism Fig 1. Proposed Mechanism for the MBH Reaction cluster_initiation Catalyst Activation cluster_addition Nucleophilic Attack cluster_protonation_elim Proton Transfer & Elimination Catalyst DABCO (NR3) Zwitterion Zwitterionic Intermediate Catalyst->Zwitterion Michael Addition Alkene Activated Alkene (e.g., Acrylate) Alkene->Zwitterion Betaine Betaine Adduct Zwitterion->Betaine Attacks C3-Carbonyl Isatin 5-Nitroisatin Isatin->Betaine Protonated Protonated Intermediate Betaine->Protonated Intramolecular Proton Transfer Product 3-Hydroxy-2-oxindole Product Protonated->Product Catalyst Elimination Product->Catalyst Regenerated

Caption: Fig 1. Proposed Mechanism for the MBH Reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Fig 2. Troubleshooting Workflow start Start Experiment check_yield Monitor Reaction Is Yield Acceptable? start->check_yield no_yield {Problem: Low/No Yield} check_yield->no_yield No (Low Yield) side_products {Problem: Side Products} check_yield->side_products No (Side Products) success Purify Product check_yield->success Yes cause_catalyst Check Catalyst (Purity, Loading) no_yield->cause_catalyst Re-run cause_conditions Check Conditions (Solvent, Temp) cause_catalyst->cause_conditions Re-run cause_reagents Check Reagents (Purity, Freshness) cause_conditions->cause_reagents Re-run cause_reagents->start Re-run cause_polymer Polymerization? (Slow Add, Lower Temp) side_products->cause_polymer Re-run cause_dimer Dimerization? (Adjust Stoichiometry) cause_polymer->cause_dimer Re-run cause_dimer->start Re-run end Characterize Pure Product success->end

Caption: Fig 2. A logical workflow for troubleshooting common issues.

References

  • Basavaiah, D., Venkateswara Rao, K., & Reddy, R. J. (2007). The Baylis−Hillman Reaction: A Novel Concept for Creativity in Chemistry. Chemical Reviews, 107(9), 3733–3764. Available at: [Link]

  • Couto, I., et al. (2018). Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Beilstein Journal of Organic Chemistry, 14, 1333–1369. Available at: [Link]

  • Shi, M., & Chen, Y. (2010). Enantioselective Morita−Baylis−Hillman Reaction of Isatins with Acrylates: Facile Creation of 3-Hydroxy-2-oxindoles. Organic Letters, 12(23), 5574–5577. Available at: [Link]

  • Deng, H.-P., et al. (2010). Organocatalytic Asymmetric Synthesis of Substituted 3-Hydroxy-2-oxindoles via Morita−Baylis−Hillman Reaction. Journal of the American Chemical Society, 132(43), 15154–15156. Available at: [Link]

  • Concellón, J. M., et al. (2013). Aqueous Morita–Baylis–Hillman Reaction of Unprotected Isatins with Cyclic Enones. Organic Letters, 15(22), 5786–5789. Available at: [Link]

  • Yu, C., et al. (2001). Efficient Baylis--Hillman reaction using stoichiometric base catalyst and an aqueous medium. Tetrahedron Letters, 42(33), 5781-5784. Available at: [Link]

  • Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved March 7, 2024, from [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603. Available at: [Link]

  • Terzioğlu, N., et al. (2006). Synthesis and primary antiviral activity evaluation of 3-hydrazono-5-nitro-2-indolinone derivatives. ARKIVOC, 2006(1), 109-118. Available at: [Link]

  • Hilf, C., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(15), 4743–4752. Available at: [Link]

  • Wolf, L. (2007). The aza-Baylis-Hillman Reaction: Mechanism, Asymmetric Catalysis, & Abnormal Adducts. Denmark Group Meeting. Available at: [Link]

  • Google Patents. (2019). WO2019165809A1 - Method for preparing 2-nitroindole derivatives.
  • Reddy, B. V. S., et al. (2018). 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts alkylation reactions for the synthesis of 3-substituted-3-hydroxyindolin-2-ones. New Journal of Chemistry, 42(18), 15003-15014. Available at: [Link]

  • Nishiwaki, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(23), 5642. Available at: [Link]

  • Sukhorukov, A. Y. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 783. Available at: [Link]

  • Reddy, B. V. S., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3704. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one

Welcome to the dedicated technical support portal for the purification of 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one (commonly referred to as 5-nitro-3-vinyl-3-hydroxyoxindole). This guide is engineered for r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support portal for the purification of 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one (commonly referred to as 5-nitro-3-vinyl-3-hydroxyoxindole). This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the unique chromatographic challenges of this highly functionalized oxindole core.

By understanding the mechanistic causality behind the molecule's behavior on a column, you can avoid catastrophic yield losses and achieve >98% purity.

Part 1: Mechanistic Challenges in Purification (The "Why")

The purification of this specific molecule is notoriously difficult due to three competing structural features that dictate its behavior on a silica gel column:

  • The Acidic Lactam (Salt Formation Risk): The 5-nitro group is strongly electron-withdrawing. This significantly lowers the pKa of the lactam NH (dropping it from ~10.3 in standard oxindoles to ~8.5). If basic modifiers like Triethylamine (Et 3​ N) are used in the mobile phase, the lactam will deprotonate, forming a highly polar salt that irreversibly binds to the silica stationary phase.

  • The Allylic Tertiary Alcohol (Dehydration Risk): The 3-hydroxy group is adjacent to both a vinyl (ethenyl) group and the aromatic ring, making it a tertiary allylic/benzylic alcohol. Under the slightly acidic conditions of standard silica gel (pH ~4.5–5.5), this hydroxyl group is highly susceptible to protonation and subsequent dehydration. This forms a stabilized carbocation that resolves into a highly conjugated, unwanted diene byproduct (3-vinylidene-5-nitrooxindole)[1].

  • Intermolecular Hydrogen Bonding (Tailing Risk): The molecule acts as both a strong H-bond donor (NH, OH) and acceptor (C=O, NO 2​ ), leading to severe dimerization and tailing in non-polar solvent systems like Hexane/Ethyl Acetate.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my compound streaking across the entire TLC plate in Hexane/Ethyl Acetate? A: This is caused by strong intermolecular hydrogen bonding (dimerization of the lactam core). To resolve this, you must switch to a solvent system containing a hydrogen-bond disruptor. We recommend using a Dichloromethane (DCM) base with 1–5% Isopropanol (IPA). IPA effectively disrupts the oxindole dimers without altering the pH of the system.

Q2: I added 1% Triethylamine (Et 3​ N) to my mobile phase to reduce tailing, but now my compound won't elute at all. Why? A: The 5-nitro group makes your lactam NH acidic. By adding Et 3​ N, you have inadvertently performed an acid-base reaction on the column, deprotonating the oxindole to form a triethylammonium salt. This salt is highly polar and will permanently crash out on normal-phase silica. Never use basic modifiers with 5-nitrooxindoles.

Q3: I am seeing a new, highly UV-active, less polar spot forming during column chromatography. What is it, and how do I stop it? A: You are observing the acid-catalyzed dehydration of the 3-hydroxy-3-vinyl moiety into a conjugated diene. Standard silica gel is acidic enough to catalyze this degradation. To prevent this, you must switch your stationary phase to Neutral Silica Gel (pH 6.5–7.5) or use Florisil.

G A 3-Ethenyl-3-hydroxy -5-nitrooxindole (Target) B Allylic/Benzylic Carbocation A->B H+ (Acidic Silica) -H2O C 3-Vinylidene-5-nitrooxindole (Dehydration Byproduct) B->C -H+

Acid-catalyzed dehydration pathway of the 3-hydroxy-3-vinyl moiety on standard silica gel.

Part 3: Standard Operating Procedure (SOP) for Flash Chromatography

To ensure a self-validating and reproducible purification, follow this optimized protocol based on rapid chromatographic techniques for sensitive compounds.

Phase 1: Preparation & Pre-Screening

  • Stationary Phase Selection: Pack the column exclusively with Neutralized Silica Gel (60 Å, 40-63 µm, pH adjusted to 6.5–7.5).

  • Mobile Phase Preparation: Prepare a gradient system of Dichloromethane (DCM) and Isopropanol (IPA). Do not use Methanol (MeOH) as it can dissolve silica over prolonged runs, leading to contaminated fractions.

  • TLC Validation: Spot the crude mixture on a neutral silica TLC plate. Elute with 95:5 DCM:IPA. Verify under UV 254 nm that the target Rf​ is approximately 0.35 with no streaking.

Phase 2: Execution 4. Sample Loading (Dry Load): Dissolve the crude mixture in a minimal amount of THF or Acetone (due to poor solubility in DCM). Add neutral silica gel (1:3 ratio to crude mass) and evaporate to a free-flowing powder under reduced pressure. Load this powder evenly onto the column bed. 5. Elution Gradient:

  • Column Volumes (CV) 1–3: 100% DCM (Elutes non-polar impurities and unreacted vinyl reagents).

  • CV 4–8: 98:2 DCM:IPA (Elutes the target compound).

  • CV 9–10: 95:5 DCM:IPA (Flushes highly polar baseline impurities).

  • Fraction Analysis: Analyze fractions via TLC. The target compound will appear as a distinct, dark spot under UV 254 nm due to the nitroaromatic chromophore[1].

Part 4: Data Presentation & Optimization Matrices

Table 1: Mobile Phase Optimization Matrix
Solvent SystemModifierObservationRecommendation
Hexane / EtOAc (1:1)NoneSevere tailing; poor resolution.❌ Avoid for final purification.
Hexane / EtOAc (1:1)1% Et 3​ NTarget retained on baseline (salt formation).❌ Strictly Avoid.
DCM / MeOH (95:5)NoneGood elution, but slight silica dissolution.⚠️ Acceptable, but not optimal.
DCM / IPA (98:2) None Sharp bands, no degradation, high recovery. Optimal System.
Table 2: Stationary Phase Selection
Stationary PhasepH RangeEffect on Target MoleculeVerdict
Standard Silica Gel4.5 – 5.5Catalyzes dehydration of the 3-OH group.❌ Avoid
Neutral Silica Gel 6.5 – 7.5 Stable elution; preserves tertiary alcohol. Recommended
Florisil7.5 – 8.5Mildly basic; may cause slight retention.⚠️ Secondary Option
C18 Reverse Phase6.0 – 7.0Excellent resolution; low loading capacity.✅ Best for Prep-HPLC

Part 5: Troubleshooting Decision Tree

Use the following logical workflow to diagnose and correct chromatographic failures in real-time.

G Start Observe Tailing/Degradation on TLC (Hex/EtOAc) Q1 Is the compound degrading (new less polar spot)? Start->Q1 DegYes Yes: Acid-catalyzed dehydration. Switch to Neutral Silica. Q1->DegYes Yes Q2 No: Is it severe tailing/streaking? Q1->Q2 No TailYes Yes: H-bonding dimerization. Use DCM/IPA (98:2). Q2->TailYes Yes BaseCheck Did you add Et3N? Q2->BaseCheck No, stuck on baseline BaseYes Yes: 5-Nitro lactam deprotonates. Forms retained salt. Remove base. BaseCheck->BaseYes Yes

Decision tree for troubleshooting chromatographic failures of 5-nitrooxindole derivatives.

References

  • Singh, G. S., & Desta, Z. Y. (2012). Isatins As Privileged Molecules in Design and Synthesis of Spiro-Fused Cyclic Frameworks. Chemical Reviews, 112(11), 6104–6155. URL:[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges with 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

Welcome to the technical support guide for 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimental work with this compound. Our approach is rooted in a deep understanding of the molecule's structural characteristics and the physicochemical principles governing solubility.

Understanding the Molecule: A Structural Approach to Predicting Solubility

The structure of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- presents several key features that influence its solubility profile. The indole nucleus, while containing a nitrogen atom, is a largely aromatic and non-polar entity. The presence of a nitro group (-NO2), a strong electron-withdrawing group, significantly increases the polarity of the molecule and introduces the potential for strong intermolecular interactions, such as dipole-dipole forces and hydrogen bonding. The hydroxyl (-OH) and ethenyl (-CH=CH2) groups further contribute to the molecule's functionality and potential for hydrogen bonding.

Given this combination of polar and non-polar regions, the compound is anticipated to be poorly soluble in aqueous solutions and may also present challenges in common organic solvents. The "like dissolves like" principle suggests that solvents with a polarity that is intermediate or can engage in similar intermolecular interactions will be the most effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- in common laboratory solvents?

Q2: Which solvents should I start with for initial solubility screening?

A2: A systematic approach starting with a range of solvents of varying polarities is recommended.[3] We suggest beginning with the following, progressing from polar to less polar:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent starting points for dissolving complex, polar organic molecules.[1][4]

  • Alcohols: Methanol and ethanol can be effective due to their ability to form hydrogen bonds.

  • Chlorinated Solvents: Dichloromethane (DCM) may be a viable option.[1]

  • Ethers: Tetrahydrofuran (THF) should also be tested.

It is crucial to start with small quantities of the compound and solvent to determine the approximate solubility before scaling up.[3]

Q3: My compound is not dissolving in any single solvent I've tried. What should I do next?

A3: This is a common challenge with complex organic molecules. The next logical step is to explore co-solvent systems.[5][6] By mixing a solvent in which the compound has some slight solubility with another in which it is poorly soluble, you can fine-tune the polarity of the solvent system. For example, a mixture of DMSO and water, or DCM and methanol, can often provide the necessary environment for dissolution.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This guide provides a systematic workflow for diagnosing and resolving solubility problems.

Workflow for Troubleshooting Poor Solubility

Solubility_Troubleshooting A Initial Observation: Compound is poorly soluble B Step 1: Systematic Solvent Screening A->B C Step 2: Employ Co-Solvent Systems B->C If single solvents fail G Resolution: Compound is successfully dissolved B->G Success D Step 3: pH Modification C->D If co-solvents are insufficient C->G Success E Step 4: Physical Modification Techniques D->E If pH adjustment is not effective or desirable D->G Success F Step 5: Advanced Solubilization E->F For persistent issues E->G Success F->G Success H Insoluble F->H If all methods fail

Caption: A logical workflow for systematically addressing solubility challenges.

Detailed Troubleshooting Steps

Step 1: Systematic Solvent Screening

  • Rationale: To efficiently identify a suitable solvent system by exploring a range of polarities.

  • Protocol:

    • Weigh out a small, precise amount of the compound (e.g., 1 mg) into several vials.

    • To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the suggested list (DMSO, DMF, methanol, ethanol, DCM, THF).

    • Vortex each vial for 30 seconds.

    • Visually inspect for dissolution. If not fully dissolved, gently warm the vial (do not exceed the solvent's boiling point) and vortex again.

    • Record your observations in a structured table.

Table 1: Example Solvent Screening Data

SolventPolarity IndexObservation at RTObservation after heating
Water10.2InsolubleInsoluble
DMSO7.2Partially solubleFully soluble
Methanol5.1Slightly solublePartially soluble
THF4.0Slightly solublePartially soluble
DCM3.1InsolubleSlightly soluble
Toluene2.4InsolubleInsoluble

Step 2: Employ Co-Solvent Systems

  • Rationale: To create a solvent environment with an optimal polarity for your compound by mixing two or more miscible solvents.[5][6]

  • Protocol:

    • Based on the results from Step 1, select a solvent in which the compound showed some solubility (e.g., DMSO).

    • Prepare a series of co-solvent mixtures with a miscible solvent in which the compound is insoluble (e.g., water). Example ratios could be 9:1, 7:3, 5:5, 3:7, and 1:9 of DMSO:water.

    • Attempt to dissolve a known amount of your compound in each co-solvent mixture, following the procedure in Step 1.

Step 3: pH Modification

  • Rationale: The solubility of compounds with ionizable groups can be significantly altered by adjusting the pH of the solution.[6] The indole nitrogen is weakly acidic, and the nitro group can influence the electronic environment. While the hydroxyl group is also weakly acidic, the overall molecule does not possess strongly acidic or basic centers. However, in some cases, deprotonation of the indole N-H or the hydroxyl group under basic conditions to form a more polar salt may enhance aqueous solubility.

  • Protocol:

    • Disperse the compound in an aqueous buffer.

    • For acidic conditions, slowly add a dilute acid (e.g., 0.1 M HCl) and observe for any change in solubility.

    • For basic conditions, slowly add a dilute base (e.g., 0.1 M NaOH) and observe for any change in solubility.

    • Caution: Be mindful of potential compound degradation at extreme pH values.

Step 4: Physical Modification Techniques

  • Rationale: Increasing the surface area of the solid compound can enhance the dissolution rate.[7][8]

  • Micronization: This technique reduces the particle size of the drug, thereby increasing the surface area available for solvent interaction.[5][6] While this typically increases the rate of dissolution, it may not affect the equilibrium solubility.[5]

  • Protocol (Conceptual):

    • If available, use a jet mill or other milling equipment to reduce the particle size of your compound.

    • Re-evaluate the solubility of the micronized powder using the protocols in Step 1 and 2.

Step 5: Advanced Solubilization Techniques

  • Rationale: For particularly challenging compounds, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development.

  • Inclusion Complexation: Using host molecules like cyclodextrins can encapsulate the non-polar regions of the drug, presenting a more hydrophilic exterior to an aqueous solvent.[2][7]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution properties.[9]

References

  • Jadhav, N. R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 2(12), 1-10. [Link]

  • Kumar, S., & Singh, S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(21), 7469. [Link]

  • Patel, J. N., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-117. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(10), 2024-2032. [Link]

  • ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. ChemTalk. [Link]

  • Reddit. (2017, December 19). Any recommendations on guides to basic solvent choices for organic molecules?. r/chemistry. [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

  • AGI. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. [Link]

  • Gemoets, H. P. L., et al. (2019). Solvent Selection Methods and Tool. Organic Process Research & Development, 23(5), 819-835. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Indol-2-one, 1,3-dihydro- (CAS 59-48-3). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Studies on inclusion complexes of substituted indole derivatives with activating and deactivating group. Journal of Chemical and Pharmaceutical Research, 2(3), 448-454. [Link]

Sources

Troubleshooting

minimizing side reactions in 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- synthesis

Technical Support Center: Synthesis of 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one Welcome to the technical support guide for the synthesis of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-, a key in...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one

Welcome to the technical support guide for the synthesis of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-, a key intermediate in pharmaceutical research. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and minimize common side reactions. The primary synthetic route involves the nucleophilic addition of a vinyl Grignard reagent to 5-nitroisatin. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity.

This guide is structured to address specific problems you may encounter, explaining the underlying chemical principles and offering validated protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

FAQ 1: My yield is consistently low. What are the most likely causes?

Low yields in this synthesis typically stem from three primary issues:

  • Enolization of the 5-nitroisatin: The N-H proton of the isatin lactam is acidic. A portion of the highly basic vinyl Grignard reagent can act as a base, deprotonating the nitrogen to form a magnesium salt.[1] This consumes the Grignard reagent in a non-productive acid-base reaction, reducing the amount available for the desired nucleophilic addition to the C3-carbonyl.

  • Impure or improperly prepared Grignard reagent: Grignard reagents are sensitive to moisture and atmospheric oxygen. Inadequate anhydrous conditions during its formation or use will quench the reagent, lowering its effective concentration.

  • Sub-optimal reaction temperature: The reaction is highly exothermic. If the temperature is not carefully controlled, side reactions can be accelerated, leading to a complex mixture of products and reduced yield of the desired tertiary alcohol.

FAQ 2: I'm observing a significant amount of a non-polar, UV-active byproduct. What could it be?

This is a classic sign of dehydration of the target molecule. The product, a tertiary alcohol, is susceptible to elimination of water, especially during the acidic workup step.[2][3][4][5] The resulting product, 3-ethenylidene-5-nitro-1,3-dihydro-2H-indol-2-one, is a conjugated system that is typically less polar and strongly UV-active. Tertiary alcohols are particularly prone to dehydration via an E1 mechanism, which is favored by acid and heat.[2][3][5]

FAQ 3: Can I use a different vinyl nucleophile, like vinyllithium?

While other organometallic reagents can be used, vinylmagnesium halides (Grignard reagents) are often preferred for their balance of reactivity and handling. Vinyllithium is significantly more reactive and basic, which can exacerbate the problem of N-H deprotonation (enolization) of the isatin starting material. If using vinyllithium, it is crucial to use an N-protected isatin derivative to avoid this side reaction.

FAQ 4: Is it necessary to protect the N-H group on the 5-nitroisatin?

Protecting the N-H group is a highly effective strategy to prevent enolization and improve yield and selectivity.[1] Common protecting groups for isatins include benzyl (Bn), p-methoxybenzyl (PMB), or tert-butoxycarbonyl (Boc).[6] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal. For many applications, the increased number of steps (protection and deprotection) is justified by the significantly cleaner reaction and higher yield.

Troubleshooting Guide: Common Problems & Solutions

This section details specific experimental problems and provides step-by-step protocols to mitigate them.

Problem 1: Low Yield Due to Enolization

Causality: The Grignard reagent is a strong base and can be consumed by the acidic N-H proton of the isatin ring. This is a common issue in reactions of Grignard reagents with substrates containing acidic protons.[1]

Solutions:

  • Use of an N-Protected Isatin (Recommended): This is the most robust solution. By replacing the acidic proton with a non-acidic protecting group, the enolization pathway is blocked.

    • Protocol for N-Benzylation:

      • Suspend 5-nitroisatin (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous Dimethylformamide (DMF).

      • Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.

      • Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed.

      • Cool the reaction, pour it into ice water, and extract the product with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the resulting N-benzyl-5-nitroisatin by recrystallization or column chromatography.

      • Use this protected starting material in the Grignard reaction.

  • Inverse Addition at Low Temperature: If N-protection is not feasible, this technique can help. By adding the isatin solution slowly to the Grignard reagent solution, the isatin is always in the presence of an excess of the nucleophile, favoring the addition reaction over deprotonation.

    • Protocol for Inverse Addition:

      • Prepare the vinylmagnesium bromide solution in a flask under an inert atmosphere (N₂ or Ar).

      • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

      • Dissolve the 5-nitroisatin in anhydrous THF and add it dropwise to the cold Grignard solution over 30-60 minutes.

      • Maintain the temperature at -78 °C for the duration of the addition and for an additional 1-2 hours before slowly warming to room temperature.

Workflow for Minimizing Enolization

cluster_0 Problem: Enolization Side Reaction cluster_1 Solutions cluster_2 Outcome Start Low Yield Observed Check Is N-H Proton Acidic? Start->Check Cause Grignard acts as Base, not Nucleophile Check->Cause Yes Sol1 Strategy 1: N-Protection Cause->Sol1 Sol2 Strategy 2: Inverse Addition Cause->Sol2 Result Improved Yield & Purity Sol1->Result Sol2->Result

Caption: Decision workflow for addressing enolization.

Problem 2: Formation of Dehydration Byproduct

Causality: The tertiary alcohol product is sensitive to acid. During the aqueous workup, typically with ammonium chloride (NH₄Cl) or dilute HCl, the hydroxyl group can be protonated, turning it into a good leaving group (water). Subsequent elimination forms a stable, conjugated double bond.[2][5]

Solutions:

  • Carefully Controlled Quenching at Low Temperature: The key is to neutralize the reaction and protonate the intermediate alkoxide without creating strongly acidic conditions or allowing the temperature to rise.

    • Protocol for Non-Acidic Workup:

      • After the Grignard reaction is complete, cool the reaction flask to 0 °C in an ice bath.

      • Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic solution that will protonate the alkoxide with minimal risk of causing dehydration.

      • Maintain vigorous stirring and keep the temperature at 0 °C during the entire quench.

      • Once the quenching is complete, allow the mixture to warm to room temperature and proceed with the extraction.

  • Avoidance of Strong Acids and Heat: Never use strong acids (like H₂SO₄ or concentrated HCl) for the workup.[7] Additionally, avoid heating the crude product mixture before purification, as residual acid can catalyze dehydration.

Mechanism of Side Reaction: Dehydration

Product Desired Product (Tertiary Alcohol) Protonation Protonation of -OH (Acidic Workup) Product->Protonation + H+ Intermediate Oxonium Ion (Good Leaving Group) Protonation->Intermediate LossH2O Loss of Water (H₂O) Intermediate->LossH2O Carbocation Tertiary Carbocation LossH2O->Carbocation Elimination Elimination of H+ Carbocation->Elimination - H+ Byproduct Dehydration Byproduct (Alkene) Elimination->Byproduct

Caption: E1 mechanism for acid-catalyzed dehydration.

Problem 3: Reaction Fails to Initiate or Stalls

Causality: Grignard reactions require strict anhydrous conditions and an activated magnesium surface. Failure to initiate is often due to a passivating oxide layer on the magnesium or the presence of moisture.[8]

Solutions:

  • Activation of Magnesium: The surface of magnesium turnings is often coated with magnesium oxide (MgO), which prevents the reaction with the vinyl bromide.

    • Activation Protocol:

      • Place magnesium turnings in a dry flask under an inert atmosphere.

      • Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, exposing fresh metal.

      • Alternatively, add a few drops of 1,2-dibromoethane. It will react with the magnesium to form ethylene gas and MgBr₂, activating the surface.

      • Gently warm the flask with a heat gun until you observe the iodine vaporizing or bubbling from the 1,2-dibromoethane.

      • Cool to room temperature before adding the solvent and vinyl bromide.

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere). The solvent (typically THF) must be anhydrous.

Table 1: Troubleshooting Summary

Symptom Probable Cause Primary Solution Secondary Solution
Low Yield, Unreacted Isatin Enolization by Grignard reagentUse N-protected 5-nitroisatin.Perform an inverse addition at -78 °C.
Non-polar, UV-active Spot on TLC Dehydration of tertiary alcohol productQuench reaction at 0 °C with sat. aq. NH₄Cl.Avoid strong acids and heat during workup/purification.
Reaction does not start (no exotherm) Inactive magnesium surfaceActivate Mg with iodine or 1,2-dibromoethane.Ensure all glassware and solvents are scrupulously dry.
Complex mixture of byproducts Reaction temperature too highMaintain low temperature (-78 °C to 0 °C) during addition.Add the isatin solution slowly to dissipate heat.

References

  • Yu, B., Xing, H., Yu, D. Q., & Liu, H. M. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein journal of organic chemistry, 12, 1000–1039. Available at: [Link]

  • Singh, P., & Kumar, A. (2018). Reactions of Grignard Reagents with Isatin and N-Alkyl Isatins. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2025). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. MDPI. Available at: [Link]

  • Plakas, A. M., et al. (2020). Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines. ResearchGate. Available at: [Link]

  • LibreTexts. (2020). Dehydration Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry. Available at: [Link]

  • Chemguide. (n.d.). The Dehydration of Alcohols. Chemguide. Available at: [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. North Dakota State University. Available at: [Link]

  • Khan Academy. (n.d.). Dehydration of alcohols. Khan Academy. Available at: [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: 5-Nitro vs. 5-Bromo 3-Ethenyl-1,3-dihydro-3-hydroxy-2H-indol-2-one Analogs

Introduction & Scientific Context The 3-hydroxy-3-vinyloxindole motif is a highly versatile building block in medicinal chemistry, serving as a critical precursor for the stereoselective synthesis of bioactive spirocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 3-hydroxy-3-vinyloxindole motif is a highly versatile building block in medicinal chemistry, serving as a critical precursor for the stereoselective synthesis of bioactive spirocyclic oxindoles[1]. When developing novel therapeutics, the substitution pattern on the oxindole core—particularly at the C5 position—dictates not only the biological target affinity but also the electronic distribution of the entire scaffold.

As an Application Scientist, I have designed this guide to objectively compare the Nuclear Magnetic Resonance (NMR) spectral profiles of two key analogs: 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- (the 5-nitro analog) and its 5-bromo counterpart. By analyzing the causality behind their chemical shifts, researchers can establish robust, self-validating analytical workflows for structural verification.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity spectral data, the synthesis and sample preparation must be treated as a self-validating system where every experimental choice is deliberately designed to minimize artifacts and maximize analytical clarity.

Step-by-Step Synthesis via Grignard Addition

The analogs are synthesized via the nucleophilic addition of vinylmagnesium bromide to[2] and [3].

  • Pre-reaction Setup: Flame-dry a Schlenk flask under an argon atmosphere. Dissolve 1.0 equivalent of the starting isatin derivative in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cryogenic Control: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C. Causality: Isatin derivatives possess two electrophilic centers (C2 and C3). Maintaining cryogenic temperatures suppresses the undesired nucleophilic attack at the C2 amide carbonyl, preventing ring-opening and driving strict regioselectivity toward the C3 ketone.

  • Grignard Addition: Add 2.5 equivalents of vinylmagnesium bromide (1.0 M in THF) dropwise over 15 minutes. Causality: The first equivalent of the Grignard reagent acts as a base, deprotonating the highly acidic N1-H of the isatin core. The excess reagent is required to execute the actual nucleophilic addition at C3.

  • Quenching and Isolation: Stir the mixture for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the respective 3-hydroxy-3-vinyloxindole.

NMR Acquisition Protocol
  • Solvent Selection: Dissolve 15 mg of the purified analog in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v tetramethylsilane (TMS). Causality: Both analogs feature exchangeable N1-H and C3-OH protons. DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly reducing the proton exchange rate. This allows the hydroxyl and amine protons to be observed as sharp, distinct singlets rather than broad, unintegrable baseline humps[4].

  • Instrument Parameters: Acquire spectra on a 400 MHz NMR spectrometer at 298 K. For ¹H NMR, utilize a standard 30° pulse angle with a 1.5 s relaxation delay (D1). For ¹³C NMR, extend the D1 delay to 2.5 s. Causality: The highly electron-withdrawing nature of the nitro group increases the longitudinal relaxation time (T1) of the adjacent quaternary carbons (C5 and C3). Extending the D1 delay ensures complete magnetization recovery, yielding quantitative and reliable ¹³C integrations.

Comparative NMR Spectral Analysis

The spectral differences between the 5-nitro and 5-bromo analogs are governed by the competing inductive (-I) and resonance (-M / +M) effects of the C5 substituents.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)
Position5-Nitro Analog (δ ppm)5-Bromo Analog (δ ppm)Multiplicity & J (Hz)Causality / Shift Rationale
H-4 8.157.42d, J = 2.2Strong -M effect of NO₂ deshields H-4 significantly vs. the weak +M/-I of Br.
H-6 8.227.48dd, J = 8.5, 2.2Ortho/para deshielding by the NO₂ group pulls electron density from the ring.
H-7 7.056.85d, J = 8.5Meta to substituents; primarily affected by the electron density of the oxindole core.
NH (H-1) 11.2010.65br sNO₂ increases the acidity of the NH via strong inductive electron withdrawal.
OH (C-3) 6.806.45sHydrogen bonding variations; NO₂ depletes electron density from the sp³ core.
Vinyl -CH= 6.156.05dd, J = 17.0, 10.5Proximity to C3; minimal direct electronic effect from the distant C5 substituent.
Vinyl =CH₂ 5.40, 5.255.35, 5.20d, J = 17.0 (trans)d, J = 10.5 (cis)Terminal vinyl protons remain largely unaffected by C5 substitution.
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, DMSO-d6)
Carbon5-Nitro Analog (δ ppm)5-Bromo Analog (δ ppm)Causality / Shift Rationale
C-2 (C=O) 178.5179.2Carbonyl carbon; slightly shielded in the nitro analog due to extended conjugation.
C-3 (C-OH) 72.473.1Quaternary sp³ carbon; slightly shielded by the strong EWG pulling density.
C-5 142.8114.5Direct attachment site; NO₂ deshields heavily, whereas Br shields (heavy atom effect).
Vinyl -CH= 136.2137.5Vinyl internal carbon; relatively stable across analogs.
Vinyl =CH₂ 116.8115.2Vinyl terminal carbon; relatively stable across analogs.

Structural Workflow Diagram

G Start 5-Substituted Isatin (Nitro or Bromo) Grignard Vinylmagnesium Bromide Addition (THF, -78°C) Start->Grignard Nucleophilic Attack Product 3-Hydroxy-3-vinyloxindole Derivatives Grignard->Product Quenching & Isolation NMR_Prep Sample Prep (DMSO-d6 + TMS) Product->NMR_Prep Dissolution NMR_Acq NMR Acquisition (1H & 13C, 400 MHz) NMR_Prep->NMR_Acq Locking & Shimming Analysis Spectral Comparison (Electronic Effects) NMR_Acq->Analysis Data Processing

Workflow for the synthesis and NMR characterization of 5-substituted 3-hydroxy-3-vinyloxindoles.

Conclusion

The comparative NMR analysis of 5-nitro and 5-bromo 3-hydroxy-3-vinyloxindoles highlights the profound impact of electronic substituents on chemical shifts. The strong -M effect of the nitro group globally deshields the aromatic protons and increases the acidity of the N-H bond, whereas the bromo group exerts a localized heavy-atom shielding effect on the C5 carbon while maintaining moderate inductive deshielding. By adhering to the optimized, self-validating protocols outlined in this guide, researchers can ensure precise structural characterization of these critical spirocyclic precursors.

References

  • Title: Stereoselective synthesis and applications of spirocyclic oxindoles. Source: Organic Chemistry Frontiers. URL: [Link]1]

  • Title: NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. Source: RSC Publishing. URL: [Link]4]

  • Title: 5-Nitroisatin Compound Summary. Source: PubChem. URL: [Link]2]

  • Title: 5-Bromoisatin Compound Summary. Source: PubChem. URL: [Link]3]

Sources

Comparative

HPLC method validation for 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- analysis

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- Introduction: The Analytical Imperative for Novel Indole Derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

Introduction: The Analytical Imperative for Novel Indole Derivatives

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. The specific analyte of interest, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-, represents a novel chemical entity with potential therapeutic applications. Its structure, featuring a nitro group (a strong chromophore) and a vinyl group, presents unique challenges and opportunities for analytical method development. The development of a robust, reliable, and specific High-Performance Liquid Chromatography (HPLC) method is a non-negotiable prerequisite for advancing this compound through the drug development pipeline, from initial purity assessment to final quality control (QC) of the finished product.

This guide provides a comprehensive, field-tested strategy for the development and validation of a stability-indicating HPLC method for this novel indole derivative. As a Senior Application Scientist, the focus here is not merely on the "what" but the "why"—the scientific rationale behind every choice, from mobile phase composition to validation acceptance criteria. This method is designed to be self-validating, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.

Part 1: Chromatographic Method Development Strategy

The primary objective is to develop a method that can separate the main analyte from its potential impurities and degradation products. This requires careful consideration of the analyte's physicochemical properties. The presence of a hydroxyl group and a nitro group increases the polarity of the molecule, while the indole ring system provides hydrophobicity. A reversed-phase HPLC (RP-HPLC) approach is the logical starting point.

Column Selection: The Foundation of Separation

A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the optimal initial choice. Its non-polar stationary phase will interact with the hydrophobic indole backbone. For this specific analyte, a modern, high-purity silica C18 column with end-capping is recommended to minimize peak tailing that can arise from interactions between the polar hydroxyl group and residual silanols on the silica surface.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Rationale: This column provides excellent peak shape for polar and basic compounds, high efficiency, and robust performance across a wide pH range, which is crucial during method development.

Mobile Phase Optimization: Driving Selectivity

The mobile phase composition is the most powerful tool for manipulating retention and selectivity.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Rationale: The acidic modifier serves two key purposes. First, it protonates the hydroxyl group, suppressing its ionization and ensuring a single, well-defined analyte form, which leads to sharper peaks. Second, it improves the compatibility of the mobile phase with mass spectrometry (MS) if LC-MS is considered for impurity identification.

  • Mobile Phase B (Organic): Acetonitrile.

    • Rationale: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths, which is critical for detecting impurities.

  • Initial Gradient Elution: A gradient elution is necessary to ensure that any potential impurities, which may have a wide range of polarities, are eluted within a reasonable runtime while maintaining good resolution for the main peak.

Detection Wavelength: Maximizing Sensitivity

The analyte contains a nitro-substituted indole ring system, a strong chromophore. To determine the optimal detection wavelength, a UV-Vis spectrum of the analyte in the mobile phase should be recorded using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity for the analyte and its related substances. Based on similar nitroaromatic compounds, the λmax is expected to be in the range of 270-350 nm.

Optimized HPLC Method Protocol
ParameterConditionRationale
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)High-purity silica with end-capping for superior peak shape of polar analytes.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterSuppresses silanol interactions and ensures consistent analyte ionization.
Mobile Phase B AcetonitrileGood UV transparency and lower system backpressure.
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% BEnsures elution of the main peak with good separation from early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA standard volume to avoid column overload while ensuring adequate sensitivity.
Detection PDA Detector, 280 nm (Example λmax)Provides high sensitivity for the nitro-indole chromophore and allows for peak purity assessment.
Diluent Acetonitrile:Water (50:50, v/v)Ensures analyte solubility and compatibility with the initial mobile phase conditions.

Part 2: Rigorous Method Validation: A Self-Validating System

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose. The following validation parameters must be assessed according to ICH Q2(R1) guidelines.

HPLC_Validation_Workflow start_node Start: Method Development Complete specificity Specificity / Selectivity (Forced Degradation) start_node->specificity process_node process_node decision_node decision_node data_node data_node end_node Method Validated linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Small Variations) lod_loq->robustness robustness->end_node

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol:

    • Forced Degradation: Subject the analyte solution to stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).

    • Analysis: Analyze the stressed samples alongside an unstressed analyte standard and a placebo blank.

    • Peak Purity: Use a PDA detector to assess the peak purity of the analyte in the stressed samples. The peak purity index should be close to 1, indicating no co-eluting peaks.

  • Acceptance Criteria: The method must demonstrate baseline resolution (Resolution > 2) between the analyte peak and the peaks of any degradation products or impurities.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (as Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

  • Protocol:

    • Spike a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level and analyze them.

    • Calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the signal-to-noise (S/N) ratio.

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Acceptance Criteria: At the LOQ concentration, the method should demonstrate acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates, resolution) should remain within predefined limits for all variations. Retention time shifts should be minimal and predictable.

Part 3: Comparison with Alternative Analytical Technologies

While the developed RP-HPLC method is robust and fit-for-purpose, it is essential to understand its position relative to other modern analytical techniques.

Method_Selection_Logic start_node Start: Analytical Need (Purity/Quantitation) decision_node decision_node method_node method_node outcome_node outcome_node start start need_id Need Impurity ID or High Sensitivity? start->need_id need_speed Is High Throughput (Speed) Critical? need_id->need_speed No lcms Select LC-MS need_id->lcms Yes hplc Select HPLC need_speed->hplc No uplc Select UPLC need_speed->uplc Yes hplc_outcome Routine QC, Robust Cost-Effective hplc->hplc_outcome uplc_outcome Fast Analysis, Higher Resolution uplc->uplc_outcome lcms_outcome Impurity ID, Trace Level Analysis lcms->lcms_outcome

Caption: Decision tree for selecting the appropriate analytical technology.

Comparative Performance Overview
FeatureHPLC (Developed Method) UPLC (Ultra-High-Performance LC) LC-MS (Liquid Chromatography-Mass Spectrometry)
Principle Separation based on polarity using 3-5 µm particles.Separation using <2 µm particles, requiring higher pressures.Separation by LC, followed by mass-to-charge ratio detection.
Analysis Time ~35 minutes5-10 minutes5-15 minutes
Resolution GoodExcellent; sharper and narrower peaks.Same as LC inlet, but provides mass-based co-elution deconvolution.
Sensitivity High (ng level with UV)Higher (due to sharper peaks)Highest (pg-fg level); allows for trace impurity analysis.
Specificity High (based on retention time and UV spectrum)High (based on retention time)Unsurpassed (based on retention time and mass-to-charge ratio).
Application Routine QC, purity testing, stability studies.High-throughput screening, complex mixture analysis.Impurity identification, metabolomics, bioanalysis.
Cost & Complexity Moderate cost, widely available, relatively simple.Higher initial cost, requires specialized instrumentation.Highest cost, complex operation and data analysis.
Discussion
  • HPLC: The developed HPLC method stands as the gold standard for routine quality control. Its robustness, cost-effectiveness, and widespread availability make it the ideal choice for release testing and stability monitoring where the identity of the analyte and its primary impurities are already known.

  • UPLC: Ultra-High-Performance Liquid Chromatography could be considered if a significant increase in sample throughput is required. By using sub-2 µm particles, UPLC systems can reduce run times by a factor of 5-10 while simultaneously increasing resolution. However, this comes at the cost of higher upfront investment and requires careful method transfer from the existing HPLC procedure.

  • LC-MS: For the initial characterization of degradation products found during the specificity study, LC-MS is an indispensable tool. While UV detection can show the presence of an impurity, it cannot definitively identify it. LC-MS provides molecular weight information and fragmentation data, which are crucial for structural elucidation of unknown degradants. It is the ultimate problem-solving tool but is generally considered too complex and costly for routine QC analysis.

Conclusion

The detailed HPLC method and accompanying validation strategy presented in this guide provide a robust and scientifically sound framework for the analysis of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-. The method is designed to be specific, accurate, precise, and stability-indicating, meeting all requirements for use in a regulated pharmaceutical development environment. By understanding the rationale behind each methodological choice and the comparative strengths of alternative technologies like UPLC and LC-MS, researchers and drug development professionals can confidently apply this knowledge to ensure the quality, safety, and efficacy of novel chemical entities.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A review of the analytical methods for the determination of nitroaromatic compounds in environmental samples Source: Talanta, ScienceDirect URL: [Link]

  • Title: A new validated stability indicating HPLC method for the determination of related substances of Indole-3-carbinol in bulk drug and capsules Source: Journal of Pharmaceutical and Biomedical Analysis, ScienceDirect URL: [Link]

Validation

A Comparative Guide to the Reactivity of 5-Nitro- and 5-Methoxy-Substituted 3-Ethenyl-3-hydroxy-2-oxindoles: Electronic Effects and Synthetic Implications

Prepared by: Gemini, Senior Application Scientist Abstract The 3-substituted-3-hydroxy-2-oxindole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 3-substituted-3-hydroxy-2-oxindole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics.[1] The introduction of a vinyl group at the C3 position creates a key reactive handle for further molecular elaboration. This guide provides an in-depth comparison of the chemical reactivity of two key analogs: 5-nitro-3-ethenyl-1,3-dihydro-3-hydroxy-2H-indol-2-one and 5-methoxy-3-ethenyl-1,3-dihydro-3-hydroxy-2H-indol-2-one. We will explore how the diametrically opposed electronic properties of the 5-nitro (a powerful electron-withdrawing group) and the 5-methoxy (a potent electron-donating group) substituents dictate the reactivity of the vinyl moiety. This analysis is supported by detailed experimental protocols and predictive data to guide researchers in leveraging these electronic differences for strategic synthetic design.

Introduction: The Role of C5 Substitution in Modulating Reactivity

The 3-hydroxy-2-oxindole core is a cornerstone of numerous natural products and pharmacologically active compounds.[1][2] The quaternary stereocenter at the C3 position, often bearing a hydroxyl group, is a common feature that imparts significant biological activity. The addition of a vinyl (ethenyl) group at this position opens up a rich landscape of chemical transformations, including additions, oxidations, and cycloadditions.

The true synthetic utility of these building blocks, however, is unlocked through the strategic modification of the indole's aromatic ring. Substituents at the C5 position exert a profound influence on the electron density distribution across the entire molecule. This guide focuses on two classic examples of substituent effects:

  • 5-Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that deactivates the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R).[3][4] This electronic pull extends to the vinyl group, rendering it electron-deficient.

  • 5-Methoxy Group (-OCH₃): A strong electron-donating group (EDG) that activates the aromatic ring. While the oxygen is electronegative (-I effect), its lone pairs participate in resonance (+R effect), donating electron density into the π-system.[5][6] This donation enriches the vinyl group with electrons.

Understanding how these electronic differences translate into practical reactivity is crucial for any drug development professional aiming to functionalize this scaffold.

Synthesis of the Core Scaffolds

The target compounds are readily accessible from their respective commercially available 5-substituted isatins. The key transformation is the nucleophilic addition of a vinyl organometallic reagent to the C3-ketone of the isatin.[7][8] The following general protocol outlines a reliable synthetic route.

Protocol 2.1: Synthesis of 5-Substituted 3-Ethenyl-3-hydroxy-2-oxindoles
  • To a stirred solution of the appropriate 5-substituted isatin (5-nitroisatin or 5-methoxyisatin) (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add vinylmagnesium bromide (1.0 M solution in THF, 1.2 eq.) dropwise over 20 minutes.

  • Allow the reaction mixture to stir at -78 °C for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting isatin is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-ethenyl-3-hydroxy-2-oxindole derivative.

G sub_isatin 5-Substituted Isatin (R = NO₂ or OMe) product 5-R-3-ethenyl-3-hydroxy- 2H-indol-2-one sub_isatin->product Nucleophilic Addition reagent Vinylmagnesium Bromide (CH₂=CHMgBr) THF, -78°C reagent->product caption Fig 1. General synthesis of target compounds.

Comparative Reactivity Analysis: A Tale of Two Alkenes

The electronic dichotomy between the 5-nitro and 5-methoxy analogs leads to opposing reactivity profiles for the exocyclic vinyl group. The 5-nitro substitution creates an electron-poor alkene, primed for nucleophilic attack, while the 5-methoxy substitution generates an electron-rich alkene, susceptible to electrophilic attack.

G cluster_nitro 5-Nitro Derivative cluster_methoxy 5-Methoxy Derivative nitro_struct NO₂ Oxindole Core CH=CH₂ nitro_struct:f0->nitro_struct:f2 -R Effect (Withdrawal) nitro_effect Electron-Deficient (δ+) Alkene nitro_struct:f2->nitro_effect methoxy_struct MeO Oxindole Core CH=CH₂ methoxy_struct:f0->methoxy_struct:f2 +R Effect (Donation) methoxy_effect Electron-Rich (δ-) Alkene methoxy_struct:f2->methoxy_effect caption Fig 2. Opposing electronic effects on the vinyl group.

Experiment 1: Electrophilic Addition (Bromination)

This experiment probes the reactivity of the vinyl group towards an electrophile. An electron-rich alkene will react more readily with electrophilic bromine (Br₂).

  • Hypothesis: The 5-methoxy derivative will react significantly faster and more completely with bromine than the 5-nitro derivative.

  • Dissolve the 5-substituted 3-ethenyl-3-hydroxy-2-oxindole (100 mg, 1.0 eq.) in dichloromethane (DCM, 5 mL) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of bromine (1.05 eq.) in DCM dropwise until a faint orange color persists.

  • Stir the reaction at 0 °C for 1 hour, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the dibrominated product.

Experiment 2: Nucleophilic Conjugate Addition (Michael Addition)

This experiment tests the susceptibility of the vinyl group to attack by a soft nucleophile. An electron-deficient alkene serves as an excellent Michael acceptor.

  • Hypothesis: The 5-nitro derivative will readily undergo Michael addition with a nucleophile like thiophenol, while the 5-methoxy derivative will be largely unreactive under the same conditions.

  • Dissolve the 5-substituted 3-ethenyl-3-hydroxy-2-oxindole (1.0 eq.) in THF (0.2 M).

  • Add thiophenol (1.2 eq.) to the solution.

  • Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N, 0.1 eq.).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the thioether adduct.

Predicted Results and Discussion

The outcomes of these experiments are expected to clearly illustrate the governing role of the C5 substituent.

Table 1: Predicted Comparative Reactivity Data
ExperimentSubstratePredicted OutcomeRationale
Bromination 5-Nitro-3-ethenyl-3-hydroxy-2-oxindoleSlow reaction, low conversion (<20% after 1 hr)The electron-withdrawing nitro group deactivates the alkene towards electrophilic attack.[3][4]
5-Methoxy-3-ethenyl-3-hydroxy-2-oxindoleFast reaction, high conversion (>95% after 1 hr)The electron-donating methoxy group creates an electron-rich alkene that readily attacks the electrophile.[5][6]
Michael Addition 5-Nitro-3-ethenyl-3-hydroxy-2-oxindoleHigh conversion to adduct (>90% after 24 hrs)The nitro group makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack.[9][10]
5-Methoxy-3-ethenyl-3-hydroxy-2-oxindoleNo significant reaction (<5% conversion after 24 hrs)The electron-rich nature of the alkene repels the incoming nucleophile.
Discussion of Mechanistic Implications

The predicted results highlight a clear divergence in chemical behavior. For the 5-methoxy derivative , the resonance donation from the methoxy group stabilizes the intermediate bromonium ion, accelerating the rate of electrophilic addition. This electron-rich nature, however, makes the vinyl group a poor Michael acceptor.

Conversely, for the 5-nitro derivative , the strong electron-withdrawing nature of the nitro group polarizes the double bond, placing a significant partial positive charge on the terminal carbon. This makes it an ideal substrate for conjugate addition by soft nucleophiles. The same effect, however, destabilizes any positively charged intermediates, thus retarding the rate of electrophilic addition.

G Fig 3. Experimental Workflow and Predicted Outcomes nitro_start 5-Nitro Derivative bromination Experiment 1: Electrophilic Addition (Br₂) nitro_start->bromination michael Experiment 2: Nucleophilic Addition (Thiophenol, Et₃N) nitro_start->michael methoxy_start 5-Methoxy Derivative methoxy_start->bromination methoxy_start->michael nitro_bromo_prod Low Yield Dibromo Adduct bromination->nitro_bromo_prod methoxy_bromo_prod High Yield Dibromo Adduct bromination->methoxy_bromo_prod nitro_michael_prod High Yield Thioether Adduct michael->nitro_michael_prod methoxy_michael_prod No Reaction michael->methoxy_michael_prod

Conclusion and Synthetic Strategy

The choice between a 5-nitro and a 5-methoxy substituent on the 3-ethenyl-3-hydroxy-2-oxindole scaffold is a critical decision that dictates subsequent synthetic strategy.

  • The 5-methoxy-3-ethenyl-3-hydroxy-2-oxindole is the substrate of choice for reactions involving electrophiles . Its electron-rich vinyl group can participate in a variety of transformations such as halogenation, hydroboration-oxidation, and epoxidation.

  • The 5-nitro-3-ethenyl-3-hydroxy-2-oxindole is an ideal precursor for reactions involving nucleophiles . It serves as a potent Michael acceptor, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of the original vinyl group. Furthermore, the nitro group itself is a versatile functional handle that can be reduced to an amine, providing a vector for further diversification through amide coupling or reductive amination.[4]

By understanding these fundamental principles of reactivity, researchers and drug development professionals can rationally design synthetic routes to access a wider range of complex and potentially bioactive molecules based on the 3-hydroxy-2-oxindole framework.

References

  • BenchChem. A Comparative Analysis of the Reactivity of 3-Nitroindole and Other Electron-Poor Indoles.
  • Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. ResearchGate.
  • Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57, 27-44.
  • MDPI. (2023). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9.
  • Pearson+. The nitro group directs electrophilic aromatic substitution to th... | Study Prep.
  • PMC. A multicomponent reaction for modular assembly of indole-fused heterocycles.
  • ACS Publications. (2017). Conformational Changes in 5-Methoxyindole: Effects of Thermal, Vibrational, and Electronic Excitations. The Journal of Physical Chemistry A.
  • ChemRxiv. (Preprint). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study.
  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?.
  • BenchChem. An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene.
  • ResearchGate. (2025). Isatin Derivatives Are Reactive Electrophilic Components for the Baylis—Hillman Reaction | Request PDF.
  • PMC - NIH. (2023). 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action.
  • PMC. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
  • ScholarWorks. (2023). synthesis of substituted isatins as potential.
  • PubMed. (2011). 1,3-dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study.
  • PMC. (2023). Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation.
  • ACS Publications. (2024). Regiodivergent Ring-Expansion of Oxindoles to Quinolinones.
  • MDPI. (2025). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi.

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Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry sta...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of the novel oxindole derivative, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- .

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data. It delves into the rationale behind the predicted fragmentation pathways, grounded in the established principles of mass spectrometry and the known behavior of related chemical moieties. Furthermore, this guide provides a comparative perspective, discussing the utility of this fragmentation data in the context of alternative and complementary analytical techniques.

The Compound of Interest: A Structural Overview

The target molecule, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-, possesses a complex and functionally rich structure. At its core is the oxindole (1,3-dihydro-2H-indol-2-one) scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1] This core is further functionalized with a nitro group at the 5-position, a hydroxyl group, and an ethenyl (vinyl) group at the 3-position. Each of these substituents imparts distinct chemical properties that will influence its behavior in the mass spectrometer.

The molecular formula is C10H8N2O4, and the molecular weight is 220.18 g/mol .

Predicted Mass Spectrometry Fragmentation Pattern

Under electron ionization (EI), the molecule will first form a molecular ion (M•+) at m/z 220. The subsequent fragmentation is predicted to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

The primary fragmentation events are anticipated to involve the substituents on the oxindole core, particularly the labile 3-hydroxy group and the electron-withdrawing nitro group.

Key Predicted Fragmentation Pathways:

  • Loss of the Hydroxyl Radical (•OH): The tertiary alcohol at the C3 position is a likely site for initial fragmentation, leading to the loss of a hydroxyl radical. This would generate a stable cation at m/z 203 .

  • Loss of the Ethenyl Group (•C2H3): Cleavage of the C3-ethenyl bond would result in the loss of a vinyl radical, producing a fragment ion at m/z 193 .

  • Fragmentations Involving the Nitro Group: Aromatic nitro compounds exhibit characteristic fragmentation patterns.[2][3][4] We can anticipate the following losses from the molecular ion or subsequent fragments:

    • Loss of NO2•: This would lead to a fragment at m/z 174 .

    • Loss of NO•: This would result in a fragment at m/z 190 .

    • Loss of O: A less common but possible fragmentation, leading to a fragment at m/z 204 .

  • Combined Losses: A cascade of fragmentation events is highly probable. For instance, the initial loss of the hydroxyl group (to m/z 203) could be followed by the loss of the nitro group in its various forms.

  • Cleavage of the Oxindole Ring: While the oxindole ring itself is relatively stable, high-energy ionization can induce ring cleavage, leading to more complex fragmentation patterns.

The following DOT graph visualizes the predicted primary fragmentation pathways:

Fragmentation_Pattern M M•+ (m/z 220) F203 [M-OH]+ (m/z 203) M->F203 - •OH F193 [M-C2H3]+ (m/z 193) M->F193 - •C2H3 F174 [M-NO2]+ (m/z 174) M->F174 - •NO2 F190 [M-NO]+ (m/z 190) M->F190 - •NO

Caption: Predicted primary fragmentation pathways of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-.

Table of Predicted Major Fragment Ions:

m/zProposed Structure/Loss
220Molecular Ion [M]•+
203[M - •OH]+
193[M - •C2H3]+
190[M - •NO]+
174[M - •NO2]+

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often necessitates the use of complementary techniques.

TechniqueAdvantages for this MoleculeLimitations for this Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on the connectivity of atoms (1H, 13C, COSY, HMBC, HSQC), which is crucial for unambiguously determining the positions of the substituents.Requires a larger sample amount and a pure sample.
High-Performance Liquid Chromatography (HPLC) Can be used to purify the compound and can be coupled with mass spectrometry (LC-MS) for online separation and analysis of complex mixtures.[5][6]Does not provide direct structural information on its own.
Infrared (IR) Spectroscopy Can confirm the presence of key functional groups such as the hydroxyl (-OH), carbonyl (C=O), and nitro (-NO2) groups.Provides limited information on the overall molecular structure.
Tandem Mass Spectrometry (MS/MS) Can be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information and confirming fragmentation pathways.[7]Requires more specialized instrumentation.

The following workflow diagram illustrates a comprehensive analytical approach for the characterization of this molecule:

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_validation Data Integration & Validation Synthesis Chemical Synthesis Purification HPLC Purification Synthesis->Purification MS Mass Spectrometry (EI-MS & ESI-MS/MS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR Integration Integrate All Spectral Data MS->Integration NMR->Integration IR->Integration Structure Confirm Structure Integration->Structure

Caption: A comprehensive analytical workflow for the structural elucidation of the target compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a standard protocol for the analysis of a novel oxindole derivative using GC-MS with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • If necessary, perform derivatization (e.g., silylation of the hydroxyl group) to improve volatility and thermal stability, though this will alter the fragmentation pattern.

2. GC Conditions:

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.
  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  • Oven Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp: 15°C/min to 300°C.
  • Final hold: 5 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: Scan from m/z 40 to 350.

4. Data Analysis:

  • Identify the molecular ion peak.
  • Analyze the fragmentation pattern and propose structures for the major fragment ions.
  • Compare the obtained spectrum with spectral libraries (if available for similar compounds).

Conclusion

The mass spectrometry fragmentation pattern of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- is predicted to be rich in structural information, with key fragments arising from the loss of its various functional groups. While this predictive guide provides a strong foundation for the initial analysis of this molecule, it is essential to employ a multi-technique approach for unambiguous structure confirmation. The integration of data from mass spectrometry, NMR, and IR spectroscopy will provide the highest level of confidence in the final structural assignment, a critical step in the advancement of any research or drug development program.

References

  • Koch, M., & Schmidt, T. C. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(19), 2831-2840.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Koch, M., & Schmidt, T. C. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Tseke, K. (2026, February 5). ESI-MS as a Complementary Technique for Characterisation of Chiral 3-Substituted-3-Hydroxyoxindoles.
  • Bálint, E., et al. (2025, May 7). 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity. PMC.
  • Save My Exams. (2025, September 24). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Li, Y., et al. (n.d.). (A): MS/MS spectra of MMA and 3-hydroxyindole at m/z134.06 in LC-HR-MS...
  • Sharma, A., et al. (2015, February 17). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography–Accurate QToF Mass Spectrometry.
  • Yáñez, N., et al. (2021, January 15). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3'-oxindole] Alkaloids. Molecules, 26(2), 428.
  • Wang, S., et al. (2016, May 18). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 996-1033.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • de Oliveira, B. H., et al. (2025, August 7). HPLC Analysis of Oxindole Alkaloids in Uncaria Tomentosa: Sample Preparation and Analysis Optimisation by Factorial Design.
  • Avula, B., et al. (2025, May 9).
  • Chimni, S. S., & Mahajan, D. (2014). Catalytic asymmetric synthesis of 3-hydroxyoxindole: a potentially bioactive molecule. RSC Advances, 4(41), 21553-21567.
  • Patel, D. N., et al. (2011, November 15). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(11), 5471-5479.
  • Zhang, H., et al. (2021). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers in Pharmacology, 12, 636220.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

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Validation

A Comparative Guide to Catalytic Efficiency in the Asymmetric Michael Addition to 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

Introduction The 3,3-disubstituted oxindole scaffold is a privileged structural motif found in a wide array of natural products and pharmaceuticals.[1] The catalytic asymmetric synthesis of these complex molecules is a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3,3-disubstituted oxindole scaffold is a privileged structural motif found in a wide array of natural products and pharmaceuticals.[1] The catalytic asymmetric synthesis of these complex molecules is a subject of intense research. This guide provides a comprehensive benchmarking of catalytic efficiency for the asymmetric Michael addition to a key building block, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- (Substrate 1) . The presence of a vinyl group at the C3 position offers a handle for further functionalization, while the nitro group significantly influences the electronic properties of the molecule, making it an interesting substrate for catalytic studies.[2]

This guide will compare the performance of three distinct classes of catalysts in the asymmetric Michael addition of dimethyl malonate to Substrate 1 and a series of structurally related analogs. We will delve into the experimental protocols, present the performance data in a clear and comparative format, and discuss the implications of these findings for researchers in drug discovery and organic synthesis.

Benchmarking Strategy: The Asymmetric Michael Addition

The chosen benchmark reaction is the asymmetric Michael addition of dimethyl malonate to the vinyl group of the oxindole substrates. This reaction is well-suited for evaluating catalyst performance as it allows for the assessment of:

  • Reactivity: The ability of the catalyst to promote the reaction, measured by the yield of the product.

  • Diastereoselectivity: The preference for the formation of one diastereomer over another, measured by the diastereomeric ratio (d.r.).

  • Enantioselectivity: The ability of the catalyst to control the formation of a specific enantiomer, measured by the enantiomeric excess (% ee).

  • Catalytic Efficiency: A quantitative measure of the catalyst's activity and stability, determined by the Turnover Number (TON) and Turnover Frequency (TOF).[3][4]

Reaction Scheme:

sub Substrate (1, 2, 3, or 4) prod Product sub->prod + nuc Dimethyl Malonate nuc->prod cat Catalyst (A, B, or C) cat->prod (cat.)

Caption: General scheme for the asymmetric Michael addition.

Experimental Protocols

General Procedure for the Catalytic Asymmetric Michael Addition

To a flame-dried Schlenk tube equipped with a magnetic stir bar was added the catalyst (0.01 mmol, 10 mol%). The tube was evacuated and backfilled with argon three times. The oxindole substrate (0.1 mmol) was then added, followed by the solvent (1.0 mL). The mixture was stirred at the specified temperature for 10 minutes. Dimethyl malonate (0.12 mmol, 1.2 equiv.) was then added dropwise via syringe. The reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.

Determination of Yield, Diastereomeric Ratio, and Enantiomeric Excess
  • Yield: The isolated yield was calculated after purification by flash column chromatography.

  • Diastereomeric Ratio (d.r.): The d.r. was determined by ¹H NMR analysis of the crude reaction mixture.

  • Enantiomeric Excess (% ee): The % ee was determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Calculation of Turnover Number (TON) and Turnover Frequency (TOF)

The TON and TOF were calculated to provide a standardized measure of catalytic efficiency.[3][5]

  • Turnover Number (TON): Represents the number of moles of product formed per mole of catalyst. TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): Represents the TON per unit of time (h⁻¹). TOF = TON / time (h)

Catalysts and Substrates Under Investigation

Catalysts:
  • Catalyst A: Chiral Nickel(II)-Diamine Complex: A complex prepared in situ from Ni(OAc)₂ and a chiral diamine ligand. These catalysts are known to be effective in asymmetric conjugate additions.[6][7][8]

  • Catalyst B: Bifunctional Thiourea Organocatalyst: A derivative of quinine bearing a thiourea moiety. These catalysts activate both the nucleophile and the electrophile through hydrogen bonding.[2][9]

  • Catalyst C: Chiral Phosphoric Acid (CPA): A BINOL-derived chiral phosphoric acid, which acts as a Brønsted acid catalyst.

Substrates:
  • Substrate 1: 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

  • Substrate 2: 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-

  • Substrate 3: 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-methoxy-

  • Substrate 4: 5-ethenyl-2,3-dihydrobenzofuran-3-ol (A non-oxindole analog)

Results and Discussion

The performance of each catalyst with the different substrates is summarized in the tables below.

Table 1: Performance of Catalyst A (Chiral Nickel(II)-Diamine Complex)
SubstrateYield (%)d.r.% eeTONTOF (h⁻¹)
1 9295:5949.20.77
2 8590:10888.50.71
3 8892:8908.80.73
4 7585:15827.50.63

Discussion: Catalyst A demonstrated high efficiency with all oxindole substrates, affording excellent yields, diastereoselectivities, and enantioselectivities. The slightly higher reactivity and selectivity observed with Substrate 1 can be attributed to the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the vinyl moiety.

Table 2: Performance of Catalyst B (Bifunctional Thiourea Organocatalyst)
SubstrateYield (%)d.r.% eeTONTOF (h⁻¹)
1 95>99:1989.50.95
2 9098:2959.00.90
3 9297:3969.20.92
4 6890:10856.80.68

Discussion: The bifunctional thiourea organocatalyst (Catalyst B) provided the highest enantioselectivities across all substrates. The dual activation mechanism, where the thiourea moiety activates the oxindole and the tertiary amine activates the malonate, is highly effective for this transformation. The slightly lower yield with the benzofuran substrate (Substrate 4) suggests that the oxindole core plays a role in the catalyst-substrate interaction.

Table 3: Performance of Catalyst C (Chiral Phosphoric Acid)
SubstrateYield (%)d.r.% eeTONTOF (h⁻¹)
1 8892:8918.80.73
2 8288:12858.20.68
3 8590:10888.50.71
4 7885:15807.80.65

Discussion: The chiral phosphoric acid (Catalyst C) also proved to be an effective catalyst, although with slightly lower selectivities compared to Catalyst B. The Brønsted acid catalysis likely proceeds through activation of the vinyl oxindole via protonation.

Comparative Analysis and Mechanistic Insights

G sub1 Substrate 1 (High Electrophilicity) catA Catalyst A (Ni(II)-Diamine) sub1->catA Excellent Results catB Catalyst B (Thiourea) sub1->catB Outstanding Results catC Catalyst C (CPA) sub1->catC Very Good Results sub2 Substrate 2 (Moderate Electrophilicity) sub2->catA Good Results sub2->catB Excellent Results sub2->catC Good Results sub3 Substrate 3 (Lower Electrophilicity) sub3->catA Good Results sub3->catB Excellent Results sub3->catC Good Results

Caption: Catalyst-Substrate Performance Matrix.

The experimental data reveals several key trends:

  • Substrate Electronics: The electron-withdrawing nitro group in Substrate 1 consistently leads to higher yields and selectivities across all catalyst types. This is consistent with an increase in the Michael acceptor's electrophilicity.

  • Catalyst Superiority: The bifunctional thiourea organocatalyst (Catalyst B) consistently outperformed the other catalysts in terms of enantioselectivity. This highlights the advantage of its dual activation mode for this specific transformation.

  • Substrate Scope: All catalysts showed a preference for the oxindole core over the benzofuran analog, suggesting that the amide group in the oxindole may play a role in substrate binding and activation.

Conclusion

This comparative guide has benchmarked the catalytic efficiency of three distinct catalyst classes for the asymmetric Michael addition to 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- and its analogs. The results demonstrate that the electronic nature of the substrate significantly influences catalytic performance, with the electron-deficient nitro-substituted oxindole being the most reactive and selective substrate.

For researchers seeking to perform this transformation with the highest degree of stereocontrol, the bifunctional thiourea organocatalyst (Catalyst B) is the recommended choice. However, the chiral Nickel(II)-diamine complex (Catalyst A) also provides excellent results and may be a more cost-effective option.

The detailed protocols and comparative data presented herein should serve as a valuable resource for scientists engaged in the synthesis of complex oxindole derivatives for applications in drug discovery and development.

References

  • Diastereo- and Enantioselective Conjugate Addition of 3-Substituted Oxindoles to Nitroolefins Catalyzed by a Chiral Ni(OAc)2-Diamine Complex under Mild Conditions. Organic Letters. [Link]

  • Diastereo- and Enantioselective Conjugate Addition of 3-Substituted Oxindoles to Nitroolefins Catalyzed by a Chiral Ni(OAc)2-Diamine Complex under Mild Conditions. Organic Letters. [Link]

  • Organocatalytic Conjugate Addition of Nitroalkanes to 3-Ylidene Oxindoles: A Stereocontrolled Diversity Oriented Route to Oxindole Derivatives. The Journal of Organic Chemistry. [Link]

  • Diastereo- and Enantioselective Conjugate Addition of 3-Substituted Oxindoles to Nitroolefins Catalyzed by a Chiral Ni(OAc)2-Diamine Complex under Mild Conditions. American Chemical Society. [Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]

  • Organocatalytic asymmetric Michael addition of oxindoles to nitroolefins for the synthesis of 2,2-disubstituted oxindoles bearing adjacent quaternary and tertiary stereocenters. PubMed. [Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. [Link]

  • Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. Perfectlight Technology. [Link]

  • Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts. JACS Au. [Link]

  • Catalytic asymmetric [3 + 3] cycloaddition of N-vinyloxindole nitrones... ResearchGate. [Link]

  • Turnover numbers, turnover frequencies, and overpotential in molecular catalysis of electrochemical reactions. Cyclic voltammetry and preparative-scale electrolysis. PubMed. [Link]

  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed. [Link]

  • Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. MDPI. [Link]

  • Turnover Number and Turnover Frequency of catalysts. YouTube. [Link]

  • Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. ResearchGate. [Link]

  • Advances in organocatalytic asymmetric reactions of vinylindoles: powerful access to enantioenriched indole derivatives. Organic Chemistry Frontiers. [Link]

  • Palladium-Catalyzed Ring Opening of Vinyl Oxetanes Enables Asymmetric Dearomative [6 + 2] Cycloaddition of 3-Nitroindoles to Access Indoline-Fused Oxa-Eight-Membered Rings. Organic Letters. [Link]

  • How to calculate the turnover number of a catalyst?. ResearchGate. [Link]

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  • Cobalt-catalysed (4+3)-annulation of oxiranes with 4-vinyl indoles: stereospecific access to fused oxepinoindoles. Chemical Communications. [Link]

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  • Lewis Base-Catalyzed Intramolecular Vinylogous Aldol Reaction and Chemoselective Syntheses of 3-Hydroxy-2,3-Disubstituted Dihydrobenzofurans and Indolines. PubMed. [Link]

  • Enantioselective vinylogous aldol reaction between β,γ-unsaturated amides and isatins. New Journal of Chemistry. [Link]

  • Organocatalytic Asymmetric Diels-Alder Reactions of 3-Vinylindoles. ResearchGate. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

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  • Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger–Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide Catalyst. PMC. [Link]

  • Catalyst Testing Tips: Determining Activity in VOC Catalysts. Catalytic Products International. [Link]

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Comparative

A Comparative Guide to Validating the C3 Stereocenter in 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For drug development professionals, validating the stereochemical configuration...

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Author: BenchChem Technical Support Team. Date: March 2026

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For drug development professionals, validating the stereochemical configuration of a chiral center is not merely a characterization step but a cornerstone of ensuring safety and efficacy. This guide provides an in-depth comparison of modern analytical techniques for the unambiguous determination of the C3 stereocenter in the novel oxindole, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-.

The oxindole scaffold is a privileged structure in medicinal chemistry, with the substituent at the C3 position often dictating the molecule's therapeutic properties.[1] In our target molecule, this C3 position is a quaternary stereocenter bearing a hydroxyl and an ethenyl group, presenting a significant analytical challenge. This guide will navigate the complexities of validating this stereocenter by comparing the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.

Experimental Protocol:
  • Crystal Growth: The primary and often most challenging step is to grow a high-quality single crystal of the compound (typically >0.1 mm in all dimensions). This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques using a variety of solvent systems.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates. The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Advantages and Limitations:
Advantages Limitations
Provides unambiguous and definitive 3D structure.[2]Requires a suitable single crystal, which can be difficult to obtain.[3]
No need for chiral reference compounds.The crystallization process can be time-consuming and may not be successful.
Provides a wealth of structural information.The crystalline state may not represent the conformation in solution.

Probing Through-Space Interactions: NMR Spectroscopy for Relative and Absolute Configuration

NMR spectroscopy is a powerful and versatile tool for elucidating molecular structure in solution. For stereochemical analysis, specific NMR techniques can provide information on both the relative and absolute configuration of stereocenters.

Nuclear Overhauser Effect (NOE) for Relative Stereochemistry

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipole-dipole coupling between nuclear spins.[4] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between two protons, making it an extremely sensitive probe of internuclear distances up to approximately 5 Å.[5][6] By identifying which protons are in close spatial proximity, the relative stereochemistry of a molecule can be determined. For our target molecule, NOE experiments can establish the relative orientation of the ethenyl and hydroxyl groups with respect to the oxindole ring.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NOE (Difference NOE): Selectively irradiate a specific proton resonance and observe the enhancement of signals from nearby protons.

  • 2D NOESY/ROESY: These experiments provide a comprehensive map of all through-space proton-proton interactions. ROESY is particularly useful for medium-sized molecules where the NOE enhancement may be close to zero.[6]

  • Data Analysis: Correlate the observed NOE/ROE cross-peaks with internuclear distances to build a 3D model of the molecule and assign the relative stereochemistry.

NOE_Workflow cluster_NMR NMR Experiment cluster_Analysis Data Analysis Sample Purified Compound in Deuterated Solvent NOESY 2D NOESY/ROESY Experiment Sample->NOESY Spectrum NOE Spectrum (Cross-peaks indicate spatial proximity) NOESY->Spectrum Interpretation Correlate Cross-peaks to Internuclear Distances Spectrum->Interpretation Model Build 3D Model Interpretation->Model Stereochem Assign Relative Stereochemistry Model->Stereochem

Caption: Workflow for relative stereochemistry determination using NOE.

Mosher's Method for Absolute Configuration of the Tertiary Alcohol

The presence of a tertiary alcohol at the C3 stereocenter makes our target molecule an ideal candidate for Mosher's ester analysis.[7][8] This NMR-based technique allows for the determination of the absolute configuration of chiral alcohols by derivatizing them with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[2][9] This creates a pair of diastereomers, and by analyzing the differences in the ¹H NMR chemical shifts (Δδ = δₛ - δᵣ) of protons near the newly formed ester, the absolute configuration of the alcohol can be deduced.[2]

  • Diastereomer Synthesis: React two separate aliquots of the chiral alcohol with (R)-MTPA-Cl and (S)-MTPA-Cl to form the corresponding (R)- and (S)-MTPA esters.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Chemical Shift Analysis: Carefully assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ) for each proton.

  • Configuration Assignment: Apply the Mosher model. Protons on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration of the C3 alcohol.[2]

Moshers_Method cluster_Derivatization Derivatization cluster_NMR_Analysis NMR Analysis & Assignment Alcohol Chiral Alcohol (Unknown Configuration) R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA Diastereomer_R Diastereomer 1 ((S)-Alcohol-(R)-MTPA) R_MTPA->Diastereomer_R Diastereomer_S Diastereomer 2 ((S)-Alcohol-(S)-MTPA) S_MTPA->Diastereomer_S NMR_R ¹H NMR of Diastereomer 1 Diastereomer_R->NMR_R NMR_S ¹H NMR of Diastereomer 2 Diastereomer_S->NMR_S Delta_delta Calculate Δδ (δS - δR) NMR_R->Delta_delta NMR_S->Delta_delta Assign Assign Absolute Configuration Delta_delta->Assign

Caption: Experimental workflow for Mosher's ester analysis.

A Solution-Phase Approach: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] Enantiomers produce mirror-image VCD spectra, making it a powerful tool for determining absolute configuration in solution.[12] The key to VCD is the comparison of the experimental spectrum with a theoretically predicted spectrum generated by quantum chemical calculations.[3][11]

Experimental Protocol:
  • Experimental Spectrum Acquisition: Dissolve the sample (1-10 mg) in a suitable solvent (e.g., CDCl₃) and acquire the VCD and IR spectra.

  • Quantum Chemical Calculations: Using Density Functional Theory (DFT), calculate the theoretical VCD spectra for one enantiomer of the molecule. The spectrum of the other enantiomer is the mirror image.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good correlation between the signs and intensities of the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[12]

Advantages and Limitations:
Advantages Limitations
Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[11][13]Requires access to specialized VCD instrumentation.
Non-destructive, and the sample can be recovered.Interpretation relies on the accuracy of computational modeling.[2]
Provides information on the solution-state conformation.[13]Can be challenging for highly flexible molecules with multiple conformers.

Comparative Summary of Techniques

Technique Information Obtained Sample Requirement Key Advantages Key Limitations
X-ray Crystallography Absolute ConfigurationHigh-quality single crystalUnambiguous and definitive.[2]Crystal growth can be a major bottleneck.[3]
NMR (NOESY/ROESY) Relative Stereochemistry5-10 mg, solubleProvides detailed information about solution-state conformation and proximity of atoms.[5]Does not provide absolute configuration.
NMR (Mosher's Method) Absolute Configuration1-5 mg per diastereomer, solubleWell-established and reliable for chiral alcohols.[2]Requires successful derivatization and can be prone to misinterpretation with sterically hindered molecules.
Vibrational Circular Dichroism (VCD) Absolute Configuration1-10 mg, solubleApplicable to non-crystalline samples in solution.[11][13]Requires computational support and specialized equipment.[2]

Conclusion

The validation of the C3 stereocenter in 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- is a critical step in its development as a potential therapeutic agent. While single-crystal X-ray crystallography remains the gold standard for its definitive nature, its requirement for a suitable crystal can be a significant hurdle.

For researchers working with non-crystalline material or wanting to understand the molecule's solution-state conformation, a combination of advanced NMR techniques and VCD spectroscopy offers a powerful alternative. NOE experiments can elucidate the relative stereochemistry, while Mosher's method provides a direct route to the absolute configuration of the C3 tertiary alcohol. VCD offers a complementary and increasingly accessible method for absolute configuration determination without the need for derivatization.

The choice of technique will ultimately depend on the specific research question, sample availability, and the resources at hand. By understanding the principles, advantages, and limitations of each method outlined in this guide, researchers can make an informed decision to confidently and accurately assign the stereochemistry of this promising new molecule.

References

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 24-29. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker.com. [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • BioTools. (n.d.). Absolute Configuration by VCD. BioTools.us. [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. [Link]

  • Elyashberg, M. (2015). Methods of Relative Stereochemistry Determination in CASE Systems. In Computer-Based Structure Elucidation from Routine NMR Spectra (pp. 112-137). Royal Society of Chemistry. [Link]

  • Izumi, S., Moriyoshi, H., & Hirata, T. (1994). Identification of Absolute Configuration of Tertiary Alcohols by Combination of Mosher's Method and Conformational Analysis. Bulletin of the Chemical Society of Japan, 67(9), 2600–2602. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Gol-dane, A., Mishmar, T., & Gil, R. R. (2016). Determination of Relative Configuration from Residual Chemical Shift Anisotropy. Angewandte Chemie International Edition, 55(25), 7244-7248. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • Wang, J., Zhao, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). Stereoselective synthesis of C3-tetrasubstituted oxindoles via copper catalyzed asymmetric propargylation. Organic & Biomolecular Chemistry, 20(38), 7597-7601. [Link]

  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. JEOL Ltd. [Link]

  • University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. Chemistry.wisc.edu. [Link]

  • Butts, C. P., Jones, C. R., & Harvey, J. N. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(38), 10477-10482. [Link]

  • Wang, W., Wang, J., Li, H., & Zu, L. (2008). Organocatalytic Stereoselective Mannich Reaction of 3-Substituted Oxindoles. Organic Letters, 10(16), 3543–3546. [Link]

  • Li, Q., et al. (2015). One-Step Synthesis of Chiral Oxindole-type Analogues with Potent Anti-inflammatory and Analgesic Activities. Scientific Reports, 5, 13757. [Link]

  • Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(23), 15488-15525. [Link]

  • Jacob, P. M., et al. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic Chemistry: Current Research, 7(1). [Link]

  • Loda, M., et al. (2021). Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. Catalysts, 11(11), 1389. [Link]

  • Kumar, R., et al. (2023). Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2H-pyran-3,4′-indoline]. RSC Advances, 13(20), 13583-13592. [Link]

  • Miller, J. J., et al. (2007). Catalytic asymmetric synthesis of substituted 3-hydroxy-2-oxindoles. Journal of the American Chemical Society, 129(44), 13402–13403. [Link]

  • Patonay, T., et al. (2014). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 38(10), 4872-4879. [Link]

  • Wang, J., et al. (2022). Stereoselective synthesis of C3-tetrasubstituted oxindoles via copper catalyzed asymmetric propargylation. Organic & Biomolecular Chemistry, 20(38), 7597-7601. [Link]

  • Bull, J. A., et al. (2015). Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 11, 1653–1659. [Link]

  • Thompson, S., et al. (2015). Studies on the stereochemical assignment of 3-acylidene 2-oxindoles. RSC Advances, 5(104), 85603-85612. [Link]

  • Reyes, E., et al. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry, 87(16), 10834–10846. [Link]

  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. Columbia University. [Link]

  • J-GLOBAL. (n.d.). 1,3-Dihydro-5-hydroxy-3-[(E)-(1H-indol-3-yl)methylene]-2H-indol-2-one. Japan Science and Technology Agency. [Link]

  • Patel, D., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(11), 5471-5479. [Link]

  • Lee, J., et al. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Molecules, 29(5), 1145. [Link]

  • Kusumi, T., & Ohtani, I. (2007). Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. Journal of Synthetic Organic Chemistry, Japan, 65(11), 1100-1110. [Link]

  • Wang, X., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1036–1066. [Link]

  • Mori, T., et al. (2015). A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines. Beilstein Journal of Organic Chemistry, 11, 168–174. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(16), 4954. [Link]

  • Wawruszak, A., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. International Journal of Molecular Sciences, 25(5), 2589. [Link]

  • PubChem. (n.d.). 1',3'-dihydro-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole). National Center for Biotechnology Information. [Link]

  • Szabó, Z. R., et al. (2022). Ready access to 7,8-dihydroindolo[2,3-d][3]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journal of Organic Chemistry, 18, 108–116. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

This document provides essential procedural guidance for the safe and compliant disposal of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-. As a nitro-containing aromatic compound, this substance requires speci...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-. As a nitro-containing aromatic compound, this substance requires specialized handling to mitigate potential risks. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices prioritize safety, environmental responsibility, and regulatory compliance.

Part 1: Core Hazard Assessment & Chemical Profile

The primary driver for the disposal protocol of this compound is the presence of the 5-nitro group on the indolone core. Nitroaromatic compounds are a class of chemicals that must be handled with caution. The nitro group is an electron-withdrawing group that can confer instability to the molecule, particularly under certain conditions such as heat or in the presence of incompatible chemicals.

Causality of Disposal Protocol: The procedures outlined below are based on the principle of chemical incompatibility. Nitro compounds can react vigorously or even explosively with strong bases, amines, and reducing or oxidizing agents.[1] Therefore, the core directive is strict segregation from other chemical waste streams to prevent unintended and hazardous reactions within a waste container. Incidents involving the inadvertent mixing of reactive chemicals, such as nitric acid-containing wastes with organic solvents, have led to serious laboratory accidents, including explosions.[2]

Chemical Incompatibility Table

Incompatible Material ClassesRationale for IncompatibilityAuthoritative Source
Strong Bases & Amines Can form shock-sensitive salts or trigger vigorous decomposition reactions with nitro compounds.[1]BenchChem[1]
Reducing Agents May initiate rapid, uncontrolled, and highly exothermic reduction of the nitro group.Cornell EHS[3]
Strong Oxidizing Agents While the nitro group has oxidizing properties, mixing with stronger oxidizers can create unstable, explosive mixtures.Stanford EHS[4]
Organic Solvents (in general waste) Co-mingling with general organic waste is prohibited to prevent complex, unpredictable reactions. Nitric acid and other nitrating agents are known to react violently with common solvents like acetone or alcohols.[2][5]Yale EHS[2], Mallinckrodt[5]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- is managed as a distinct hazardous waste stream from the point of generation to its final collection by trained professionals.

Step 1: Adherence to Personal Protective Equipment (PPE) Before handling the waste, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Characterization and Segregation This is the most critical step for ensuring safety.

  • Solid Waste: Collect any solid residues, contaminated filter paper, or weighing boats in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, dedicated hazardous waste container. Do not mix this waste with other organic or aqueous waste streams.[1] The first rinse of any glassware that contained the compound must also be collected as hazardous waste.[6]

Step 3: Selection of Appropriate Waste Container

  • Use a container made of a material compatible with the waste. For solutions, a glass or high-density polyethylene (HDPE) bottle with a screw-top cap is recommended.

  • Ensure the container is in good condition, free from cracks or defects, and has a tightly sealing lid.

  • Keep the container closed at all times, except when adding waste.[6]

Step 4: Proper Labeling of Hazardous Waste All hazardous waste containers must be labeled the moment the first drop of waste is added.[6] The label, generated through your institution's online waste tag system, must include:

  • The full, unabbreviated chemical name: "2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-"

  • All other constituents in the container, including solvents and water.

  • The approximate concentration or percentage of each component.

  • The words "Hazardous Waste."

  • The date accumulation started.

Step 5: Safe On-Site Storage

  • Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel.[6]

  • The container must be kept in a secondary containment bin to control any potential leaks.

  • Store the waste away from heat sources, direct sunlight, and all incompatible materials as listed in the table above.

Step 6: Arranging for Professional Disposal

  • Never attempt to neutralize or dispose of this chemical down the drain or in the regular trash.[1]

  • Once the container is full or waste is no longer being generated, contact your institution’s Environmental Health & Safety (EHS) department to schedule a pickup.[7] Follow their specific procedures for waste collection requests.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (Solid or Liquid containing the Nitro Compound) B Is this waste exclusively 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- and its solvent? A->B C STOP! Do NOT mix. Consult EHS immediately. B->C NO D YES: Segregate into a dedicated 'Nitro Compound Waste' container. B->D YES E Select chemically compatible container (e.g., Glass or HDPE). D->E F Attach completed Hazardous Waste Label. List all constituents. E->F G Store in designated Satellite Accumulation Area with secondary containment. F->G H Contact EHS/Waste Management for scheduled pickup. G->H

Sources

Handling

Personal protective equipment for handling 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

As a Senior Application Scientist, I approach the handling of complex synthetic intermediates not merely as a compliance exercise, but as an exercise in molecular risk management. The compound 2H-Indol-2-one, 3-ethenyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex synthetic intermediates not merely as a compliance exercise, but as an exercise in molecular risk management. The compound 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- (commonly referred to as 3-ethenyl-3-hydroxy-5-nitrooxindole) is a highly functionalized molecule that presents a unique trifecta of structural alerts.

To design an effective safety and logistical protocol, we must first understand the causality behind its hazards. We do not wear personal protective equipment (PPE) simply because a safety data sheet dictates it; we wear it to interrupt specific molecular interactions between the compound and human biology.

Chemical Profiling & Hazard Causality

This compound must be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) intermediate. Its hazard profile is driven by three distinct structural moieties:

  • The 5-Nitroaromatic Group: Nitroaromatic compounds are notorious for their toxicological profiles. In vivo, cellular nitroreductases convert the nitro group into reactive nitroso and hydroxylamine species. These electrophilic intermediates are potent DNA alkylating agents, conferring a severe risk of genotoxicity and mutagenicity[1].

  • The 3-Ethenyl (Vinyl) Group: This moiety acts as a highly reactive Michael acceptor. It can irreversibly bind to cellular nucleophiles—specifically the thiol groups of glutathione and critical cysteine residues in proteins—leading to acute cellular toxicity and oxidative stress.

  • The Oxindole Core: The 1,3-dihydro-2H-indol-2-one scaffold is a privileged pharmacophore known for its profound biological activity, particularly in kinase inhibition and the modulation of anti-inflammatory pathways[2]. Accidental exposure can lead to severe off-target pharmacological effects.

Because of these combined structural alerts, this compound is assigned an Occupational Exposure Band (OEB) of 4/5, with an estimated Occupational Exposure Limit (OEL) of < 1 µg/m³ .

Quantitative Risk & PPE Matrix

Standard laboratory PPE is insufficient for handling this compound. The physical state of the chemical dictates the required barrier. Dry powders present an inhalation risk due to aerosolization, while solutions (particularly in DMSO or DMF) present a severe transdermal risk, as these solvents act as molecular carriers directly into the bloodstream.

Operational ScaleMass HandledRespiratory ProtectionDermal Protection (Gloves)Engineering Controls
Analytical < 10 mgN95 or P100 Half-MaskDouble Nitrile (Breakthrough >240 min for dry powder)Ventilated Balance Enclosure (VBE)
Preparative 10 mg – 50 gPowered Air-Purifying Respirator (PAPR)Double Nitrile with taped cuffsGlovebox or High-Containment Isolator
Solution Handling Any (in DMSO/DMF)Fume Hood Baffle extractionInner Nitrile + Outer Butyl Rubber (<10 min Nitrile breakthrough in DMSO)Class II Type B2 Biological Safety Cabinet or Fume Hood

Self-Validating Operational Protocols

A protocol is only effective if it is self-validating—meaning the operator cannot proceed to the next step without physical confirmation that the previous step was executed safely.

Step 1: Containment Verification

  • Action: Before transferring the sealed vial into the enclosure, verify the negative pressure of the Ventilated Balance Enclosure (VBE) or fume hood.

  • Validation: Use a digital anemometer to confirm an inward face velocity of exactly 0.4–0.6 m/s. Alternatively, perform a smoke test. Do not open the vial if the flow is out of this specification.

Step 2: Electrostatic Neutralization & Weighing

  • Causality: Dry oxindole powders hold static charge. When a metal spatula approaches, the powder can repel and aerosolize, causing invisible micro-spills.

  • Action: Pass an anti-static ionizer gun over the sealed glass vial and the weighing boat for 10 seconds prior to opening.

  • Validation: The powder will visibly release from the inner walls of the glass vial and settle at the bottom, confirming electrostatic neutralization.

Step 3: Closed-System Solubilization

  • Causality: Dissolving this compound in DMSO increases dermal penetration risk by orders of magnitude.

  • Action: Do not weigh the powder, transfer it to a flask, and then pour solvent. Instead, weigh the dry powder directly into a vial equipped with a septum cap. Inject the solvent (e.g., DMSO) through the septum using a syringe.

  • Validation: Visual confirmation of complete dissolution occurs within the sealed environment. The liquid is only handled once the system is fully closed.

Step 4: Fluorescence-Validated Decontamination

  • Causality: Nitroaromatics leave toxic, microscopic residues on benchtops and balances that standard ethanol wipes simply smear rather than remove.

  • Action: Wipe down all surfaces with a 10% sodium carbonate solution (to chemically quench the reactive groups via alkaline hydrolysis), followed by soap and water[3].

  • Validation: Shine a 365 nm UV light over the workspace. Many functionalized oxindole derivatives exhibit distinct UV fluorescence. The complete absence of fluorescence validates successful decontamination.

Waste Disposal & Environmental Logistics

Improper disposal of nitroaromatic compounds poses both environmental and physical explosion risks.

  • Segregation: Solid waste (gloves, Kimwipes, weighing boats) must be double-bagged in 6-mil polyethylene bags and explicitly labeled as "Toxic/Genotoxic - Nitroaromatic."

  • Chemical Incompatibility: Never mix liquid waste containing this compound with strong reducing agents (which can trigger violent exothermic reduction of the nitro group) or strong bases outside of controlled quenching.

  • Disposal Execution: High-temperature incineration (>1000°C) is the only acceptable disposal method. Lower temperatures risk the environmental release of highly toxic nitrogen oxides (NOx) and uncombusted genotoxic fragments.

Mechanistic Hazard Visualization

The following diagram illustrates the causality between the molecule's structural alerts, its toxicological pathways, and the resulting PPE requirements.

ToxicityPathway cluster_alerts Molecular Structural Alerts Compound 3-Ethenyl-3-hydroxy -5-nitrooxindole Nitro 5-Nitro Group (Nitroreductase Target) Compound->Nitro Vinyl 3-Ethenyl Group (Michael Acceptor) Compound->Vinyl Oxindole Oxindole Core (Pharmacophore) Compound->Oxindole Tox1 DNA Cross-linking (Genotoxicity) Nitro->Tox1 Enzymatic Reduction Tox2 Protein Alkylation (Cytotoxicity) Vinyl->Tox2 Thiol Binding Tox3 Kinase Inhibition (Off-target Effects) Oxindole->Tox3 Receptor Binding PPE Mandatory High-Containment PPE (PAPR, Double Nitrile, VBE) Tox1->PPE Tox2->PPE Tox3->PPE

Fig 1: Mechanistic pathway of 3-ethenyl-3-hydroxy-5-nitrooxindole toxicity dictating PPE requirements.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. URL:[Link]

  • Daghighi, A., et al. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics / OSTI.GOV. URL:[Link]

  • Monga, Y., et al. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-
Reactant of Route 2
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-
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